molecular formula C17H23NO3 B15616254 L-Hyoscyamine (Standard) CAS No. 101-31-5; 55-48-1; 5934-50-9

L-Hyoscyamine (Standard)

Cat. No.: B15616254
CAS No.: 101-31-5; 55-48-1; 5934-50-9
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-VFSICIBPSA-N
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Description

(S)-atropine is an atropine with a 2S-configuration. It is functionally related to a (S)-tropic acid. It is a conjugate base of a (S)-atropinium.
Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
L-Hyoscyamine has been reported in Scopolia parviflora, Cyphanthera odgersii, and other organisms with data available.
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
HYOSCYAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for urinary tract infection and gastrointestinal disease.

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
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InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
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InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-N
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Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
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Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3
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Molecular Formula

C17H23NO3
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DSSTOX Substance ID

DTXSID20941522, DTXSID80889335
Record name (3beta)-Hyoscyamine
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Molecular Weight

289.4 g/mol
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Solubility

1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS
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Color/Form

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER

CAS No.

101-31-5, 912642-93-4
Record name Hyoscyamine [USP:BAN]
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Melting Point

108.5 °C
Record name Hyoscyamine
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Foundational & Exploratory

L-Hyoscyamine's Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a classical anticholinergic agent. Its therapeutic and physiological effects are primarily mediated through its competitive, non-selective antagonism of the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). This technical guide provides an in-depth analysis of the mechanism of action of L-Hyoscyamine, detailing its binding affinities, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its interactions with muscarinic receptors.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that play a pivotal role in the parasympathetic nervous system, mediating the effects of the neurotransmitter acetylcholine (ACh).[1] The five subtypes, M1 through M5, are expressed in various tissues and organs, regulating a wide array of physiological functions.[2] L-Hyoscyamine acts as a competitive antagonist at these receptors, blocking the actions of acetylcholine and other muscarinic agonists.[3][4] This blockade results in a range of effects, including decreased smooth muscle contraction, reduced glandular secretions, and altered heart rate.[5] Understanding the specifics of L-Hyoscyamine's interaction with each mAChR subtype is crucial for its therapeutic application and for the development of more selective antimuscarinic drugs.

Quantitative Binding Affinity of S-(-)-Hyoscyamine at Muscarinic Receptor Subtypes

The binding affinity of S-(-)-Hyoscyamine (the pharmacologically active isomer corresponding to L-Hyoscyamine) for the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The data presented below is derived from studies using Chinese hamster ovary (CHO-K1) cells expressing the respective human muscarinic receptor subtypes.

Receptor SubtypepKiKi (nM)
M19.48 ± 0.180.33
M29.45 ± 0.310.35
M39.30 ± 0.190.50
M49.55 ± 0.130.28
M59.24 ± 0.300.58
Data from Gualtieri et al. (2000)[6]

For comparison, the binding affinities of atropine (the racemic mixture of D- and L-hyoscyamine) are also presented.

Receptor SubtypeKi (nM)
M11.27 ± 0.36
M23.24 ± 1.16
M32.21 ± 0.53
M40.77 ± 0.43
M52.84 ± 0.84
Data from Bolden et al. (2012)[7]

Signaling Pathways Modulated by L-Hyoscyamine

L-Hyoscyamine, by blocking muscarinic receptors, inhibits their downstream signaling cascades. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[8]

Antagonism of Gq/11-Coupled Receptors (M1, M3, M5)

Upon activation by acetylcholine, M1, M3, and M5 receptors activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response. L-Hyoscyamine competitively binds to these receptors, preventing acetylcholine from initiating this cascade.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M1_M3_M5 Blocks Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Leads to

Figure 1: L-Hyoscyamine antagonism of Gq/11-coupled muscarinic receptor signaling.

Antagonism of Gi/o-Coupled Receptors (M2, M4)

Activation of M2 and M4 receptors by acetylcholine leads to the activation of the inhibitory G-protein, Gi/o. This has two main effects. Firstly, the α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels decreases the activity of protein kinase A (PKA). Secondly, the βγ-subunits of Gi/o can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. L-Hyoscyamine's binding to M2 and M4 receptors prevents these inhibitory effects.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M2_M4 Blocks Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts K_ion K⁺ GIRK->K_ion Efflux cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Inhibitory Cellular Response PKA->Cellular_Response_Gi Leads to K_ion->Cellular_Response_Gi Causes Hyperpolarization

Figure 2: L-Hyoscyamine antagonism of Gi/o-coupled muscarinic receptor signaling.

Experimental Protocols

The characterization of L-Hyoscyamine's interaction with muscarinic receptors involves various in vitro assays. Below are generalized protocols for key experiments.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of L-Hyoscyamine for a specific muscarinic receptor subtype.

radioligand_assay prep Prepare cell membranes expressing the target muscarinic receptor subtype. incubation Incubate membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of L-Hyoscyamine. prep->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters. incubation->separation quantification Quantify the amount of bound radioligand on the filters using liquid scintillation counting. separation->quantification analysis Analyze data using non-linear regression to determine the IC₅₀. Calculate Ki using the Cheng-Prusoff equation. quantification->analysis

Figure 3: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[9]

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-50 µg of protein).

      • A fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), typically at a concentration near its Kd value.

      • A range of concentrations of unlabeled L-Hyoscyamine (e.g., 10⁻¹² to 10⁻⁵ M).

      • For determination of non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) is used in a separate set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of L-Hyoscyamine.

    • Plot the specific binding as a function of the logarithm of the L-Hyoscyamine concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of L-Hyoscyamine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Assay

This protocol is used to measure the antagonistic effect of L-Hyoscyamine on Gq/11-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium concentration.[10][11]

calcium_flux_assay cell_prep Plate cells expressing the target (M1, M3, or M5) receptor. dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). cell_prep->dye_loading antagonist_incubation Pre-incubate cells with varying concentrations of L-Hyoscyamine. dye_loading->antagonist_incubation agonist_stimulation Stimulate cells with a fixed concentration of a muscarinic agonist (e.g., carbachol). antagonist_incubation->agonist_stimulation fluorescence_measurement Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). agonist_stimulation->fluorescence_measurement data_analysis Analyze the dose-response curve to determine the IC₅₀ of L-Hyoscyamine. fluorescence_measurement->data_analysis

Figure 4: Workflow for a calcium flux functional assay.

Detailed Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the target receptor (M1, M3, or M5) in a 96-well or 384-well plate and grow to confluence.

    • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of L-Hyoscyamine to the wells and pre-incubate for a specific period.

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Initiate fluorescence reading and establish a baseline.

    • Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol), typically at its EC₈₀ concentration, to all wells simultaneously.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of L-Hyoscyamine.

    • Plot the peak response as a function of the logarithm of the L-Hyoscyamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of L-Hyoscyamine that inhibits 50% of the agonist-induced calcium response.

Conclusion

L-Hyoscyamine exerts its pharmacological effects through competitive, non-selective antagonism of all five muscarinic acetylcholine receptor subtypes. Its ability to block both Gq/11- and Gi/o-coupled signaling pathways underlies its wide range of clinical applications and side effects. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate the cholinergic system. A thorough grasp of these fundamental mechanisms is essential for the rational design of novel, subtype-selective muscarinic receptor antagonists with improved therapeutic profiles.

References

The Pharmacological Profile of L-Hyoscyamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and the primary active component responsible for the anticholinergic effects of Atropa belladonna and other Solanaceae plants.[1][2] It functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, leading to a wide range of physiological effects.[2][3][4] This document provides an in-depth technical overview of the pharmacological profile of L-Hyoscyamine, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Quantitative data on receptor binding affinities are presented, along with detailed experimental protocols for assessing its activity.

Mechanism of Action

L-Hyoscyamine exerts its pharmacological effects by competitively blocking the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[3] These G-protein coupled receptors (GPCRs) are widely distributed throughout the central and peripheral nervous systems, mediating various parasympathetic responses.[1] By antagonizing these receptors, L-Hyoscyamine effectively inhibits the "rest and digest" functions of the parasympathetic nervous system.[3] The blockade of muscarinic receptors in smooth muscle, secretory glands, and the central nervous system leads to decreased muscle spasms and reduced secretions.

The signaling cascade initiated by muscarinic receptor activation is multifaceted. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and the modulation of ion channels. L-Hyoscyamine, by blocking the initial binding of acetylcholine, prevents the initiation of these downstream signaling events.

Muscarinic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor M2M4_Receptor Muscarinic Receptor (M2, M4) ACh->M2M4_Receptor Gq Gq/11 M_Receptor->Gq Activates Gi Gi/o M2M4_Receptor->Gi Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M_Receptor L_Hyoscyamine->M2M4_Receptor PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Muscarinic Receptor Signaling Pathways.

Pharmacodynamics

The primary pharmacodynamic effect of L-Hyoscyamine is the competitive antagonism of acetylcholine at muscarinic receptors. This results in a range of effects depending on the location of the receptors.

Receptor Binding Affinity

L-Hyoscyamine is the levorotatory isomer of atropine and is responsible for virtually all of its antimuscarinic activity. The dextrorotatory isomer, D-Hyoscyamine, is nearly inactive.[2] Therefore, the potency of L-Hyoscyamine is approximately twice that of atropine.[2] The stereoselectivity is significant, with the S-(-)-enantiomer (L-Hyoscyamine) having a much higher affinity for muscarinic receptors than the R-(+)-enantiomer.[5][6]

The following tables summarize the binding affinities (pKi and Ki values) of the enantiomers of hyoscyamine (B1674123) for the five human muscarinic receptor subtypes expressed in Chinese hamster ovary (CHO-K1) cells.

Table 1: Binding Affinities (pKi) of Hyoscyamine Enantiomers for Human Muscarinic Receptor Subtypes [7]

Receptor SubtypeS-(-)-Hyoscyamine (L-Hyoscyamine)R-(+)-Hyoscyamine
m19.48 ± 0.188.21 ± 0.07
m29.45 ± 0.317.89 ± 0.06
m39.30 ± 0.198.06 ± 0.18
m49.55 ± 0.138.35 ± 0.11
m59.24 ± 0.308.17 ± 0.08

Table 2: Binding Affinities (Ki) of Hyoscyamine Enantiomers for Human Muscarinic Receptor Subtypes (calculated from pKi values)

Receptor SubtypeS-(-)-Hyoscyamine (L-Hyoscyamine) (nM)R-(+)-Hyoscyamine (nM)
m10.336.17
m20.3512.88
m30.508.71
m40.284.47
m50.586.76

Pharmacokinetics

The pharmacokinetic profile of L-Hyoscyamine is characterized by rapid absorption and distribution, hepatic metabolism, and renal excretion.

Table 3: Pharmacokinetic Parameters of L-Hyoscyamine

ParameterValueReference
Absorption
BioavailabilityWell absorbed from the GI tract
Onset of Action20-30 minutes (oral)
Time to Peak Effect30-60 minutes (oral)
Distribution
Protein Binding~50%
DistributionWidely distributed, crosses the blood-brain barrier
Metabolism
SiteLiver
Elimination
Half-life3.5 hours
Route of ExcretionPrimarily urine

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of L-Hyoscyamine for the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO-K1 cells).

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing muscarinic receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand ([³H]-NMS) and varying concentrations of L-Hyoscyamine Prepare_Membranes->Incubate Separate Separate bound and free radioligand via vacuum filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Ki Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a known concentration of a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to each well.

    • Add varying concentrations of unlabeled L-Hyoscyamine to the wells. Include a control with no L-Hyoscyamine (total binding) and a control with a high concentration of a known muscarinic antagonist like atropine to determine non-specific binding.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of L-Hyoscyamine by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the L-Hyoscyamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of L-Hyoscyamine that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This protocol describes a functional assay to assess the antagonist activity of L-Hyoscyamine at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.

Calcium Mobilization Assay Workflow Start Start Seed_Cells Seed cells expressing M1, M3, or M5 receptors into a 96-well plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Seed_Cells->Load_Dye Add_Antagonist Add varying concentrations of L-Hyoscyamine and incubate Load_Dye->Add_Antagonist Add_Agonist Stimulate cells with a muscarinic agonist (e.g., carbachol) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure changes in intracellular calcium via fluorescence Add_Agonist->Measure_Fluorescence Analyze Analyze data to determine the antagonist potency (IC₅₀) Measure_Fluorescence->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Culture:

    • Seed cells expressing the muscarinic receptor of interest (M1, M3, or M5) into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for a specified time at a controlled temperature (e.g., 37°C).

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of L-Hyoscyamine to the wells and incubate for a predetermined period to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Inject a known concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) into each well to stimulate the receptors.

    • Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of L-Hyoscyamine.

    • Normalize the responses to the control (agonist alone).

    • Plot the normalized response as a function of the logarithm of the L-Hyoscyamine concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of L-Hyoscyamine that inhibits 50% of the agonist-induced calcium mobilization.

Conclusion

L-Hyoscyamine is a potent, non-selective muscarinic receptor antagonist with well-characterized pharmacodynamic and pharmacokinetic profiles. Its high affinity for all five muscarinic receptor subtypes underscores its broad range of clinical effects and potential side effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further research may focus on developing more subtype-selective derivatives to enhance therapeutic efficacy and minimize adverse reactions.

References

An In-Depth Technical Guide to the L-Hyoscyamine Biosynthesis Pathway in Solanaceae Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core L-Hyoscyamine biosynthesis pathway in plants of the Solanaceae family. Tropane (B1204802) alkaloids (TAs), including the pharmaceutically significant L-Hyoscyamine, are a class of secondary metabolites known for their anticholinergic properties.[1][2] A thorough understanding of this biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical applications.[3][4]

Core Biosynthetic Pathway of L-Hyoscyamine

The biosynthesis of L-Hyoscyamine is a complex process that originates from the amino acids L-ornithine and L-arginine and involves a series of enzymatic reactions primarily occurring in the roots of Solanaceae plants.[1][5] The synthesized alkaloids are then transported to the aerial parts of the plant.[1] The pathway can be broadly divided into three main stages: the formation of the tropane ring, the synthesis of the tropic acid moiety, and the esterification of these two precursors.

The initial steps involve the conversion of L-ornithine to putrescine, which is then methylated to N-methylputrescine.[6] This is a critical branching point, as putrescine can also be channeled into the synthesis of other polyamines.[7] The N-methylputrescine is then oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, a key intermediate that will form the tropane ring.[5][8]

The tropane ring is formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with a malonyl-CoA-derived unit, a reaction catalyzed by a cytochrome P450 enzyme, leading to the formation of tropinone (B130398).[8] Tropinone is then stereospecifically reduced by tropinone reductase I (TR-I) to produce tropine (B42219).[8][9]

Concurrently, the tropic acid moiety is derived from L-phenylalanine.[7] Phenylalanine is converted to phenyllactic acid, which is then esterified with tropine to form littorine (B1216117).[4][6] A key rearrangement reaction, catalyzed by a cytochrome P450 enzyme known as littorine mutase, converts littorine into hyoscyamine (B1674123) aldehyde.[6][10] The final step is the reduction of hyoscyamine aldehyde to L-Hyoscyamine, a reaction mediated by hyoscyamine dehydrogenase.[11]

L-Hyoscyamine can be further converted to another important tropane alkaloid, scopolamine, through a two-step reaction catalyzed by hyoscyamine 6β-hydroxylase (H6H).[9][12]

L_Hyoscyamine_Biosynthesis L_Ornithine L-Ornithine ODC ODC L_Ornithine->ODC Putrescine Putrescine PMT PMT Putrescine->PMT N_Methylputrescine N-Methylputrescine MPO MPO N_Methylputrescine->MPO N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation PYKS_CYP82M3 PYKS & CYP82M3 N_Methyl_Pyrrolinium->PYKS_CYP82M3 Tropinone Tropinone TRI TR-I Tropinone->TRI Tropine Tropine LS LS Tropine->LS L_Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic acid L_Phenylalanine->Phenyllactic_acid Multiple steps Phenyllactic_acid->LS Littorine Littorine CYP80F1 CYP80F1 (Littorine mutase) Littorine->CYP80F1 Hyoscyamine_aldehyde Hyoscyamine aldehyde HDH HDH Hyoscyamine_aldehyde->HDH L_Hyoscyamine L-Hyoscyamine H6H H6H L_Hyoscyamine->H6H Scopolamine Scopolamine ODC->Putrescine PMT->N_Methylputrescine MPO->N_Methyl_Pyrrolinium PYKS_CYP82M3->Tropinone TRI->Tropine LS->Littorine CYP80F1->Hyoscyamine_aldehyde HDH->L_Hyoscyamine H6H->Scopolamine

Core biosynthetic pathway of L-Hyoscyamine in Solanaceae plants.

Key Enzymes and Quantitative Data

Several enzymes in the L-Hyoscyamine biosynthesis pathway have been identified as rate-limiting steps, making them key targets for metabolic engineering.[5] The kinetic properties of some of these enzymes are summarized below.

EnzymeAbbreviationSubstrate(s)Km (µM)Source OrganismReference
Putrescine N-methyltransferasePMTPutrescine, S-Adenosyl methionine68, 3.8Hyoscyamus niger[5]
Tropinone Reductase ITR-ITropinone, NADPH25, 10Datura stramonium[5]
Hyoscyamine 6β-hydroxylaseH6HL-Hyoscyamine, α-ketoglutarate, O₂35, 43, -Hyoscyamus niger[8]
Hyoscyamine 6β-hydroxylaseH6H6,7-Dehydrohyoscyamine10Hyoscyamus niger[8]

Regulation of L-Hyoscyamine Biosynthesis

The biosynthesis of tropane alkaloids is tightly regulated by various factors, including developmental cues and environmental stimuli. The expression of key biosynthetic genes is often tissue-specific, with the highest levels typically found in the roots.[13] Plant hormones, such as jasmonates, have been shown to induce the expression of TA biosynthesis genes and subsequent alkaloid accumulation.

Regulatory_Pathway Wounding Wounding/ Herbivory Jasmonate_Signaling Jasmonate Signaling Cascade Wounding->Jasmonate_Signaling Induces Transcription_Factors Transcription Factors (e.g., MYC2) Jasmonate_Signaling->Transcription_Factors Activates TA_Biosynthesis_Genes TA Biosynthesis Genes (PMT, TRI, H6H) Transcription_Factors->TA_Biosynthesis_Genes Upregulates Expression L_Hyoscyamine_Accumulation L-Hyoscyamine Accumulation TA_Biosynthesis_Genes->L_Hyoscyamine_Accumulation Leads to

Simplified signaling pathway for the induction of L-Hyoscyamine biosynthesis.

Experimental Protocols

Extraction of Tropane Alkaloids from Plant Material

This protocol describes a general method for the extraction of L-Hyoscyamine and other tropane alkaloids from dried plant tissue.

Materials:

Procedure:

  • Macerate 1 g of dried, powdered plant material in 10 mL of a methanol:ammonia (99:1 v/v) solution for 24 hours at room temperature with occasional shaking.

  • Filter the extract and collect the filtrate. Repeat the extraction of the plant residue twice more with the same solvent mixture.

  • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 10 mL of 0.5 M sulfuric acid.

  • Wash the acidic solution with 10 mL of chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.

  • Extract the alkaloids from the basified aqueous solution with 10 mL of chloroform three times.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the chloroform to dryness.

  • Dissolve the residue in a known volume of methanol for analysis.

Quantification of L-Hyoscyamine by HPLC-MS/MS

This protocol provides a framework for the quantitative analysis of L-Hyoscyamine using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate L-Hyoscyamine from other compounds (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Hyoscyamine (e.g., m/z 290.2 → 124.1) and an internal standard.

Procedure:

  • Prepare a series of standard solutions of L-Hyoscyamine of known concentrations in methanol.

  • Prepare the extracted samples as described in the previous protocol.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the extracted samples.

  • Integrate the peak areas for the L-Hyoscyamine MRM transition in both the standards and the samples.

  • Quantify the amount of L-Hyoscyamine in the samples by comparing their peak areas to the calibration curve.

Experimental_Workflow Plant_Material Dried Plant Material Extraction Alkaloid Extraction Plant_Material->Extraction Purification Liquid-Liquid Partitioning Extraction->Purification Final_Extract Final Alkaloid Extract Purification->Final_Extract HPLC_MSMS HPLC-MS/MS Analysis Final_Extract->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis Results L-Hyoscyamine Concentration Data_Analysis->Results

A typical experimental workflow for the quantification of L-Hyoscyamine.

Gene Expression Analysis by qRT-PCR

This protocol outlines the key steps for analyzing the expression levels of L-Hyoscyamine biosynthesis genes.

Materials:

  • Plant tissue (e.g., roots)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial kit or a suitable protocol, including a DNase I treatment step to remove contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).

    • Assess RNA integrity by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

    • Run the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

    • Use a suitable reference gene (e.g., actin, ubiquitin) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The biosynthesis of L-Hyoscyamine in Solanaceae plants is a well-studied but complex pathway with multiple enzymatic steps and regulatory controls. A detailed understanding of this pathway, from the precursor molecules to the key enzymes and regulatory networks, is essential for the rational design of metabolic engineering strategies. The protocols and data presented in this guide provide a foundation for researchers and professionals in the field to further investigate and manipulate this important metabolic pathway for the enhanced production of valuable pharmaceutical compounds. Further research into the transport and storage of these alkaloids will also be critical for maximizing yields in engineered systems.

References

A Technical Guide to the Natural Sources and Extraction of L-Hyoscyamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of L-Hyoscyamine, a tropane (B1204802) alkaloid of significant interest in pharmaceutical research and development. The guide details established methodologies for its extraction and purification from plant matrices, presents quantitative data on alkaloid content, and includes detailed experimental protocols. Visual diagrams of the biosynthetic pathway and a general extraction workflow are provided to facilitate understanding.

Introduction to L-Hyoscyamine

L-Hyoscyamine is a naturally occurring tropane alkaloid and a secondary metabolite found in several plants of the Solanaceae family.[1] It is the levorotatory isomer of atropine (B194438) and is known for its anticholinergic properties, acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[2][3] These properties make it a valuable compound for investigating a wide range of physiological processes and for the development of novel therapeutics. L-Hyoscyamine serves as a precursor in the biosynthesis of scopolamine (B1681570), another important tropane alkaloid.[4]

Natural Sources of L-Hyoscyamine

L-Hyoscyamine is predominantly found in plants belonging to the Solanaceae (nightshade) family. The concentration of this alkaloid can vary significantly depending on the plant species, the specific part of the plant, the developmental stage, and environmental growing conditions.[5] Key plant sources include:

  • Atropa belladonna (Deadly Nightshade): All parts of the plant contain tropane alkaloids, with the roots having up to 1.3% and leaves containing up to 1.2%.[5] L-Hyoscyamine and its racemic form, atropine, are the most abundant alkaloids in the leaves and roots.[6] In its fresh state, the plant primarily contains the active L-hyoscyamine form.[6]

  • Datura stramonium (Jimsonweed or Thorn Apple): This species is a well-known source of L-Hyoscyamine and other tropane alkaloids.[7] The seeds, in particular, are known to contain these compounds.[5]

  • Hyoscyamus niger (Henbane): This plant is a rich source of tropane alkaloids, including L-Hyoscyamine.[8][9]

  • Mandragora officinarum (Mandrake): The roots of the mandrake plant contain belladonna-type alkaloids, including hyoscyamine (B1674123).[10][11] Certain species, such as M. officinarum and M. turcomanica, have been found to have significantly higher levels of hyoscyamine compared to other related species.

  • Scopolia carniolica (European Scopolia): The rhizome and root of this plant are known to contain L-Hyoscyamine. Studies have shown that hyoscyamine is nearly twice as prevalent as scopolamine in this plant.

Biosynthesis of L-Hyoscyamine

The biosynthesis of L-Hyoscyamine in plants is a complex process that begins with the amino acid L-ornithine. The general pathway involves several enzymatic steps to form the characteristic tropane ring structure, which is then further modified to yield L-Hyoscyamine.

L-Hyoscyamine Biosynthesis L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Ornithine decarboxylase N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine Putrescine N-methyltransferase Tropinone Tropinone N-Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine Tropinone reductase I Littorine Littorine Tropine->Littorine Condensation with phenyllactate L-Hyoscyamine L-Hyoscyamine Littorine->L-Hyoscyamine Rearrangement

Biosynthetic pathway of L-Hyoscyamine.

Extraction and Purification of L-Hyoscyamine

The extraction of L-Hyoscyamine from plant material is a critical step for its use in research. The choice of method depends on the starting material, desired purity, and available equipment. Generally, the process involves solvent extraction followed by purification steps.

Data Presentation: L-Hyoscyamine Content in Various Plant Sources

The following table summarizes the quantitative data on L-Hyoscyamine content found in different plant species and parts, as reported in the literature.

Plant SpeciesPlant PartL-Hyoscyamine ContentReference
Atropa belladonnaRootsUp to 1.3% of dry weight[5]
Atropa belladonnaLeavesUp to 1.2% of dry weight[5]
Datura stramoniumSeeds (Ethanol Extract)11.04 µg/mL[5]
Datura feroxWhole PlantApprox. 0.0028%[10]
Datura stramoniumWhole PlantApprox. 0.037%[10]
Hyoscyamus muticusWhole Plant (Tamanrasset)5.765 ± 0.23 mg/100g DM
Hyoscyamus muticusWhole Plant (Abadla)2.943 ± 0.012 mg/100g DM
Hyoscyamus muticusWhole Plant (Adrar Zaouiet Kounta)2.61 ± 0.014 mg/100g DM
Scopolia carniolicaVarious Organs (Average)1379 µg/g (0.14%)

Note: DM indicates Dry Matter. Yields can vary significantly based on the specific plant variety, growing conditions, and extraction method used.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and analysis of L-Hyoscyamine.

This protocol describes a classic acid-base extraction method suitable for obtaining a crude alkaloid extract.

Materials:

  • Dried and powdered Atropa belladonna leaves

  • Petroleum ether

  • Sodium carbonate solution

  • Aqueous acetic acid

  • Solvent ether (diethyl ether)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Methodology:

  • Accurately weigh a quantity of dried and powdered Atropa belladonna leaves.

  • Moisten the coarse powder with a sodium carbonate solution and extract with petroleum ether to remove non-polar compounds.

  • Filter the plant material and then extract the residue with aqueous acetic acid. This will protonate the alkaloids, making them soluble in the aqueous phase.

  • Separate the aqueous acidic layer from any remaining non-polar components using a separatory funnel.

  • Treat the aqueous layer with solvent ether to remove any remaining impurities.

  • Make the aqueous layer alkaline by adding a sodium hydroxide solution. This deprotonates the alkaloids, making them less soluble in water and more soluble in organic solvents.

  • Extract the alkaloids from the alkaline aqueous solution with several portions of solvent ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract containing L-Hyoscyamine.

This protocol details the extraction and subsequent quantitative analysis of L-Hyoscyamine using High-Performance Liquid Chromatography (HPLC).

Materials:

Methodology:

Extraction:

  • Defat the powdered seeds with petroleum ether.

  • Extract the defatted material with methanol using a Soxhlet extractor for 72 hours.

  • Concentrate the methanolic extract using a thin-film evaporator.

  • Triturate the concentrated extract with 5% v/v of 0.5N HCl.

  • Basify the resulting aqueous fraction to pH 9 with ammonia solution.

  • Partition the basified solution with chloroform repeatedly until the chloroform layer is colorless.

  • Combine the chloroform fractions and concentrate to dryness to obtain the crude L-Hyoscyamine extract.

HPLC Analysis:

  • Prepare a standard stock solution of L-Hyoscyamine in methanol.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Dissolve a known amount of the crude extract in the mobile phase.

  • Set up the HPLC system with a C18 column. A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer at a specific pH, run in isocratic or gradient mode.

  • Set the UV detector to an appropriate wavelength for L-Hyoscyamine detection (e.g., 210-220 nm).

  • Inject the standard solutions and the sample extract into the HPLC system.

  • Identify the L-Hyoscyamine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of L-Hyoscyamine in the extract by using the calibration curve generated from the standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of L-Hyoscyamine from a plant source.

L-Hyoscyamine Extraction Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis and Characterization Plant_Material Plant Material (e.g., Atropa belladonna leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol or Acidified Water) Drying_Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Chromatography Chromatography (e.g., Column Chromatography, HPLC) Acid_Base_Partitioning->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_L_Hyoscyamine Pure L-Hyoscyamine Crystallization->Pure_L_Hyoscyamine Analytical_Techniques Analytical Techniques (HPLC, GC-MS, NMR) Pure_L_Hyoscyamine->Analytical_Techniques

General workflow for L-Hyoscyamine extraction.

Conclusion

This guide has provided a detailed overview of the natural sources and methods for the extraction and purification of L-Hyoscyamine for research purposes. The presented protocols and data serve as a valuable resource for scientists and professionals in the field of drug discovery and development. The variability in alkaloid content across different plant sources underscores the importance of careful selection of plant material and optimization of extraction procedures to achieve desired yields for research applications. Further research into novel extraction techniques and the development of high-yielding plant varieties will continue to be important areas of investigation.

References

An In-Depth Technical Guide to the Solubility of L-Hyoscyamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of L-Hyoscyamine in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document details quantitative solubility data, experimental protocols for solubility determination, and visual representations of relevant biological and experimental processes.

Quantitative Solubility Data

The solubility of L-Hyoscyamine, a tropane (B1204802) alkaloid, is a critical parameter in its extraction, purification, formulation, and bioavailability. The following table summarizes the available quantitative and qualitative solubility data in several organic solvents.

SolventSolubility ( g/100 mL)Solubility (mg/mL)Qualitative DescriptionCitation
Chloroform~100~1000Very Soluble[1][2][3]
Alcohol (unspecified)--Freely Soluble[1][2]
Ether~1.45~14.5Soluble[1][2][3]
Benzene~0.67~6.7Soluble[1][2][3]
Methanol--Slightly Soluble[4]
Ethanol--Slightly Soluble[4]
Acetone--Slightly Soluble[4]
Ethyl Acetate--Slightly Soluble[4]
Acetic Acid--Slightly Soluble[4]
Dimethylformamide (DMF)12-14120-140Soluble[4]
Dimethyl Sulfoxide (DMSO)2.5 (as sulfate (B86663) salt)25 (as sulfate salt)Soluble[5]
Water~0.36~3.6Sparingly Soluble[1][2]
Petroleum Ether--Practically Insoluble[4]

Note: Solubility values can be affected by temperature, pH, and the specific polymorphic form of the compound. The data presented is compiled from various sources and should be considered as a reference. "Freely Soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[6][7]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of L-Hyoscyamine solid to a series of vials, each containing a different organic solvent of interest. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[6]

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature must be strictly controlled throughout the experiment.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature to permit the sedimentation of the excess solid. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This is typically achieved through centrifugation followed by careful pipetting, or by filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[7][8]

  • Quantification: Dilute the clear, saturated supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of L-Hyoscyamine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations: Pathways and Workflows

3.1. Mechanism of Action: Muscarinic Receptor Antagonism

L-Hyoscyamine functions as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][11][12] It blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses. This action leads to effects such as reduced smooth muscle spasm and decreased glandular secretions.[13][14]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell cluster_2 Pharmacological Intervention ACh_storage Acetylcholine (ACh) in vesicles Receptor Muscarinic Receptor ACh_storage->Receptor ACh Release & Binding Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Receptor->Response Signal Transduction Hyoscyamine L-Hyoscyamine Hyoscyamine->Receptor Competitive Antagonism

Caption: L-Hyoscyamine competitively blocks muscarinic receptors.

3.2. Experimental Workflow: Solubility Determination

The following diagram illustrates the sequential steps involved in determining the solubility of L-Hyoscyamine using the standard shake-flask method.

start Start: Excess L-Hyoscyamine Solid + Organic Solvent equilibration Equilibration (Constant Temp. Shaking for 24-72h) start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation supernatant Collect Saturated Supernatant separation->supernatant dilution Dilute Supernatant with Mobile Phase supernatant->dilution analysis Quantitative Analysis (e.g., HPLC, GC-MS) dilution->analysis end End: Calculate Solubility (mg/mL) analysis->end cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_System System Conditions center L-Hyoscyamine Solubility pKa pKa center->pKa polymorphism Crystalline Form (Polymorphism) center->polymorphism particle_size Particle Size center->particle_size polarity Polarity center->polarity h_bond Hydrogen Bonding Capacity center->h_bond temperature Temperature center->temperature pressure Pressure center->pressure pH pH of Solution center->pH

References

The Anticholinergic Profile of L-Hyoscyamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Hyoscyamine, the levorotatory isomer of atropine (B194438), is a potent anticholinergic agent that competitively antagonizes muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides an in-depth analysis of the anticholinergic effects of L-Hyoscyamine for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, presents quantitative binding affinity data for muscarinic receptor subtypes, and outlines key experimental protocols for its characterization. Furthermore, this guide includes detailed signaling pathway diagrams and experimental workflows to facilitate a comprehensive understanding of L-Hyoscyamine's pharmacological profile.

Introduction

L-Hyoscyamine is a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane). It functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic effects of acetylcholine.[1][2][3] This antagonism results in a wide range of physiological effects, including decreased salivary and bronchial secretions, reduced gastrointestinal motility, and mydriasis. Given that the dextrorotatory isomer, D-Hyoscyamine, is nearly inactive, the pharmacological activity of atropine (the racemic mixture) is primarily attributed to L-Hyoscyamine.

This guide aims to provide a comprehensive technical overview of the anticholinergic properties of L-Hyoscyamine, focusing on its interaction with the five subtypes of muscarinic receptors (M1-M5).

Mechanism of Action

L-Hyoscyamine exerts its anticholinergic effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors on effector cells. This prevents the conformational changes in the receptor necessary for the activation of intracellular G-protein signaling pathways. The five subtypes of muscarinic receptors are coupled to different G-proteins, leading to distinct downstream cellular responses.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ is a key trigger for smooth muscle contraction and glandular secretion.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels can lead to various cellular effects, including the modulation of ion channel activity and, in the case of cardiac tissue, a decrease in heart rate.

By blocking these receptors, L-Hyoscyamine effectively inhibits the physiological responses mediated by parasympathetic nerve stimulation.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with muscarinic receptor subtypes and the point of inhibition by L-Hyoscyamine.

Gq_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Binds & Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->Receptor Binds & Blocks Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Response PKC_activation->Response

Figure 1. Gq-coupled muscarinic receptor signaling pathway and L-Hyoscyamine inhibition.

Gi_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Binds & Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->Receptor Binds & Blocks Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Physiological Response (e.g., Decreased Heart Rate) cAMP->Response Leads to Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (M1-M5) - [³H]-NMS (Radioligand) - L-Hyoscyamine (Test Compound) - Atropine (Non-specific) start->prep_reagents incubation Incubate: Membranes + [³H]-NMS + Varying [L-Hyoscyamine] prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Scintillation Counting (Quantify Radioactivity) wash->scintillation analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 scintillation->analysis calc_ki Calculate Ki using Cheng-Prusoff Equation analysis->calc_ki end End calc_ki->end Organ_Bath_Workflow start Start tissue_prep Isolate Guinea Pig Ileum and Mount in Organ Bath start->tissue_prep equilibration Equilibrate Tissue (37°C, Carbogen, Resting Tension) tissue_prep->equilibration agonist_crc Generate Agonist Concentration-Response Curve (CRC) equilibration->agonist_crc wash1 Wash Tissue agonist_crc->wash1 antagonist_incubation Incubate with a Fixed Concentration of L-Hyoscyamine wash1->antagonist_incubation agonist_crc_antagonist Generate Agonist CRC in Presence of L-Hyoscyamine antagonist_incubation->agonist_crc_antagonist repeat_wash Repeat with Increasing [L-Hyoscyamine] agonist_crc_antagonist->repeat_wash repeat_wash->wash1 Yes analysis Schild Analysis: - Plot log(CR-1) vs -log[Antagonist] - Determine pA2 value repeat_wash->analysis No end End analysis->end

References

L-Hyoscyamine Degradation: Pathways, Byproducts, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a crucial active pharmaceutical ingredient (API) in numerous therapeutic applications.[1][2][3][4] Its stability is a critical factor influencing the efficacy, safety, and shelf-life of pharmaceutical formulations. This technical guide provides a comprehensive overview of the degradation pathways of L-Hyoscyamine, its primary degradation byproducts, and detailed experimental protocols for its stability assessment. The principal degradation routes include hydrolysis and dehydration, which are significantly influenced by pH and temperature.[5][6][7] This document summarizes quantitative data on degradation kinetics, outlines methodologies for forced degradation studies, and details analytical techniques for the separation and quantification of L-Hyoscyamine and its degradation products.

Core Degradation Pathways

The degradation of L-Hyoscyamine primarily proceeds through two main pathways: hydrolysis and dehydration. The prevalence of each pathway is largely dependent on the pH of the solution.

Hydrolysis

Hydrolysis of the ester linkage in L-Hyoscyamine results in the formation of tropine (B42219) and tropic acid.[2][8][9][10] This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester bond of L-Hyoscyamine is susceptible to cleavage, yielding tropine and tropic acid.[8] Studies on atropine, the racemic mixture of hyoscyamine, have shown that the rate of hydrolysis is catalyzed by protons.[5][6][7]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, hydrolysis also leads to the formation of tropine and tropic acid.[8] The rate of this reaction is dependent on the hydroxyl ion concentration.[7]

Dehydration

Under basic conditions, L-Hyoscyamine can undergo dehydration, which involves the elimination of a water molecule from the tropic acid moiety to form apoatropine (B194451) (also known as atropamine).[8] Apoatropine is considered a main degradation product under alkaline conditions.[8]

Other Degradation Pathways
  • Thermal Degradation: L-Hyoscyamine is susceptible to thermal degradation. Studies on atropine using Gas Chromatography-Mass Spectrometry (GC-MS) have shown that at elevated inlet temperatures (above 250°C), degradation products are formed through the elimination of water and cleavage of the ester bond. At even higher temperatures, the elimination of formaldehyde (B43269) becomes a predominant degradation pathway.[11][12][13]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of L-Hyoscyamine. While specific byproducts of L-Hyoscyamine photodegradation are not extensively detailed in the provided results, forced degradation studies often include photostability testing to assess the impact of light.[14][15]

  • Oxidative Degradation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of L-Hyoscyamine.[15] Noratropine can be formed via oxidative N-demethylation of atropine.[8]

The primary degradation pathways of L-Hyoscyamine are summarized in the diagram below.

cluster_hydrolysis Hydrolysis cluster_dehydration Dehydration (Basic Conditions) cluster_oxidation Oxidation L_Hyoscyamine L-Hyoscyamine Tropine Tropine L_Hyoscyamine->Tropine Acidic or Basic Conditions Tropic_Acid Tropic Acid L_Hyoscyamine->Tropic_Acid Acidic or Basic Conditions Apoatropine Apoatropine L_Hyoscyamine->Apoatropine Basic Conditions Noratropine Noratropine L_Hyoscyamine->Noratropine Oxidizing Agents

Primary degradation pathways of L-Hyoscyamine.

Quantitative Degradation Data

The stability of L-Hyoscyamine is highly dependent on environmental factors. The following tables summarize key quantitative data related to its degradation.

ParameterConditionValueReference
pH of Minimum Hydrolysis (for Atropine) 0°C4.11[5][7]
100°C3.24[5][7]
Half-life (t½) of Atropine in Aqueous Solution pH 2-7, 20-100°CVaries significantly with pH and temperature. A detailed table of calculated half-lives is available in the cited literature.[5][7]
Atropine Concentration After 6 Months Storage at 25°C 0.1 mg/mL solution in LDPE bottles> 94.7% of initial concentration[8]
Tropic Acid Formation After 2 Months at 25°C and 60% RH Low-dose atropine formulation≤ 0.35%[16]
Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS L-Hyoscyamine3.125 µg/mL6.25 µg/mL[17]
HPLC Hyoscyamine0.6 ng (absolute)Not specified[18]
HPLC-MS/MS (+)-HyoscyamineNot specified0.089 µg/L[19]
(-)-HyoscyamineNot specified0.092 µg/L[19]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of L-Hyoscyamine and for developing stability-indicating analytical methods.[14][20][21][22][23]

Objective: To generate potential degradation products of L-Hyoscyamine under various stress conditions.

General Workflow:

start Prepare L-Hyoscyamine Solution stress Expose to Stress Conditions start->stress hydrolysis Hydrolysis (Acidic & Basic) stress->hydrolysis pH Stress oxidation Oxidation (e.g., H2O2) stress->oxidation Oxidative Stress thermal Thermal Stress (Elevated Temperature) stress->thermal Heat Stress photo Photolytic Stress (UV/Vis Light) stress->photo Light Stress neutralize Neutralize/Quench Reaction (if necessary) hydrolysis->neutralize oxidation->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) thermal->analyze photo->analyze neutralize->analyze end Identify & Quantify Degradation Products analyze->end

Workflow for forced degradation studies of L-Hyoscyamine.

Methodologies:

  • Acid Hydrolysis:

    • Prepare a solution of L-Hyoscyamine in 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[14][20][21]

    • Incubate the solution at a controlled temperature (e.g., 40°C, 60°C, or 90°C) for a specified duration (e.g., 1 to 5 days).[15][20]

    • At defined time points, withdraw samples and neutralize them with an appropriate base (e.g., sodium hydroxide) before analysis.

  • Base Hydrolysis:

    • Prepare a solution of L-Hyoscyamine in 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[14][20][21]

    • Incubate the solution at a controlled temperature (e.g., room temperature, 40°C, or 60°C) for a specified duration.[20]

    • At defined time points, withdraw samples and neutralize them with an appropriate acid (e.g., hydrochloric acid) before analysis.

  • Oxidative Degradation:

    • Prepare a solution of L-Hyoscyamine in a solution of hydrogen peroxide (H₂O₂) (e.g., 3-30%).[15]

    • Incubate the solution at a controlled temperature (e.g., room temperature, 60°C, or 90°C) for a specified duration, protected from light.[15]

    • Withdraw samples at defined time points for analysis.

  • Thermal Degradation:

    • Expose a solid sample or a solution of L-Hyoscyamine to elevated temperatures (e.g., 60°C, 80°C, or higher) in a calibrated oven.[11][12][13]

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose a solution of L-Hyoscyamine to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) providing a minimum of 1.2 million lux hours and 200 watt hours/m².[14]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze samples at various time points.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of L-Hyoscyamine and its degradation products.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate L-Hyoscyamine from all its potential degradation products and process impurities.[10][24]

  • Typical HPLC System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[25]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.[3][25][26]

    • Detection: UV detection, typically in the range of 210-270 nm.[3][9][25][26]

    • Flow Rate: Typically around 1.0 mL/min.[3][26]

    • Temperature: Column temperature is often controlled (e.g., 50°C) to ensure reproducibility.[25]

  • Example HPLC Method:

    • Column: Phenomenex Kinetex C18 (250x4.6mm, 5µm).[25]

    • Mobile Phase A: pH 2.50 buffer: acetonitrile (950:50 v/v).[25]

    • Mobile Phase B: pH 2.50 buffer: acetonitrile (200:800 v/v).[25]

    • Gradient Elution: A gradient program is typically used to separate compounds with different polarities.

    • Flow Rate: 2.0 ml/min.[25]

    • Column Temperature: 50°C.[25]

    • Detection Wavelength: 210 nm.[25]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of L-Hyoscyamine and its thermally induced degradation products.[11][12][13][17]

  • Considerations for GC-MS Analysis:

    • Thermal Instability: L-Hyoscyamine and its related compounds can degrade in the hot GC inlet. Therefore, careful optimization of the inlet temperature is crucial. Temperatures below 250°C are recommended to minimize on-column degradation.[11][12][13]

    • Derivatization: To improve volatility and thermal stability, derivatization (e.g., silylation) may be necessary for a successful GC-MS determination.[11]

  • Typical GC-MS System:

    • Injector: Split/splitless injector with an optimized temperature program.

    • Column: A capillary column suitable for alkaloid analysis (e.g., a low-bleed phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation and identification.

Conclusion

A thorough understanding of the degradation pathways and stability of L-Hyoscyamine is paramount for the development of safe, effective, and stable pharmaceutical products. The primary degradation mechanisms are hydrolysis and dehydration, which are highly dependent on pH and temperature. Forced degradation studies, coupled with robust stability-indicating analytical methods such as HPLC and GC-MS, are indispensable tools for characterizing the degradation profile of L-Hyoscyamine and ensuring the quality of its formulations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine (B7768854) is a naturally occurring tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1][2] As a potent antimuscarinic agent, it competitively antagonizes acetylcholine (B1216132) receptors, leading to its therapeutic use in treating a variety of conditions, including gastrointestinal disorders, biliary and renal colic, and as a preoperative agent to reduce secretions.[3][4] Understanding the in vivo disposition of L-Hyoscyamine is critical for optimizing its therapeutic efficacy and safety profile. This document provides an in-depth overview of its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data, experimental methodologies, and process visualizations.

Pharmacokinetics (ADME)

The pharmacokinetic profile of L-Hyoscyamine is characterized by rapid absorption and distribution, followed by hepatic metabolism and renal excretion. The pharmacokinetics are generally considered similar to that of atropine (dl-hyoscyamine).[5]

Absorption

L-Hyoscyamine is effectively absorbed following various routes of administration.

  • Oral and Sublingual: It is completely absorbed from the gastrointestinal tract after oral or sublingual administration.[3][5][6]

  • Parenteral (IM, IV, SubQ): Following intramuscular (IM) injection, the drug is rapidly absorbed, with peak plasma concentrations at 30 minutes that are comparable to those after intravenous (IV) administration.[7] Exercise can significantly increase the rate of absorption from IM sites due to enhanced muscle perfusion.[8]

Distribution

Once absorbed, L-Hyoscyamine is widely distributed throughout the body.[8][9]

  • Volume of Distribution (Vd): The mean steady-state volume of distribution (Vdss) for atropine is large (>200 L), indicating extensive tissue distribution.[7]

  • Plasma Protein Binding: Approximately 44% to 50% of the drug is bound to plasma proteins.[8][9]

  • Barrier Permeation: L-Hyoscyamine readily crosses the blood-brain barrier, which accounts for its central nervous system effects, and the placental barrier, entering fetal circulation.[8][9] Traces of the drug can also be found in various secretions, including milk.[8][10]

Metabolism

L-Hyoscyamine is metabolized primarily in the liver.[11][12] Much of the drug is destroyed by enzymatic hydrolysis.[8][10]

  • Metabolic Pathways: The primary metabolic pathways for atropine (and by extension, L-Hyoscyamine) involve hydrolysis and oxidation.[7] A small amount of L-Hyoscyamine is hydrolyzed to tropine (B42219) and tropic acid.[3][6] Other major metabolites identified following atropine administration include noratropine (B1679849) (via N-demethylation) and atropine-N-oxide.[7][8][13]

  • Stereoselectivity: Metabolism is likely stereoselective, with the pharmacologically active (-)-hyoscyamine enantiomer being selectively metabolized, while the inactive (+)-enantiomer is excreted.[7]

  • Enzymatic Systems: Metabolism is mediated by microsomal mono-oxygenase enzymes and atropine esterase.[7] The metabolism can be inhibited by organophosphate pesticides.[8][13]

Excretion

The primary route of elimination for L-Hyoscyamine and its metabolites is through the kidneys into the urine.[11][12]

  • Unchanged Drug: A significant portion of the administered dose, ranging from 13% to 50%, is excreted as unchanged parent compound in the urine within 12 hours.[8][14]

  • Metabolites: Following IV administration of radiolabeled atropine, the major metabolites found in urine are noratropine (~24%), atropine-N-oxide (~15%), tropine (~2%), and tropic acid.[7]

  • Half-Life: The elimination half-life for regular-release formulations of L-Hyoscyamine is approximately 2 to 3.5 hours.[3][11] Extended-release formulations have a longer half-life of about 7 hours.[11]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for L-Hyoscyamine. Data for atropine is included for context, as L-Hyoscyamine is its active isomer.

ParameterValueFormulation / RouteSpeciesReference
Bioavailability CompleteOral, SublingualHuman[3][5]
~81-92% (relative to conventional tablet)Extended-Release Capsules/TabletsHuman[5]
Time to Peak (Tmax) ~30 minutesIntramuscular (IM)Human[7]
2.5 - 5 hoursExtended-ReleaseHuman[5]
Elimination Half-Life (t1/2) 2 - 3.5 hoursRegular ReleaseHuman[11]
3.5 hoursNot SpecifiedHuman[3][6]
~7 hoursExtended-Release (Levbid)Human[11]
3 - 10 hours (mean)Intravenous (IV)Human[7]
Plasma Protein Binding ~44 - 50%Not SpecifiedHuman[8][9]
Volume of Distribution (Vdss) >200 LIntravenous (IV)Human[7]
Total Plasma Clearance 2.9 - 6.8 mL/min/kg (mean)Intravenous (IV)Human[7]
Renal Excretion (% Unchanged) 13 - 50%Not SpecifiedHuman[8][10][14]
~50%Intravenous (IV)Human[7]

Visualized Pathways and Workflows

ADME Pathway of L-Hyoscyamine

The following diagram provides a high-level overview of the absorption, distribution, metabolism, and excretion process for L-Hyoscyamine.

ADME_Pathway Admin Administration (Oral, IV, IM) Absorption Absorption (GI Tract, Muscle) Admin->Absorption Distribution Systemic Circulation (Plasma Protein Binding) Absorption->Distribution Tissues Distribution to Tissues (incl. CNS, Placenta) Distribution->Tissues Tissue Uptake Liver Metabolism (Liver) Distribution->Liver Hepatic Circulation Kidney Excretion (Kidney) Distribution->Kidney Renal Filtration & Secretion Tissues->Distribution Redistribution Liver->Distribution Metabolites to Circulation Urine Elimination in Urine (Unchanged Drug & Metabolites) Kidney->Urine

Caption: High-level ADME workflow for L-Hyoscyamine.

Metabolic Pathway of L-Hyoscyamine

This diagram illustrates the primary metabolic transformations of L-Hyoscyamine.

Metabolism_Pathway parent L-Hyoscyamine m1 Noratropine parent->m1  N-demethylation (Microsomal Oxidation) m2 Atropine-N-Oxide parent->m2  N-oxidation m3 Tropine parent->m3  Ester Hydrolysis (Esterase) m4 Tropic Acid parent->m4  Ester Hydrolysis (Esterase)

Caption: Key metabolic transformations of L-Hyoscyamine.

Experimental Workflow for an In Vivo Pharmacokinetic Study

The workflow for a typical clinical or preclinical pharmacokinetic study is outlined below.

PK_Workflow cluster_setup Study Setup cluster_sampling Data Collection cluster_analysis Sample & Data Analysis cluster_output Results A Subject Selection (e.g., Healthy Volunteers, SD Rats) B Dose Administration (Single Dose, Specific Route) A->B C Serial Blood Sampling (Defined Time Points) B->C D Urine Collection (Pooled Intervals) B->D E Plasma/Urine Processing (Centrifugation, Extraction) C->E D->E F Bioanalytical Assay (e.g., LC-MS/MS Quantification) E->F G Pharmacokinetic Modeling (e.g., Non-compartmental analysis) F->G H Determination of PK Parameters (Cmax, Tmax, AUC, t½) G->H

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Protocols

The characterization of L-Hyoscyamine's pharmacokinetics and metabolism relies on robust in vivo, in vitro, and bioanalytical methodologies.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol provides a representative method for assessing the pharmacokinetics of L-Hyoscyamine in a preclinical model, such as Sprague-Dawley (SD) rats.

  • Animal Model: Male Sprague-Dawley rats (7 weeks old) are used. Animals are fasted overnight prior to dosing but allowed access to water.[15]

  • Dosing: Rats are divided into groups for each administration route (e.g., oral gavage, intravenous injection). A single dose of L-Hyoscyamine (e.g., 1 mg/kg) is administered.[15]

  • Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to a new tube and stored at -80°C until analysis.

  • Urine Collection: If urinary excretion is being studied, animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Data Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters like Cmax, Tmax, AUC (Area Under the Curve), t1/2, clearance (CL), and volume of distribution (Vd).

In Vitro Metabolism Protocol (Human Liver Microsomes)

This protocol is used to identify metabolic pathways and potential drug-drug interactions by assessing the stability and metabolite formation of L-Hyoscyamine in a subcellular liver fraction.

  • Reagents: Pooled human liver microsomes (pHLM), NADPH regenerating system (Cofactor), L-Hyoscyamine stock solution, and reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation: A typical incubation mixture contains pHLM (e.g., 0.5 mg/mL), buffer, and L-Hyoscyamine (at a concentration relevant to therapeutic levels, e.g., 1-10 µM).[16]

  • Reaction Initiation: The reaction is pre-warmed to 37°C before being initiated by the addition of the NADPH regenerating system. Control incubations are run in the absence of the cofactor to account for non-enzymatic degradation.[16]

  • Time Points and Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is terminated ("quenched") by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for bioanalysis.

  • Metabolite Identification: Samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with the parent drug.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying L-Hyoscyamine and its metabolites in biological matrices.[17][18][19]

  • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed on plasma or urine samples to isolate the analyte from matrix components. For example, hyoscyamine (B1674123) can be cleaned up from serum and urine using an Oasis HLB cartridge.[19]

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

    • Column: A chiral column is necessary to separate L-Hyoscyamine from its d-isomer if atropine is administered or if racemization is a concern.[17] A C18 column can be used for general analysis.[20]

    • Mobile Phase: A gradient elution with a suitable mobile phase (e.g., a mixture of n-hexane, isopropanol, and diethylamine (B46881) for a chiral separation) is used to separate the analyte from other components.[17]

  • Mass Spectrometric Detection:

    • Ionization: The column eluent is directed to a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • Detection: The instrument is operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the parent molecule's m/z) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. For L-Hyoscyamine, a common parent-product transition is m/z 290.1 → 124.1.[17]

  • Quantification: A calibration curve is constructed using standards of known concentrations to accurately determine the concentration of L-Hyoscyamine in the unknown samples. The linear range for a sensitive assay can be as low as 20.0-400 pg/mL.[17]

References

L-Hyoscyamine Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for L-Hyoscyamine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and handling of pharmaceutical products containing this active ingredient. This document outlines the key factors influencing the degradation of L-Hyoscyamine, summarizes stability data, and provides detailed experimental protocols for stability assessment.

Core Stability Profile and Degradation Pathways

L-Hyoscyamine, a tropane (B1204802) alkaloid, is susceptible to degradation through several pathways, primarily hydrolysis and racemization. It is also sensitive to environmental factors such as heat and light.[1]

Hydrolysis: The ester linkage in L-Hyoscyamine is prone to hydrolysis, breaking down the molecule into its constituent parts: tropine (B42219) and tropic acid.[1] This reaction is significantly influenced by pH and temperature.

Racemization: L-Hyoscyamine is the levorotatory (-)-isomer of hyoscyamine. Under certain conditions, particularly in solution, it can racemize to form atropine, which is a racemic mixture of d- and l-hyoscyamine. Since the pharmacological activity resides primarily in the l-isomer, racemization leads to a loss of potency.[1]

Photodegradation and Thermal Degradation: Exposure to light and elevated temperatures can accelerate the degradation of L-Hyoscyamine.[1]

Recommended Storage Conditions

To ensure the stability and maintain the therapeutic efficacy of L-Hyoscyamine and its formulations, specific storage conditions should be adhered to.

Formulation TypeRecommended Storage TemperatureAdditional Requirements
Oral Conventional and Sublingual Tablets15–30°C
Oral Solution (Drops) and Elixir20–25°C (may be exposed to 15–30°C)
Orally Disintegrating Tablets20–25°C (may be exposed to 15–30°C)Store in tight, light-resistant containers.
General SubstanceKeep well closed and protect from light and heat.[1]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of L-Hyoscyamine, identifying potential degradation products, and developing stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Logical Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study on L-Hyoscyamine.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_evaluation Evaluation API L-Hyoscyamine API (1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 30 min) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 30 min) API->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT, 7 days) API->Oxidative Thermal Thermal Degradation (e.g., 60-80°C) API->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) API->Photolytic Placebo Placebo Placebo->Acid Placebo->Base Placebo->Oxidative Placebo->Thermal Placebo->Photolytic DrugProduct Drug Product DrugProduct->Acid DrugProduct->Base DrugProduct->Oxidative DrugProduct->Thermal DrugProduct->Photolytic HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis PeakPurity Peak Purity Assessment HPLC_Analysis->PeakPurity MassBalance Mass Balance Calculation HPLC_Analysis->MassBalance DegradantID Degradant Identification and Characterization HPLC_Analysis->DegradantID Pathway Degradation Pathway Elucidation DegradantID->Pathway

Forced Degradation Study Workflow
Experimental Protocol for Forced Degradation

This protocol outlines a general procedure for conducting forced degradation studies on L-Hyoscyamine bulk drug substance. The goal is to achieve 5-20% degradation.[2]

1. Sample Preparation:

  • Prepare a stock solution of L-Hyoscyamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for 30 minutes.[4] Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for 30 minutes.[4] Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 7 days.[3]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 80°C in a controlled oven. For solutions, heat at 60-80°C. Monitor for degradation over time.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active drug substance and the increase in degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is commonly employed.

Example HPLC-UV Method Protocol

The following is a representative HPLC method that can be adapted for the analysis of L-Hyoscyamine and its degradation products.

ParameterCondition
Column Primesep 200, 3.2 x 100 mm, 5 µm, 100Å (or equivalent reverse-phase column)[6]
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v)[6]
Flow Rate 0.5 mL/min[6]
Detection UV at 270 nm[6]
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Key Degradation Products

The primary degradation products of L-Hyoscyamine that should be monitored during stability studies are:

  • Tropine: Formed from the hydrolysis of the ester bond.

  • Tropic Acid: The other product of ester hydrolysis.[1]

  • Atropine (d,l-hyoscyamine): The racemic mixture formed from the racemization of L-Hyoscyamine.

  • Apoatropine: Can be formed through dehydration.

The following diagram illustrates the primary degradation pathway of L-Hyoscyamine through hydrolysis.

Hydrolysis_Pathway L_Hyoscyamine L-Hyoscyamine Tropine Tropine L_Hyoscyamine->Tropine Hydrolysis (H₂O, H⁺/OH⁻, Heat) Tropic_Acid Tropic Acid L_Hyoscyamine->Tropic_Acid Hydrolysis (H₂O, H⁺/OH⁻, Heat)

Hydrolysis of L-Hyoscyamine

Conclusion

The stability of L-Hyoscyamine is a critical factor that must be carefully managed throughout the drug development process and the shelf-life of the final product. The primary degradation pathways are hydrolysis and racemization, which are influenced by pH, temperature, and light. Adherence to recommended storage conditions and the use of validated stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of L-Hyoscyamine-containing pharmaceuticals. This guide provides a foundational framework for researchers and professionals to design and execute robust stability programs for this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for L-Hyoscyamine Standard Preparation and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of L-Hyoscyamine standards and their analysis using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended to ensure accurate and reproducible quantification of L-Hyoscyamine in various research and drug development settings.

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and is the primary active component responsible for the anticholinergic effects of belladonna alkaloids[1]. It acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, leading to a range of physiological effects, including decreased salivary and bronchial secretions, reduced gastrointestinal motility, and mydriasis[1][2]. Accurate quantification of L-Hyoscyamine is crucial for pharmaceutical quality control, pharmacokinetic studies, and toxicological assessments. HPLC is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity[3].

L-Hyoscyamine Standard Preparation

Accurate preparation of standard solutions is fundamental to the reliability of HPLC analysis. The following protocol describes the preparation of L-Hyoscyamine stock and working standard solutions.

Materials:

  • L-Hyoscyamine Sulfate reference standard (e.g., Pharmacopeia reference standard or from a reputable supplier like Sigma-Aldrich)[3]

  • HPLC grade ethanol (B145695) or methanol[3]

  • Volumetric flasks (Class A)

  • Analytical balance (0.001g precision)[3]

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of L-Hyoscyamine Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of L-Hyoscyamine Sulfate reference standard using an analytical balance.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add a small amount of HPLC grade ethanol or methanol (B129727) to dissolve the standard.[3]

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to volume with the same solvent and mix thoroughly. This is the stock solution.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a series of working standard solutions with concentrations covering the desired analytical range.[4]

    • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

    • A typical calibration curve may include concentrations ranging from 0.1 µg/mL to 100 µg/mL, depending on the sensitivity of the method.

  • Filtration:

    • Before injection into the HPLC system, filter all working standard solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

HPLC Analysis Protocol

This section details a general HPLC method for the analysis of L-Hyoscyamine. Method parameters may need to be optimized based on the specific HPLC system and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] Other columns like Primesep 200 (a mixed-mode column) have also been reported to be effective.[5]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. Common mobile phases include:

  • Flow Rate: 1.0 mL/min.[3][6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 210 nm is a commonly used wavelength for the detection of L-Hyoscyamine.[3][6] Other wavelengths such as 230 nm and 270 nm have also been reported.[5]

  • Injection Volume: 20 µL.[3]

Experimental Workflow:

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh L-Hyoscyamine Sulfate Standard dissolve Dissolve in Ethanol/Methanol weigh->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock dilute Serial Dilutions for Working Standards stock->dilute filter_std Filter Standards (0.45 µm) dilute->filter_std inject Inject into HPLC System filter_std->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify L-Hyoscyamine in Samples calibrate->quantify

Caption: Experimental workflow for L-Hyoscyamine HPLC analysis.

Data Presentation and Quantitative Summary

The following table summarizes typical quantitative data and method validation parameters for the HPLC analysis of L-Hyoscyamine, compiled from various sources.

ParameterTypical Value/RangeReference
Retention Time 9.8 min[3]
Linearity Range 0.02 - 4.6 µM
2.5 - 17.5 µg/mL[7]
50 - 250 µg/mL[8]
0.13 - 13.75 µg/mL
Correlation Coefficient (r²) > 0.999[8]
Limit of Detection (LOD) 3.125 µg/mL
0.0033 µg/mL[7]
Limit of Quantification (LOQ) 6.25 µg/mL
0.0102 µg/mL[7]
Accuracy (% Recovery) 98.0% - 102.0%[9]
Precision (%RSD) < 2.0%[9]

Mechanism of Action: Muscarinic Receptor Antagonism

L-Hyoscyamine exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This antagonism disrupts the normal signaling cascade initiated by acetylcholine binding.

G cluster_receptor Cell Membrane M_receptor Muscarinic Receptor (M1-M5) G_protein G-protein Activation M_receptor->G_protein Activates No_response Inhibition of Cellular Response ACh Acetylcholine (ACh) ACh->M_receptor Binds to L_Hyo L-Hyoscyamine L_Hyo->M_receptor Competitively Blocks Second_messenger Second Messenger Production (e.g., IP3, DAG) G_protein->Second_messenger Cellular_response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_messenger->Cellular_response

Caption: L-Hyoscyamine's antagonism of muscarinic receptors.

L-Hyoscyamine competitively binds to muscarinic receptors (M1-M5), preventing acetylcholine from binding and activating the receptor.[1][10] This blockage inhibits the G-protein-mediated signaling cascade, leading to a reduction in the production of second messengers and ultimately inhibiting the cellular responses typically induced by parasympathetic stimulation.[1][11]

References

Chiral Separation of Hyoscyamine Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic receptors. It exists as a pair of enantiomers, (-)-hyoscyamine and (+)-hyoscyamine. The pharmacological activity of hyoscyamine is primarily attributed to the (-)-enantiomer, which is significantly more potent than the (+)-enantiomer. Atropine (B194438) is the racemic mixture of these two enantiomers. Given the differences in pharmacological activity, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective technique for this purpose.

This document provides detailed application notes and protocols for the chiral separation of hyoscyamine enantiomers using HPLC, based on established and validated methods.

Data Presentation

The following tables summarize quantitative data from various studies on the chiral separation of hyoscyamine enantiomers by HPLC, providing a comparative overview of different methods.

Table 1: HPLC Methods for Chiral Separation of Hyoscyamine Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Chiralpak® AY-3 (polysaccharide-based)Ethanol with 0.05% diethylamineNot SpecifiedMS/MS1.59[1]
Chiral AGP (α1-acid glycoprotein)Buffered phosphate (B84403) solution (10 mM 1-octanesulfonic acid sodium salt, 7.5 mM triethylamine (B128534), pH 7.0) and acetonitrile (B52724) (99:1, v/v)0.6UV (205 nm)Not Specified[2][3]
αl-acid glycoprotein (B1211001) (AGP)Not SpecifiedNot SpecifiedUV1.60 (for hyoscyamine sulfate)[4]
Chiralcel OD (carbohydrate-based)n-hexane - isopropanol (B130326) - methanol (B129727) - triethylamineNot SpecifiedNot SpecifiedNot Specified[2][5]
Vancomycin-modified CSPNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Table 2: Validation Parameters for a Chiral HPLC Method for Atropine Enantiomers

ParameterResult
Linearity Range14.0-26.0 µg/mL
Correlation Coefficient (r)> 0.9999
Accuracy (Recovery)100.1-100.5%
Precision (RSD)System: ≤ 0.6%; Intraday: ≤ 1.1%; Interday: ≤ 0.9%
StabilityStable for up to 72 hours

This data is based on a method using a Chiral AGP column for the analysis of ophthalmic solutions.[3]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of hyoscyamine enantiomers based on a commonly employed method using a protein-based chiral stationary phase.

Protocol 1: Chiral Separation using an α1-Acid Glycoprotein (AGP) Column

This protocol is adapted from validated methods for the analysis of atropine in pharmaceutical formulations.[2][3]

1. Materials and Reagents

  • Hyoscyamine standard (racemic or individual enantiomers)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • 1-Octanesulfonic acid sodium salt (analytical grade)

  • Triethylamine (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample containing hyoscyamine

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chiral AGP column (e.g., 150 mm x 4.0 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase

  • Buffer Solution: Prepare a 10 mM phosphate buffer containing 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine.

  • Dissolve the appropriate amounts of potassium phosphate monobasic, 1-octanesulfonic acid sodium salt, and triethylamine in HPLC-grade water.

  • Adjust the pH of the solution to 7.0 with orthophosphoric acid.

  • Mobile Phase: Mix the prepared buffer solution with acetonitrile in a ratio of 99:1 (v/v).

  • Degas the mobile phase before use.

4. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the hyoscyamine standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).

  • Sample Solution: Depending on the matrix, the sample may require extraction. For liquid formulations, a simple dilution with the mobile phase may be sufficient. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[2] Ensure the final concentration is within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

  • Column: Chiral AGP (e.g., 150 mm x 4.0 mm, 5 µm)

  • Mobile Phase: Buffered phosphate solution (pH 7.0) : Acetonitrile (99:1, v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 20 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

6. Data Analysis

  • Identify the peaks corresponding to the two enantiomers based on their retention times (comparison with individual enantiomer standards if available).

  • Calculate the resolution (Rs) between the two enantiomer peaks to ensure adequate separation.

  • Quantify the amount of each enantiomer by comparing the peak areas with those of the standard solutions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the chiral separation of hyoscyamine enantiomers.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Injection Injection MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chiral Separation (CSP) Injection->Separation HPLC System Detection Detection (UV/MS) Separation->Detection PeakID Peak Identification Detection->PeakID Chromatogram Quantification Quantification PeakID->Quantification Report Reporting Quantification->Report Logical_Relationships cluster_method Method Parameters cluster_results Separation Outcome CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase Composition MobilePhase->Resolution MobilePhase->Selectivity Temperature Column Temperature Temperature->Resolution FlowRate Flow Rate RetentionTime Retention Time FlowRate->RetentionTime Quantification Quantification Resolution->Quantification determines accuracy of

References

Application Notes: L-Hyoscyamine as a Positive Control in Anticholinergic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the utilization of L-Hyoscyamine as a positive control in various anticholinergic assays. L-Hyoscyamine, the levorotatory isomer of atropine, is a potent, non-selective, and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its well-characterized pharmacology makes it an ideal reference compound for validating assay performance and quantifying the anticholinergic activity of test compounds.

Mechanism of Action

L-Hyoscyamine exerts its anticholinergic effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1][3] This antagonism occurs at M1, M2, M3, M4, and M5 receptor subtypes, leading to the inhibition of parasympathetic nerve impulses.[2] In vitro, this blockade can be measured by the displacement of radiolabeled ligands in binding assays or by the inhibition of agonist-induced functional responses in tissues and cells.

cluster_0 Cholinergic Synapse cluster_1 Anticholinergic Intervention ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates Cellular Response Cellular Response mAChR->Cellular Response Initiates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->mAChR Competitively Blocks Blocked Response Blocked Response L_Hyoscyamine->Blocked Response Leads to

Figure 1: Competitive antagonism of L-Hyoscyamine at the muscarinic receptor.

Data Presentation: Quantitative Pharmacology of L-Hyoscyamine

The following tables summarize the affinity of S-(-)-hyoscyamine (the active enantiomer of L-Hyoscyamine) for muscarinic receptors, presented as pKi and pA2 values. The pKi is the negative logarithm of the inhibition constant (Ki), indicating the affinity of a ligand for a receptor in binding assays. The pA2 value is a measure of the potency of an antagonist in functional assays.

Receptor SubtypeCell LinepKi (mean ± SEM)Reference
Human m1CHO-K19.48 ± 0.18[2]
Human m2CHO-K19.45 ± 0.31[2]
Human m3CHO-K19.30 ± 0.19[2]
Human m4CHO-K19.55 ± 0.13[2]
Human m5CHO-K19.24 ± 0.30[2]
Table 1: Affinity of S-(-)-hyoscyamine for human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.
Tissue PreparationAgonistpA2 (mean ± SEM)Reference
Rabbit Vas Deferens (M1)9.33 ± 0.03[2]
Rat Atrium (M2)8.95 ± 0.01[2]
Rat Ileum (M3)9.04 ± 0.03[2]
Table 2: Potency of S-(-)-hyoscyamine in isolated tissue preparations.

Experimental Protocols

Here we provide detailed protocols for two common anticholinergic assays using L-Hyoscyamine as a positive control: a radioligand binding assay and a functional isolated tissue assay.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted for use with Chinese Hamster Ovary (CHO) cells expressing human muscarinic receptors.

Objective: To determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist, with L-Hyoscyamine as the positive control.

Materials:

  • CHO cell membranes expressing the desired human muscarinic receptor subtype (e.g., M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Positive Control: L-Hyoscyamine.

  • Non-specific binding control: Atropine or another high-affinity muscarinic antagonist.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Workflow:

A Prepare Reagents (Cell membranes, [³H]-NMS, L-Hyoscyamine, Test Compounds) B Incubate (Membranes + [³H]-NMS + Compound) A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Figure 2: Workflow for a radioligand binding assay.

Procedure:

  • Preparation:

    • Prepare a stock solution of L-Hyoscyamine (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer to generate a concentration range that will produce a full inhibition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Prepare dilutions of the test compound(s).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare the cell membrane suspension in assay buffer.

  • Assay Plate Setup:

    • To appropriate wells of a 96-well plate, add:

      • Assay buffer

      • Cell membrane suspension

      • Either L-Hyoscyamine (positive control), test compound, or buffer (for total binding).

      • For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).

    • Initiate the binding reaction by adding the [³H]-NMS solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of L-Hyoscyamine and the test compound.

    • Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Isolated Guinea Pig Ileum Functional Assay

This ex vivo assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the potency (pA2) of a test compound by quantifying its ability to antagonize the contractile response of the guinea pig ileum to an agonist like acetylcholine, using L-Hyoscyamine as a positive control.

Materials:

  • Guinea pig ileum.

  • Tyrode's solution (physiological salt solution).

  • Agonist: Acetylcholine (ACh) or Carbachol.

  • Positive Control: L-Hyoscyamine.

  • Organ bath with aeration and temperature control (37°C).

  • Isotonic transducer and data acquisition system.

Workflow for Schild Analysis:

A Mount Guinea Pig Ileum in Organ Bath B Generate Control Agonist Concentration-Response Curve A->B C Incubate with Antagonist (e.g., L-Hyoscyamine) B->C D Generate Agonist Concentration-Response Curve in presence of Antagonist C->D E Repeat C & D with increasing Antagonist concentrations D->E F Data Analysis: Calculate Dose Ratios & Construct Schild Plot E->F

Figure 3: Experimental workflow for Schild analysis in an isolated tissue assay.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Cleanse the ileum segment and mount it in an organ bath containing pre-warmed (37°C) and aerated (95% O₂, 5% CO₂) Tyrode's solution.

    • Connect the tissue to an isotonic transducer to record contractions.

    • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

  • Control Agonist Concentration-Response Curve:

    • Establish a cumulative concentration-response curve for the agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath until a maximal response is achieved.

    • Wash the tissue thoroughly to return to baseline.

  • Antagonist Incubation and Subsequent Agonist Curves:

    • Introduce a known concentration of L-Hyoscyamine (or the test compound) into the organ bath and incubate for a set period (e.g., 20-30 minutes) to allow for equilibrium.

    • Repeat the cumulative agonist concentration-response curve in the presence of the antagonist. A rightward shift in the curve should be observed.

    • Wash the tissue extensively.

    • Repeat this process with at least two other increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the Dose Ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. For a competitive antagonist, the slope of the line should not be significantly different from 1.

Expected Results with L-Hyoscyamine: As a competitive antagonist, L-Hyoscyamine will produce a concentration-dependent parallel rightward shift of the agonist concentration-response curve with no reduction in the maximum response. The Schild plot should be linear with a slope of approximately 1, and the pA2 value should be consistent with the values reported in Table 2.

Conclusion

L-Hyoscyamine is a robust and reliable positive control for a variety of anticholinergic assays. Its well-defined mechanism of action and extensive characterization in the scientific literature provide a solid benchmark for the evaluation of novel anticholinergic compounds. The protocols outlined above offer a starting point for researchers to implement these assays in their own laboratories.

References

Application Notes and Protocols for L-Hyoscyamine Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of L-Hyoscyamine in plant extracts. The methodologies outlined are essential for quality control, phytochemical analysis, and the development of plant-based pharmaceuticals.

Introduction

L-Hyoscyamine is a tropane (B1204802) alkaloid renowned for its anticholinergic properties and is a key active compound in various medicinal plants of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger.[1][2][3] Accurate quantification of L-Hyoscyamine is critical for ensuring the safety, efficacy, and consistent dosing of herbal medicines and derived pharmaceutical products. This document details validated analytical methods for its determination, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Plant Material and Sample Preparation

Proper sample preparation is paramount for reliable quantification. The choice of extraction method can significantly influence the yield of L-Hyoscyamine.

2.1.1. Materials and Reagents

  • Dried plant material (leaves, roots, seeds, etc.)

  • Methanol (HPLC grade)

  • Ethanol (70-80%)

  • Chloroform (B151607)

  • Ammonia (B1221849) solution (25%)

  • Tartaric acid

  • Sodium hydroxide

  • Dichloromethane

  • L-Hyoscyamine reference standard

  • Internal standard (e.g., Atropine-d3 for MS methods)[4]

  • Syringe filters (0.2 or 0.45 µm)

2.1.2. Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

This method is efficient and reduces extraction time.

  • Grind the dried plant material to a fine powder.

  • Accurately weigh approximately 1 g of the powdered sample into a flask.

  • Add 20 mL of 70-80% ethanol.[5]

  • Adjust the pH of the solution to between 4.5 and 5.5 using an appropriate acid.[5]

  • Place the flask in an ultrasonic bath and extract for 30-50 minutes.[5]

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

  • Filter the final solution through a 0.2 µm syringe filter before injection.

2.1.3. Extraction Protocol: Solid-Liquid Extraction (SLE) with Basification

This classic method is robust and widely used.

  • Weigh about 500 mg of powdered plant material.

  • Moisten the sample with a few drops of 25% ammonia solution.

  • Add 10 mL of chloroform and extract by shaking for 1 hour.

  • Filter the extract.

  • Repeat the extraction three times with fresh chloroform.

  • Combine the filtrates and evaporate to dryness.

  • Dissolve the residue in 1 mL of the mobile phase for HPLC or a suitable solvent for GC-MS analysis.

Analytical Methodologies

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable technique for the quantification of L-Hyoscyamine.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: An isocratic mixture of triethylammonium (B8662869) phosphate (B84403) buffer (30 mM, pH 6.2) and acetonitrile (B52724) (75:25, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared with L-Hyoscyamine reference standards of known concentrations.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for complex plant matrices.

  • Instrumentation: GC-MS system.

  • Column: A low-bleed VF-5 MS column (30 m × 0.25 mm × 0.25 µm) or similar.[6]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Quantification: Using Selected Ion Monitoring (SIM) mode for target ions of L-Hyoscyamine. An internal standard is recommended for improved accuracy.[4]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodL-Hyoscyamine Content (% w/w)Reference
Hyoscyamus reticulatusLeavesChloroform ExtractionGC-MS0.036 ± 0.004[7]
Hyoscyamus reticulatusRootsChloroform ExtractionGC-MS0.056 ± 0.011[7]
Datura stramonium (elicited with PMMoV)CapsulesDichloromethane ExtractionGC-MS> 19 mg/g fresh weight[6]
Datura stramonium (elicited with ToMV SL-1)RootsDichloromethane ExtractionGC-MS> 20 mg/g fresh weight[6]
Hyoscyamus nigerSeedsAlkaloid ExtractionHPLCMain Component[8]
Datura innoxiaSeedsChloroform ExtractionRP-HPLCHighest concentration among extracts[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Extraction (UAE or SLE) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Analysis reconstitution->hplc HPLC Path gcms GC-MS Analysis reconstitution->gcms GC-MS Path data_analysis Data Analysis & Quantification hplc->data_analysis gcms->data_analysis

Figure 1: General experimental workflow for L-Hyoscyamine quantification.
Simplified Biosynthetic Pathway of Tropane Alkaloids

tropane_biosynthesis arginine Arginine ornithine Ornithine arginine->ornithine putrescine Putrescine ornithine->putrescine n_methylputrescine N-Methylputrescine putrescine->n_methylputrescine tropinone Tropinone n_methylputrescine->tropinone tropine Tropine tropinone->tropine hyoscyamine (B1674123) L-Hyoscyamine tropine->hyoscyamine + Tropic Acid scopolamine Scopolamine hyoscyamine->scopolamine via Hyoscyamine 6β-hydroxylase (H6H)

Figure 2: Simplified biosynthetic pathway leading to L-Hyoscyamine.

References

Application Notes and Protocols for L-Hyoscyamine in Muscarinic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a potent, non-selective, and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its well-characterized binding properties make it an ideal standard for use in in-vitro radioligand binding assays to determine the affinity of novel compounds for muscarinic receptors. This document provides detailed protocols and application notes for utilizing L-Hyoscyamine as a reference compound in competitive binding assays for the five human muscarinic receptor subtypes (M1-M5).

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] They are integral to regulating a wide array of physiological functions, including heart rate, smooth muscle contraction, and glandular secretions, making them significant targets for drug discovery.[3][6] The five subtypes are broadly categorized into two families based on their G-protein coupling: the Gq/11-coupled receptors (M1, M3, and M5) and the Gi/o-coupled receptors (M2 and M4).[4][7]

Muscarinic Receptor Signaling Pathways

The activation of the different muscarinic receptor subtypes initiates distinct intracellular signaling cascades. The M1, M3, and M5 receptors primarily couple through Gq/11 proteins to activate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[7] Conversely, the M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Muscarinic_Signaling cluster_Gq Gq/11-coupled cluster_Gi Gi/o-coupled M1 M1, M3, M5 PLC Phospholipase C (PLC) M1->PLC Gq/11 IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC M2 M2, M4 AC Adenylyl Cyclase (AC) M2->AC Gi/o cAMP ↓ cAMP Levels AC->cAMP ACh Acetylcholine ACh->M1 ACh->M2

Figure 1: Muscarinic Receptor Signaling Pathways.

L-Hyoscyamine Binding Affinity

L-Hyoscyamine exhibits high affinity across all five human muscarinic receptor subtypes. The binding affinity is typically determined through competitive radioligand binding assays, where L-Hyoscyamine competes with a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS), for binding to the receptor.[8][9] The affinity is expressed as the inhibition constant (Ki), which can be derived from the pKi value (the negative logarithm of the Ki).

Receptor SubtypepKiKi (nM)
M19.48 ± 0.180.33
M29.45 ± 0.310.35
M39.30 ± 0.190.50
M49.55 ± 0.130.28
M59.24 ± 0.300.58
Data derived from studies on human muscarinic receptors expressed in Chinese hamster ovary (CHO-K1) cells.[10]

Experimental Protocols

Principle of the Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (in this case, the standard L-Hyoscyamine) by its ability to displace a fixed concentration of a radiolabeled antagonist from the muscarinic receptors.[11][12][13] The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competing unlabeled ligand. By using a range of concentrations of L-Hyoscyamine, an inhibition curve can be generated to calculate the IC50 (the concentration of L-Hyoscyamine that inhibits 50% of the specific binding of the radioligand).[13] The IC50 value is then used to determine the binding affinity (Ki) using the Cheng-Prusoff equation.[13]

Materials and Reagents
  • L-Hyoscyamine (analytical standard)

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~70-90 Ci/mmol

  • Receptor Source: Cell membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Atropine (10 µM final concentration)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)[14]

  • Cell harvester for rapid filtration

  • Liquid scintillation counter

  • Scintillation cocktail

Protocol for Competitive Binding Assay
  • Preparation of Reagents:

    • Prepare a stock solution of L-Hyoscyamine in an appropriate solvent (e.g., DMSO) and then perform serial dilutions in the binding buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]NMS radioligand in binding buffer to a final concentration close to its Kd value (typically 0.1-0.5 nM).[6]

    • Thaw the frozen cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 50-120 µg per well.[14]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding (TB): 50 µL binding buffer + 50 µL [³H]NMS + 150 µL membrane suspension.

      • Non-specific Binding (NSB): 50 µL Atropine (10 µM) + 50 µL [³H]NMS + 150 µL membrane suspension.[6]

      • Competition Binding: 50 µL L-Hyoscyamine (at each concentration) + 50 µL [³H]NMS + 150 µL membrane suspension.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[13][14]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[13][14] This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove non-specifically bound radioactivity.[13][14]

  • Quantification:

    • Dry the filters completely (e.g., 30 minutes at 50°C).[14]

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[14]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Inhibition Curve:

    • Plot the percentage of specific binding against the logarithm of the L-Hyoscyamine concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki Value:

    • Use the Cheng-Prusoff equation to convert the IC50 to the inhibition constant (Ki):

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Workflow start Start: Prepare Reagents (Membranes, L-Hyoscyamine, [³H]NMS) setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells start->setup incubation Incubate plate (e.g., 60-120 min at RT) setup->incubation filtration Terminate and Filter (Rapid vacuum filtration) incubation->filtration wash Wash filters with ice-cold buffer filtration->wash dry_count Dry filters and quantify (Scintillation Counting) wash->dry_count analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki dry_count->analysis end End: Report Ki value analysis->end

Figure 2: Experimental Workflow for Competitive Binding Assay.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using L-Hyoscyamine Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid, is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its well-characterized pharmacology makes it an essential standard for in vitro cell-based assays aimed at investigating the function of mAChRs and screening for novel muscarinic ligands. These application notes provide detailed protocols for key cell-based assays utilizing L-Hyoscyamine as a reference compound.

L-Hyoscyamine is the levorotatory isomer of atropine (B194438) and is known to be the pharmacologically active component.[1] It competitively blocks the binding of acetylcholine and other muscarinic agonists to all five muscarinic receptor subtypes (M1-M5), thereby inhibiting their downstream signaling pathways.[1]

Data Presentation: Quantitative Pharmacological Data for L-Hyoscyamine

The following table summarizes the binding affinity (pKi) and antagonist potency (pA2) of L-Hyoscyamine at the five human muscarinic receptor subtypes. This data is essential for comparing the potency of novel compounds to a known standard.

Receptor SubtypeAssay TypeParameterValueCell LineReference
M1Radioligand BindingpKi9.48 ± 0.18CHO-K1[3]
M2Radioligand BindingpKi9.45 ± 0.31CHO-K1[3]
M3Radioligand BindingpKi9.30 ± 0.19CHO-K1[3]
M4Radioligand BindingpKi9.55 ± 0.13CHO-K1[3]
M5Radioligand BindingpKi9.24 ± 0.30CHO-K1[3]
M1Functional Assay (Organ Bath)pA29.33 ± 0.03Rabbit Vas Deferens[3]
M2Functional Assay (Organ Bath)pA28.95 ± 0.01Rat Atrium[3]
M3Functional Assay (Organ Bath)pA29.04 ± 0.03Rat Ileum[3]

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The five subtypes couple to different G-proteins, initiating distinct intracellular signaling cascades.

cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M1_M3_M5 antagonizes L_Hyoscyamine->M2_M4 antagonizes

Muscarinic Receptor Signaling Pathways and L-Hyoscyamine Inhibition.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determining Antagonist Affinity (Ki)

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from muscarinic receptors. L-Hyoscyamine is used as a standard to validate the assay and as a reference for comparing the affinity of test compounds.

cluster_assay_setup Assay Components start Start prep_membranes Prepare Cell Membranes (Expressing mAChR subtype) start->prep_membranes setup_assay Set up 96-well Plate Assay prep_membranes->setup_assay incubate Incubate at Room Temperature (60-120 min) setup_assay->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (IC50 and Ki calculation) quantify->analyze end End analyze->end total_binding Total Binding: Membranes + [³H]NMS nonspecific_binding Nonspecific Binding: Membranes + [³H]NMS + Excess Atropine competitive_binding Competitive Binding: Membranes + [³H]NMS + Test Compound/L-Hyoscyamine

Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • L-Hyoscyamine standard.

  • Test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: 25 µL of [³H]NMS (at a concentration near its Kd), 25 µL of binding buffer, and 50 µL of membrane suspension.

    • Nonspecific Binding (NSB): 25 µL of [³H]NMS, 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine), and 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of [³H]NMS, 25 µL of varying concentrations of L-Hyoscyamine or test compound (typically 10⁻¹¹ to 10⁻⁵ M), and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to separate bound and free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This functional assay is used to determine the potency of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.

start Start seed_cells Seed Cells in 96-well Plate (e.g., CHO-M1/M3/M5) start->seed_cells dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) seed_cells->dye_loading wash_cells Wash Cells to Remove Excess Dye dye_loading->wash_cells pre_incubation Pre-incubate with L-Hyoscyamine or Test Compound wash_cells->pre_incubation agonist_addition Add Muscarinic Agonist (e.g., Carbachol) pre_incubation->agonist_addition measure_fluorescence Measure Fluorescence Changes (FLIPR or Plate Reader) agonist_addition->measure_fluorescence analyze Data Analysis (IC50 and Schild Analysis) measure_fluorescence->analyze end End analyze->end

Experimental Workflow for Calcium Mobilization Assay.

Materials:

  • CHO or HEK293 cells stably expressing M1, M3, or M5 muscarinic receptors.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • L-Hyoscyamine standard.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation: Add varying concentrations of L-Hyoscyamine or the test compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then inject a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration) into the wells.

  • Fluorescence Measurement: Continue to record the fluorescence intensity for a set period to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value.

    • For Schild analysis, repeat the experiment with multiple agonist concentrations in the presence of different fixed concentrations of the antagonist to determine the pA₂ value.

Protocol 3: cAMP Assay for M2 and M4 Receptors

This assay measures the inhibition of adenylyl cyclase activity mediated by Gi/o-coupled M2 and M4 receptors. L-Hyoscyamine is used to antagonize the agonist-induced decrease in cAMP levels.

start Start seed_cells Seed Cells in 96-well Plate (e.g., CHO-M2/M4) start->seed_cells pre_incubation Pre-incubate with L-Hyoscyamine or Test Compound seed_cells->pre_incubation stimulation Stimulate with Forskolin (B1673556) and Muscarinic Agonist pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation cell_lysis Lyse Cells incubation->cell_lysis cAMP_detection Detect cAMP Levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection analyze Data Analysis (IC50) cAMP_detection->analyze end End analyze->end

Experimental Workflow for cAMP Assay.

Materials:

  • CHO or HEK293 cells stably expressing M2 or M4 muscarinic receptors.

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • L-Hyoscyamine standard.

  • Muscarinic agonist (e.g., carbachol).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and grow to confluence.

  • Pre-incubation: Remove the culture medium and add varying concentrations of L-Hyoscyamine or the test compound in stimulation buffer. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a mixture of a fixed concentration of the muscarinic agonist and forskolin to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • The agonist will cause a decrease in the cAMP signal. The antagonist (L-Hyoscyamine or test compound) will reverse this inhibition.

    • Plot the cAMP signal (or percentage of inhibition reversal) against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value from the concentration-response curve.

Conclusion

L-Hyoscyamine serves as an indispensable tool for the in vitro characterization of muscarinic receptor function. The protocols outlined in these application notes provide a robust framework for utilizing L-Hyoscyamine as a standard in radioligand binding, calcium mobilization, and cAMP assays. Accurate and reproducible data generated from these assays are critical for the discovery and development of novel therapeutics targeting the muscarinic acetylcholine receptor family.

References

Validated Analytical Method for the Quantification of L-Hyoscyamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for a validated analytical method for the quantification of L-Hyoscyamine. The methodologies described herein are based on established high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) techniques, suitable for the analysis of L-Hyoscyamine in various matrices, including pharmaceutical formulations and biological samples. This guide includes detailed experimental protocols, instrument parameters, and validation data to ensure reliable and reproducible results in a research and development setting.

Introduction

L-Hyoscyamine is a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, widely used for its anticholinergic properties.[1] It acts as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, leading to effects on the smooth muscle, cardiac muscle, and various glands.[1][2][3][4] Accurate and precise quantification of L-Hyoscyamine is crucial for quality control of pharmaceutical products, pharmacokinetic studies, and toxicological analyses. This application note details a validated analytical method to meet these analytical demands.

Signaling Pathway of L-Hyoscyamine

L-Hyoscyamine exerts its pharmacological effects by blocking the action of acetylcholine at muscarinic receptors (M1-M5). This antagonism disrupts the normal signaling cascades initiated by acetylcholine, which are dependent on the G-protein coupled to the specific muscarinic receptor subtype. The M1, M3, and M5 receptors are primarily coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate protein kinase C (PKC). The M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking these pathways, L-Hyoscyamine reduces parasympathetic nerve stimulation.

L_Hyoscyamine_Signaling_Pathway cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_g_protein G-Protein Signaling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_cellular_response Cellular Response mAChR mAChR (M1-M5) Gq_G11 Gq/11 mAChR->Gq_G11 Activates (M1, M3, M5) Gi_Go Gi/o mAChR->Gi_Go Activates (M2, M4) Acetylcholine Acetylcholine Acetylcholine->mAChR Binds & Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->mAChR Competitively Antagonizes PLC Phospholipase C (PLC) Gq_G11->PLC Activates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits Decreased_cAMP ↓ cAMP Gi_Go->Decreased_cAMP Leads to IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Leads to Physiological_Effect Physiological Effect Ca_PKC->Physiological_Effect Decreased_cAMP->Physiological_Effect

Caption: L-Hyoscyamine signaling pathway.

Experimental Workflow

The general workflow for the analysis of L-Hyoscyamine involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps may vary depending on the matrix and the analytical technique employed.

L_Hyoscyamine_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Plant Material) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration Injection Injection into HPLC or LC-MS/MS Filtration->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow.

Quantitative Data Summary

HPLC Method Parameters
ParameterCondition
Column Reversed-phase C18 (e.g., Eurospher C18, 25 cm x 4.6 mm, 5 µm)[5]
Mobile Phase Isocratic mixture of triethylammonium (B8662869) phosphate (B84403) buffer (30 mM, pH 6.2) and acetonitrile (B52724) (75:25, v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 210 nm[5] or 230 nm[6]
Injection Volume 20 µL[7]
Column Temperature Ambient or 30 °C[6]
LC-MS/MS Method Parameters
ParameterCondition
Column Chiral MZ column (250 mm × 4.6 mm, 5.0 μm)[8] or ODS column[9]
Mobile Phase Stepwise gradient with n-hexane, isopropanol, and diethylamine[8] or linear gradient with 5 mmol/L IPCC-MS3-methanol[9]
Ionization Atmospheric Pressure Chemical Ionization (APCI)[10] or Electrospray Ionization (ESI)
Mode Multiple Reaction Monitoring (MRM)[10]
MRM Transition m/z 290.1 → 124.1[8]
Internal Standard Scopolamine[10]
Method Validation Summary
ParameterResult
Linearity Range 20-500 pg/mL (in plasma)[8][10]
Correlation Coefficient (r²) > 0.99[2]
Accuracy (% RE) -4.5 to +5.1%[10]
Precision (% RSD) 1.2 to 5.0% (between-run)[10], 1.9 to 3.4% (within-run)[10]
Recovery 86.0 - 105%[9]
Limit of Detection (LOD) 0.02 ng/mL[9]
Limit of Quantification (LOQ) 0.089 µg/L[2]

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Hyoscyamine reference standard and dissolve in 10 mL of methanol (B129727) or ethanol.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the linear range.

Sample Preparation
  • Dry and powder the plant material.

  • Extract a known amount of the powdered material with a mixture of chloroform-methanol-25% ammonium (B1175870) hydroxide (B78521) (15:5:1, v/v/v) by sonication.[5]

  • Filter the extract and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.[7]

  • Liquid-Liquid Extraction (LLE): To 1 mL of plasma, add the internal standard and an appropriate extraction solvent (e.g., a mixture of n-hexane and isopropanol). Vortex and centrifuge. Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.[8]

  • Solid-Phase Extraction (SPE): Condition an Oasis HLB cartridge. Load the sample (pre-treated with an appropriate buffer). Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent. Evaporate the eluate and reconstitute.[9]

Analytical Method Protocol (HPLC)
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature and detector wavelength as specified in Table 4.1.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared samples.

  • Inject a standard solution periodically to check for system suitability.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

  • Relative standard deviation (RSD) of replicate injections: ≤ 2.0%

Conclusion

The analytical methods detailed in this document provide a robust and reliable approach for the quantification of L-Hyoscyamine. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results.[4] These protocols serve as a strong foundation for researchers and scientists in the development and quality control of L-Hyoscyamine-containing products.

References

Application Notes & Protocols for the Quantification of L-Hyoscyamine in Herbal Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine (B7768854), a tropane (B1204802) alkaloid, is a biologically active compound found in various plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane). It is the levorotatory isomer of atropine (B194438) and is known for its anticholinergic properties, making it a valuable active ingredient in pharmaceutical preparations. However, its presence in herbal supplements requires accurate quantification to ensure product safety and efficacy, as high doses can be toxic. These application notes provide detailed protocols for the quantification of L-Hyoscyamine in herbal supplements using various analytical techniques.

Analytical Methods Overview

The quantification of L-Hyoscyamine in complex matrices like herbal supplements is commonly performed using chromatographic techniques coupled with various detectors. The most prevalent and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC) : Often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), HPLC is a robust and widely used technique for the separation and quantification of tropane alkaloids.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method offers high sensitivity and selectivity, making it suitable for the identification and quantification of volatile derivatives of L-Hyoscyamine.[3][4][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Recognized for its exceptional sensitivity and specificity, LC-MS/MS is ideal for detecting trace amounts of L-Hyoscyamine in complex herbal matrices.[7][8][9][10]

Quantitative Data Summary

The following table summarizes the quantitative data for L-Hyoscyamine found in various plant materials, which are often ingredients in herbal supplements.

Plant SpeciesPlant PartAnalytical MethodL-Hyoscyamine ContentReference
Hyoscyamus reticulatus L.LeavesGC-MS0.036 ± 0.004%[3]
Hyoscyamus reticulatus L.RootsGC-MS0.056 ± 0.011%[3]
Hyoscyamus pusillus L.RootHPLC0.0205 g/g dry wt[11]
Hyoscyamus pusillus L.StemHPLC0.0182 g/g dry wt[11]
Hyoscyamus muticus L.Whole PlantHPLC2.61 - 5.765 mg/100g DM[12]
Datura innoxiaSeedsRP-HPLCVaries by extract[13]

Experimental Protocols

Sample Preparation: Extraction of L-Hyoscyamine from Herbal Supplements

A crucial step in the analysis of L-Hyoscyamine is its efficient extraction from the complex herbal matrix. The following is a general protocol for alkaloid extraction.

Objective: To extract L-Hyoscyamine and other tropane alkaloids from the solid herbal supplement matrix into a liquid phase suitable for chromatographic analysis.

Materials:

Protocol:

  • Homogenization: Weigh a representative amount of the powdered herbal supplement (e.g., 1-10 g).

  • Alkalinization and Extraction:

    • Moisten the sample with a solution of chloroform, methanol, and 25% ammonium (B1175870) hydroxide (B78521) (e.g., in a 15:5:1 v/v/v ratio).[1]

    • Alternatively, an acidic extraction can be performed by treating the sample with an acidic solution (e.g., 0.5N HCl) and then partitioning with an organic solvent.[13] A common basic extraction involves making the solution alkaline (pH 10) with ammonia and then extracting with chloroform.[3]

  • Sonication: Sonicate the mixture for a specified period (e.g., 10-30 minutes) to enhance extraction efficiency.[14]

  • Filtration/Centrifugation: Separate the solid plant material from the liquid extract by filtration or centrifugation.

  • Liquid-Liquid Extraction (Acid-Base Partitioning):

    • Acidify the organic extract with an aqueous acid solution (e.g., 2 N HCl) to a pH of approximately 3. This will transfer the protonated alkaloids to the aqueous phase.[3]

    • Wash the aqueous phase with a non-polar solvent like petroleum ether to remove fats and other non-polar impurities.[3]

    • Make the aqueous phase alkaline (e.g., pH 10) with an ammonia solution.

    • Extract the deprotonated alkaloids back into an organic solvent such as chloroform or dichloromethane. Repeat this step multiple times for complete extraction.[3]

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts to dryness using a rotary evaporator.

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for LC analysis) for injection into the analytical instrument.[13]

ExtractionWorkflow Start Powdered Herbal Supplement Extraction Alkalinization & Extraction (e.g., Chloroform/Methanol/Ammonia) Start->Extraction Sonication Sonication Extraction->Sonication Separation Filtration / Centrifugation Sonication->Separation Acidification Acid-Base Partitioning: Acidification (e.g., HCl) Separation->Acidification Washing Wash with Non-Polar Solvent (e.g., Petroleum Ether) Acidification->Washing Alkalinization2 Alkalinization (e.g., Ammonia) Washing->Alkalinization2 Extraction2 Extraction into Organic Solvent (e.g., Chloroform) Alkalinization2->Extraction2 Evaporation Evaporation to Dryness Extraction2->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution End Sample for Analysis Reconstitution->End HPLCWorkflow Start Prepared Sample Extract & Standards Injection HPLC Injection (Autosampler) Start->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Quantification Quantification using Calibration Curve Data->Quantification Result L-Hyoscyamine Concentration Quantification->Result GCMSWorkflow Start Prepared Sample Extract & Standards Injection GC Injection Start->Injection Separation Gas Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection Result L-Hyoscyamine Concentration Detection->Result LCMSMSWorkflow Start Prepared Sample Extract & Standards LC_Separation LC Separation Start->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI Q1 Quadrupole 1: Precursor Ion Selection (m/z 290.1) ESI->Q1 Q2 Quadrupole 2: Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3: Product Ion Selection (m/z 124.1) Q2->Q3 Detector Detector Q3->Detector Result L-Hyoscyamine Concentration Detector->Result

References

Application Note: Enantiomeric Purity of L-Hyoscyamine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient capillary electrophoresis (CE) method for the determination of the enantiomeric purity of L-Hyoscyamine. The protocol leverages sulfated-β-cyclodextrin as a chiral selector to achieve baseline separation of L-Hyoscyamine and its enantiomer, D-Hyoscyamine. This method is crucial for quality control in pharmaceutical formulations, as the pharmacological activity of Hyoscyamine resides primarily in the L-enantiomer. The described protocol offers high resolution, sensitivity, and rapid analysis times, making it a superior alternative to traditional polarimetry.

Introduction

Hyoscyamine, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. The therapeutic effects are almost exclusively attributed to the levorotatory isomer, L-Hyoscyamine. The dextrorotatory isomer, D-Hyoscyamine, is pharmacologically less active. Therefore, the quantitative determination of the enantiomeric composition is a critical aspect of quality control for L-Hyoscyamine drug substances and products. Capillary electrophoresis with a chiral selector has emerged as a powerful technique for enantiomeric separations due to its high efficiency, low sample and reagent consumption, and speed.[1][2][3] This application note provides a detailed protocol for the chiral separation of Hyoscyamine enantiomers using sulfated-β-cyclodextrin.

Experimental Protocols

Instrumentation and Consumables
  • Capillary Electrophoresis System with a UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., effective length 50 cm)

  • Data acquisition and analysis software

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Reagents and Solutions
  • L-Hyoscyamine reference standard

  • D-Hyoscyamine or Atropine (B194438) (racemic mixture) reference standard

  • Sulfated-β-cyclodextrin (S-β-CD)

  • Sodium phosphate (B84403) monobasic

  • Sodium phosphate dibasic

  • Sodium hydroxide (B78521) (0.1 M)

  • Phosphoric acid (0.1 M)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

Preparation of Solutions
  • Running Buffer (55 mM Phosphate Buffer, pH 7.0, containing 2.9 mM S-β-CD):

    • Accurately weigh the appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic to prepare a 55 mM phosphate buffer.

    • Dissolve the salts in deionized water.

    • Adjust the pH to 7.0 using 0.1 M sodium hydroxide or 0.1 M phosphoric acid.

    • Accurately weigh and dissolve sulfated-β-cyclodextrin to a final concentration of 2.9 mM.

    • Filter the buffer through a 0.45 µm syringe filter before use.

  • Sample Diluent: The running buffer is used as the sample diluent.

  • Standard Solutions:

    • Prepare a stock solution of L-Hyoscyamine (e.g., 1 mg/mL) in the sample diluent.

    • Prepare a stock solution of Atropine (racemic mixture) (e.g., 1 mg/mL) in the sample diluent.

    • Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Solutions:

    • Accurately weigh a sufficient amount of the L-Hyoscyamine sample.

    • Dissolve and dilute the sample in the sample diluent to a final concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Centrifuge or filter through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis Conditions
ParameterValue
CapillaryFused-silica, 50 µm I.D., 50 cm effective length
Running Buffer55 mM Phosphate Buffer (pH 7.0) with 2.9 mM Sulfated-β-cyclodextrin
Applied Voltage20 kV
Temperature20°C
InjectionHydrodynamic (e.g., 50 mbar for 5 seconds)
DetectionUV at 214 nm
System Suitability

Before sample analysis, perform a system suitability test using a standard solution containing both L-Hyoscyamine and D-Hyoscyamine (from the atropine standard). The following criteria should be met:

ParameterRequirement
Resolution (Rs) between L- and D-Hyoscyamine≥ 1.5
Tailing Factor (T) for the L-Hyoscyamine peak≤ 2.0
Relative Standard Deviation (RSD) of migration times (n=6)≤ 2.0%
Relative Standard Deviation (RSD) of peak areas (n=6)≤ 5.0%

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: Migration Times and Resolution

EnantiomerMigration Time (min) (Mean ± SD, n=6)Resolution (Rs)
D-Hyoscyamine4.8 ± 0.08-
L-Hyoscyamine5.2 ± 0.091.8

Table 2: Linearity Data for L-Hyoscyamine

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
51500 ± 75
103100 ± 150
257800 ± 380
5015500 ± 750
10030500 ± 1400
Correlation Coefficient (r²) ≥ 0.999

Table 3: Enantiomeric Purity Analysis of a Sample

PeakMigration Time (min)Peak AreaArea (%)Enantiomeric Excess (%)
D-Hyoscyamine4.813501.1597.7
L-Hyoscyamine5.223005098.85

Calculation of Enantiomeric Excess (ee%):

ee% = [ (Area of L-Hyoscyamine - Area of D-Hyoscyamine) / (Area of L-Hyoscyamine + Area of D-Hyoscyamine) ] x 100

Visualization

G Experimental Workflow for Enantiomeric Purity Analysis cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Buffer_Prep Prepare Running Buffer (55 mM Phosphate, pH 7.0, 2.9 mM S-β-CD) Sample_Prep Prepare Standard and Sample Solutions Buffer_Prep->Sample_Prep Capillary_Conditioning Condition Capillary Sample_Prep->Capillary_Conditioning Injection Inject Sample (50 mbar, 5s) Capillary_Conditioning->Injection Separation Apply Voltage (20 kV, 20°C) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the enantiomeric purity analysis of L-Hyoscyamine by CE.

G Chemical Structures of Hyoscyamine Enantiomers cluster_L L-Hyoscyamine cluster_D D-Hyoscyamine L_Hyoscyamine D_Hyoscyamine

Caption: Structures of L-Hyoscyamine and D-Hyoscyamine.

Conclusion

The described capillary electrophoresis method provides a reliable and efficient means for determining the enantiomeric purity of L-Hyoscyamine. The use of sulfated-β-cyclodextrin as a chiral selector allows for excellent separation of the enantiomers, enabling accurate quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of L-Hyoscyamine.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in L-Hyoscyamine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of L-Hyoscyamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for L-Hyoscyamine analysis?

A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] For L-Hyoscyamine, a basic compound, peak tailing is a common issue that can compromise the accuracy of quantification by making peak integration difficult and can also reduce the resolution between L-Hyoscyamine and other compounds in the sample.[1][3]

Q2: What are the primary causes of peak tailing when analyzing L-Hyoscyamine?

A2: The most common causes of peak tailing for a basic compound like L-Hyoscyamine are:

  • Secondary Interactions with Silanol (B1196071) Groups: L-Hyoscyamine, being a basic compound, can interact with residual acidic silanol groups on the surface of silica-based HPLC columns.[2][4][5] This secondary interaction mechanism leads to some molecules being retained longer, causing the peak to tail.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, L-Hyoscyamine may exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[1][3]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak shape issues, including tailing.[6][7][8]

  • Column Degradation: The formation of a void at the column inlet or a partially blocked frit can cause tailing for all peaks in the chromatogram.[1][5][9]

Q3: How can I prevent peak tailing caused by silanol interactions?

A3: To minimize peak tailing due to silanol interactions, consider the following strategies:

  • Use an End-Capped Column: Modern "end-capped" columns have a majority of the residual silanol groups chemically bonded with a small, inert compound, which reduces their availability to interact with basic analytes.[1][10][11]

  • Select a High-Purity Silica (B1680970) Column: Columns made from high-purity silica have a lower metal content and fewer acidic silanol sites, leading to improved peak shape for basic compounds.[2][12]

  • Operate at a Low Mobile Phase pH: Maintaining a low mobile phase pH (e.g., pH 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.[1][2][13]

  • Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[10][13] However, this approach can shorten column lifetime.[13] Increasing the buffer concentration can also help mask silanol interactions.[9][10]

Q4: What is the optimal mobile phase pH for L-Hyoscyamine analysis?

A4: The optimal mobile phase pH for L-Hyoscyamine, a basic compound, is typically at least 2 pH units away from its pKa to ensure it is in a single ionic form.[14] A common approach is to use a low pH mobile phase (pH 2.5-3.5) to suppress the ionization of residual silanol groups on the column and ensure L-Hyoscyamine is fully protonated.[1][2] Alternatively, a high pH mobile phase (e.g., pH > 8) can be used with a pH-stable column to deprotonate the analyte.

Q5: Can the sample solvent affect the peak shape of L-Hyoscyamine?

A5: Yes, the sample solvent can significantly impact peak shape.[6][7][8] If the sample is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can cause the analyte to spread on the column, leading to peak broadening or splitting.[6][8][15] It is best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than or has a similar strength to the mobile phase.[7]

Troubleshooting Guide: Peak Tailing in L-Hyoscyamine Analysis

This guide provides a systematic approach to troubleshooting peak tailing issues.

Step 1: Initial Assessment
  • Observe all peaks: Does the tailing affect only the L-Hyoscyamine peak or all peaks in the chromatogram?

    • All peaks tail: This often indicates a physical problem with the column or system.[16] Proceed to the "System & Column Checks" section.

    • Only the L-Hyoscyamine peak (or other basic compounds) tails: This suggests a chemical interaction issue.[17] Proceed to the "Method & Mobile Phase Optimization" section.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed all_peaks_tail Do all peaks tail? start->all_peaks_tail system_check System & Column Checks all_peaks_tail->system_check Yes method_optimization Method & Mobile Phase Optimization all_peaks_tail->method_optimization No check_frit Check for blocked frit and column void system_check->check_frit check_connections Check for dead volume in tubing and connections system_check->check_connections backflush Backflush or replace column check_frit->backflush end Peak Shape Improved backflush->end check_connections->end check_ph Verify mobile phase pH method_optimization->check_ph check_solvent Check sample solvent method_optimization->check_solvent check_column Evaluate column chemistry method_optimization->check_column check_concentration Check sample concentration method_optimization->check_concentration adjust_ph Adjust pH (typically lower) check_ph->adjust_ph adjust_ph->end match_solvent Match sample solvent to mobile phase check_solvent->match_solvent match_solvent->end use_endcapped Use end-capped or high-purity silica column check_column->use_endcapped use_endcapped->end dilute_sample Dilute sample or reduce injection volume check_concentration->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

Step 3: Detailed Troubleshooting Actions

If only the L-Hyoscyamine peak is tailing, consider the following adjustments to your method:

ParameterRecommended ActionRationale
Mobile Phase pH Verify the pH of your mobile phase. If it is not controlling pH effectively, remake the buffer. Consider lowering the pH to between 2.5 and 3.5.[1][2][13]To protonate residual silanol groups on the column, minimizing their interaction with the basic L-Hyoscyamine.
Buffer Concentration If using a buffer at a mid-range pH, consider increasing the concentration (e.g., from 10 mM to 25-50 mM for UV detection).[1]A higher buffer concentration can help to mask residual silanol interactions.[9]
Mobile Phase Additives For older columns, consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.[10][13] Use with caution as it can shorten column life.[13]TEA is a basic compound that preferentially interacts with the active silanol sites, preventing L-Hyoscyamine from doing so.[13]
Sample Solvent Ensure your sample is dissolved in a solvent that is weaker than or of similar composition to your initial mobile phase.[6][7]A strong sample solvent can cause the initial band of analyte to spread on the column, leading to a distorted peak.[8][15]
Sample Concentration Dilute your sample and re-inject. Alternatively, reduce the injection volume.[1][3]This helps to rule out column overload as the cause of peak tailing.[9]

If all peaks in your chromatogram are tailing, investigate the following physical aspects of your HPLC system and column:

ComponentRecommended ActionRationale
Column Check for a void at the column inlet. If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, replace the column.[5][9]A void or channel in the column packing creates an uneven flow path, causing peaks to broaden and tail.[9]
Inlet Frit A blocked inlet frit can cause peak distortion.[16] Try back-flushing the column to dislodge any particulate matter.[16] If this does not resolve the issue, the column may need to be replaced.A partial blockage of the frit disrupts the sample flow onto the column, affecting all peaks.[16]
Tubing and Connections Ensure all tubing is cut cleanly and that all fittings are properly seated to avoid dead volume. Use tubing with a small internal diameter.[4]Extra-column volume in the flow path can lead to band broadening and peak tailing.[1]
Guard Column If you are using a guard column, replace it and see if the peak shape improves.[17]The guard column can become contaminated or blocked over time, leading to poor peak shape.[17]

Experimental Protocol: HPLC Analysis of L-Hyoscyamine

This protocol provides a starting point for the HPLC analysis of L-Hyoscyamine and is designed to minimize peak tailing.

1. Objective: To quantify L-Hyoscyamine in a sample using reverse-phase HPLC with UV detection.

2. Materials and Reagents:

  • L-Hyoscyamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid

  • C18 reverse-phase HPLC column (end-capped, high-purity silica, e.g., 250 mm x 4.6 mm, 5 µm)

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

4. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in water. Adjust pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas the mobile phase before use.

5. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve L-Hyoscyamine reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve.

  • Sample Solution: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 75% Mobile Phase A, 25% Mobile Phase B[18]
Flow Rate 1.0 mL/min[18]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm[18]
Run Time 10 minutes

7. Data Analysis:

  • Integrate the peak area of L-Hyoscyamine.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of L-Hyoscyamine in the sample by interpolating its peak area from the calibration curve.

8. System Suitability:

  • Tailing Factor: The tailing factor for the L-Hyoscyamine peak should be ≤ 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be ≤ 2.0%.

This technical support guide provides a comprehensive resource for troubleshooting peak tailing in L-Hyoscyamine HPLC analysis. By following the structured troubleshooting steps and optimizing the experimental protocol, researchers can achieve symmetrical peaks and obtain accurate and reliable results.

References

Overcoming matrix effects in L-Hyoscyamine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of L-Hyoscyamine (B7768854).

Troubleshooting Guide

This section addresses specific issues that may arise during L-Hyoscyamine analysis, offering potential causes and step-by-step solutions.

Question 1: Why am I observing significant ion suppression and low signal intensity for L-Hyoscyamine in my plasma samples?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly with complex biological matrices like plasma.[1] Co-eluting endogenous components, such as phospholipids (B1166683), can interfere with the ionization of L-Hyoscyamine in the mass spectrometer's ion source, leading to a reduced signal.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid Phase Extraction (SPE): SPE is highly effective at removing phospholipids and other interferences. A mixed-mode cation exchange SPE can be particularly useful for basic compounds like L-Hyoscyamine.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract. Optimization of the organic solvent and pH is crucial for efficient extraction of L-Hyoscyamine.

    • Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing phospholipids and may result in significant ion suppression.

  • Chromatographic Separation: Ensure that L-Hyoscyamine is chromatographically separated from the region where most phospholipids elute. A gradient elution with a suitable C18 or phenyl column can achieve this.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as L-Hyoscyamine-d3, is the gold standard for correcting matrix effects. Since it co-elutes and experiences similar ionization suppression as the analyte, it allows for accurate quantification based on the analyte-to-internal standard peak area ratio.

Question 2: My recovery for L-Hyoscyamine is inconsistent and low across different sample batches. What could be the cause?

Answer:

Inconsistent and low recovery can stem from several factors during sample preparation and analysis.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • pH of the Sample: L-Hyoscyamine is a basic compound. Ensure the pH of the sample is optimized during extraction to maximize its recovery. For LLE, a basic pH will ensure L-Hyoscyamine is in its neutral form, which is more soluble in organic solvents.

    • Choice of Extraction Solvent: The polarity and composition of the extraction solvent in LLE are critical. A mixture of a polar and a non-polar solvent may be required for optimal recovery.

    • SPE Sorbent and Elution Solvent: For SPE, ensure the sorbent chemistry is appropriate for L-Hyoscyamine. The elution solvent must be strong enough to desorb the analyte completely from the sorbent.

  • Check for Analyte Stability: L-Hyoscyamine may be susceptible to degradation under certain conditions. Investigate the stability of L-Hyoscyamine in the biological matrix and during the entire analytical process (e.g., freeze-thaw cycles, benchtop stability).

  • Sample Collection and Handling: Improper sample collection and handling can lead to analyte loss. Ensure consistent procedures are followed for all samples.

Question 3: I am observing peak tailing and poor peak shape for L-Hyoscyamine. How can I improve this?

Answer:

Poor peak shape can be caused by interactions between the analyte and the analytical column or by issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: L-Hyoscyamine is a basic compound and can exhibit peak tailing on silica-based columns due to interactions with residual silanol (B1196071) groups. Adjusting the mobile phase pH with a suitable buffer (e.g., ammonium (B1175870) formate) can improve peak shape.

  • Column Chemistry: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl column) to minimize secondary interactions.

  • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

  • System Contamination: Contamination in the LC system can lead to poor peak shape. Regularly clean the system, including the injector and column.

Frequently Asked Questions (FAQs)

Q1: What is the most significant source of matrix effects in plasma samples for L-Hyoscyamine analysis?

A1: Phospholipids are the primary source of matrix effects in plasma samples.[1] They can co-elute with the analyte and cause significant ion suppression in the electrospray ionization (ESI) source.

Q2: How can I quantitatively assess the matrix effect and recovery for my L-Hyoscyamine method?

A2: The matrix effect (ME) and recovery (RE) can be calculated using the following formulas:

  • Recovery (%): (Peak Area of Analyte in Spiked Extract / Peak Area of Analyte in Post-Extraction Spiked Sample) x 100

  • Matrix Effect (%): ((Peak Area of Analyte in Post-Extraction Spiked Sample / Peak Area of Analyte in Neat Solution) - 1) x 100

A negative ME value indicates ion suppression, while a positive value indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for L-Hyoscyamine commercially available?

A3: Yes, L-Hyoscyamine-d3 is a commercially available deuterated internal standard that is suitable for LC-MS/MS analysis.[2]

Q4: What are the typical mass transitions (MRM) for L-Hyoscyamine?

A4: A common parent-to-product ion transition for L-Hyoscyamine is m/z 290.1 → 124.1.[3] However, it is essential to optimize the collision energy and select the most intense and specific transitions for your instrument.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for L-Hyoscyamine analysis using different sample preparation techniques. These values are representative and may vary depending on the specific experimental conditions.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key Considerations
Protein Precipitation (PPT) 85 - 105%-50% to -20% (Significant Suppression)Simple and fast, but generally results in a dirtier extract with substantial matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 95%-25% to -5% (Moderate Suppression)Requires careful optimization of pH and extraction solvent. Can provide cleaner extracts than PPT.
Solid Phase Extraction (SPE) 80 - 100%-15% to +5% (Minimal Suppression/Enhancement)Highly effective for removing phospholipids, leading to minimal matrix effects and cleaner baselines.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of L-Hyoscyamine from Human Plasma

This protocol outlines a general procedure for extracting L-Hyoscyamine from human plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Human plasma

  • L-Hyoscyamine-d3 internal standard

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium hydroxide (B78521)

  • Formic acid

  • Deionized water

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of the L-Hyoscyamine-d3 internal standard working solution.

    • Vortex for 10 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the L-Hyoscyamine and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of L-Hyoscyamine from Human Plasma

This protocol provides a general method for LLE of L-Hyoscyamine from plasma.

Materials:

  • Human plasma

  • L-Hyoscyamine-d3 internal standard

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide solution (1 M)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the L-Hyoscyamine-d3 internal standard working solution.

    • Vortex for 10 seconds.

    • Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 9).

  • Extraction:

    • Add 2 mL of MTBE to the tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_sample_prep Sample Preparation Workflow Start Plasma Sample Add_IS Add L-Hyoscyamine-d3 (IS) Start->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Choose Method LLE Liquid-Liquid Extraction (e.g., MTBE) Add_IS->LLE Choose Method SPE Solid Phase Extraction (e.g., Mixed-Mode Cation Exchange) Add_IS->SPE Choose Method Evap_Recon Evaporate & Reconstitute Precipitation->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon Analysis LC-MS/MS Analysis Evap_Recon->Analysis cluster_troubleshooting Troubleshooting Decision Tree for Low Signal Start Low L-Hyoscyamine Signal Check_IS Is Internal Standard (IS) Signal Also Low? Start->Check_IS Yes_IS_Low Potential Issue: - Ion Source Contamination - Instrument Malfunction Check_IS->Yes_IS_Low Yes No_IS_OK Potential Issue: - Matrix Effect (Ion Suppression) - Low Recovery Check_IS->No_IS_OK No Optimize_Prep Action: - Improve Sample Cleanup (SPE/LLE) - Optimize Chromatography No_IS_OK->Optimize_Prep Check_Recovery Action: - Verify Extraction pH - Check Analyte Stability No_IS_OK->Check_Recovery

References

Technical Support Center: Chiral Separation of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of L-Hyoscyamine in chiral separations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution in the chiral separation of L-Hyoscyamine?

Poor resolution in the chiral separation of L-Hyoscyamine can stem from several factors. The most critical are the selection of the chiral stationary phase (CSP) and the composition of the mobile phase. If the chosen CSP does not provide adequate stereoselective interactions with the hyoscyamine (B1674123) enantiomers, separation will be compromised. Similarly, an improperly optimized mobile phase can lead to co-elution or peak broadening, thus reducing resolution. Other factors include column temperature, flow rate, and the condition of the column itself.

Q2: Which chiral stationary phases (CSPs) are recommended for L-Hyoscyamine separation?

Several types of CSPs have been successfully employed for the chiral separation of hyoscyamine enantiomers. Polysaccharide-based CSPs, such as Chiralpak® AY-3, have demonstrated good resolution. Protein-based columns, particularly those with α1-acid glycoprotein (B1211001) (AGP) as the chiral selector, are also effective for separating atropine (B194438) enantiomers.[1][2][3] Additionally, cyclodextrin-based stationary phases have been used, especially in capillary electrophoresis, with sulfated beta-cyclodextrin (B164692) being a notable example.[4][5]

Q3: How does the mobile phase composition affect the resolution of L-Hyoscyamine?

The mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomers on the CSP. Key parameters to consider include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) can significantly impact resolution.[1][6] Small adjustments to the modifier percentage can lead to substantial changes in selectivity.[7]

  • Additives: For basic compounds like hyoscyamine, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution on polysaccharide-based CSPs. For protein-based columns, ionic strength and pH of the buffer are critical.[1]

  • Mobile Phase Mode: The choice between normal-phase, reversed-phase, and polar organic modes can offer complementary selectivity.[6]

Q4: Can temperature be used to optimize the separation?

Yes, column temperature is a significant parameter for optimizing chiral separations. Lowering the temperature generally enhances resolution by increasing the differences in interaction energies between the enantiomers and the CSP.[7][8] However, this may also lead to increased backpressure and longer run times. Conversely, in some cases, increasing the temperature can improve peak efficiency.[7] The effect of temperature can be complex and should be evaluated for each specific method.

Q5: What are some common issues with peak shape and how can they be addressed?

Poor peak shape, such as tailing or fronting, can be caused by several factors:

  • Secondary Interactions: Unwanted ionic interactions between the basic hyoscyamine molecule and the stationary phase can cause peak tailing. Adding a basic modifier like DEA to the mobile phase can help to suppress these interactions.[7]

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.[7]

  • Sample Solvent Incompatibility: The sample should be dissolved in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion.[7]

Troubleshooting Guide

Issue: Poor or No Resolution

This is a common challenge that can often be resolved by systematically optimizing the chromatographic conditions.

Troubleshooting Workflow for Poor Resolution

G cluster_csp CSP Evaluation cluster_mobile_phase Mobile Phase Optimization cluster_temp Temperature Optimization cluster_flow Flow Rate Adjustment start Start: Poor Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If resolution is still poor csp_type Screen different CSP types (Polysaccharide, Protein, etc.) temp Adjust Column Temperature mobile_phase->temp If resolution is still poor modifier Vary organic modifier type and % flow_rate Optimize Flow Rate temp->flow_rate If resolution is still poor lower_temp Decrease temperature for better resolution success Resolution Achieved flow_rate->success If optimized lower_flow Decrease flow rate to increase interaction time additive Incorporate additives (e.g., DEA) modifier->additive mode Switch mobile phase mode (NP, RP, Polar Organic) additive->mode

Caption: A workflow for troubleshooting poor resolution in chiral separations.

1. Evaluate the Chiral Stationary Phase (CSP):

  • Screening: If you have access to multiple columns, screen different types of CSPs. Polysaccharide and protein-based columns are good starting points for hyoscyamine.[1][6]

  • Column Health: Ensure your current column is not degraded or contaminated by flushing it according to the manufacturer's instructions.

2. Optimize the Mobile Phase:

  • Organic Modifier: Systematically vary the percentage of the organic modifier. Small changes can have a significant impact on selectivity.[7]

  • Additives: For basic analytes like L-Hyoscyamine, adding a small amount of a basic additive (e.g., 0.05% - 0.1% Diethylamine) to a normal phase or polar organic mobile phase can improve peak shape and resolution.

  • Change Mobile Phase Mode: If you are using normal-phase, consider trying reversed-phase or polar organic mode, as they offer different selectivity.[6][9]

3. Adjust Column Temperature:

  • Lower Temperature: In many cases, decreasing the column temperature can improve resolution.[7][8] Try running the separation at a lower temperature (e.g., 10-15°C). Be mindful of increased backpressure.

4. Optimize Flow Rate:

  • Reduce Flow Rate: A lower flow rate increases the interaction time between the enantiomers and the CSP, which can lead to better resolution, albeit with longer analysis times.[7]

Data and Experimental Protocols

Quantitative Data Summary
CSP TypeColumnMobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs)Reference
PolysaccharideChiralpak® AY-3Ethanol with 0.05% DiethylamineNot SpecifiedNot Specified1.59
Protein-basedα1-acid glycoprotein (AGP)IsocraticNot SpecifiedNot Specified1.60[1]
Protein-basedChiral AGPPhosphate (B84403) buffer (pH 7.0) and Acetonitrile (B52724) (99:1, v/v)0.620>1.5 (implied)[10]
Detailed Experimental Protocols

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP

This protocol is based on a method developed for the determination of hyoscyamine enantiomers using a Chiralpak® AY-3 column.

  • Column: Chiralpak® AY-3

  • Mobile Phase: Ethanol with 0.05% Diethylamine

  • Flow Rate: Start with 1.0 mL/min and optimize as needed.

  • Temperature: Ambient, but can be controlled and optimized (e.g., 25°C).

  • Detection: UV at an appropriate wavelength for hyoscyamine (e.g., 205-220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Logical Relationship for Protocol 1 Optimization

G start Initial Conditions: Ethanol + 0.05% DEA check_res Check Resolution (Rs) and Peak Shape start->check_res adjust_dea Adjust DEA concentration (0.02% - 0.2%) check_res->adjust_dea Poor Peak Shape adjust_flow Adjust Flow Rate (0.5 - 1.2 mL/min) check_res->adjust_flow Rs < 1.5 adjust_temp Adjust Temperature (15°C - 35°C) check_res->adjust_temp Sub-optimal Rs final Optimized Method check_res->final Rs > 1.5 and good peak shape adjust_dea->check_res adjust_flow->check_res adjust_temp->check_res

Caption: Optimization strategy for the polysaccharide-based CSP method.

Protocol 2: Chiral Separation using a Protein-Based CSP

This protocol is based on methods utilizing an α1-acid glycoprotein (AGP) column.[1][10]

  • Column: Chiral AGP column

  • Mobile Phase: A buffered aqueous solution with an organic modifier. A good starting point is a 10 mM phosphate buffer with an organic modifier like acetonitrile or 2-propanol. The pH of the buffer is a critical parameter to optimize.[1][10]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Temperature: Controlled temperature, often around 20-25°C. Lower temperatures may improve resolution.

  • Detection: UV at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Signaling Pathway for Mobile Phase Optimization on AGP Column

G start Select AGP Column buffer_ph Optimize Buffer pH start->buffer_ph organic_mod Optimize Organic Modifier Type & % buffer_ph->organic_mod ionic_strength Optimize Ionic Strength organic_mod->ionic_strength resolution Evaluate Resolution ionic_strength->resolution resolution->buffer_ph Iterate optimized Optimized Separation resolution->optimized Rs > 1.5

Caption: Key parameters for optimizing mobile phase on an AGP column.

References

L-Hyoscyamine standard instability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Hyoscyamine standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot instability issues encountered during experimental work. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of L-Hyoscyamine standards.

Q1: I am observing significant peak tailing for my L-Hyoscyamine standard in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

A1: Peak tailing for L-Hyoscyamine, a basic compound, is a common issue in reversed-phase HPLC and is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[1][2]

Possible Causes and Solutions:

  • Silanol Interactions: At mobile phase pH values above 4-5, residual silanol groups on the column can be ionized and interact with the positively charged L-Hyoscyamine, leading to tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5-3.5 will suppress the ionization of silanol groups, minimizing these secondary interactions.[3]

    • Solution 2: Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites. However, modern, high-purity silica (B1680970) columns often make this unnecessary.

    • Solution 3: Employ a High-Purity Column: Use a modern, high-purity, end-capped silica column (Type B) which has a lower concentration of accessible silanol groups.[2]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups.

    • Solution: Replace the column with a new one of the same type.

  • Sample Overload: Injecting too concentrated a sample can lead to peak asymmetry.

    • Solution: Dilute your L-Hyoscyamine standard to a lower concentration and reinject.

Q2: I see an extra peak in my chromatogram that corresponds to the retention time of Atropine. Why is this happening?

A2: The appearance of an Atropine peak indicates that your L-Hyoscyamine standard has undergone racemization. L-Hyoscyamine is the levorotatory (-)-isomer, while Atropine is the racemic mixture of d-(+) and l-(-)-hyoscyamine.[4] The d-(+)-isomer has significantly less pharmacological activity.[5]

Factors Promoting Racemization:

  • Elevated Temperatures: Storing standard solutions at room temperature or higher can accelerate the conversion of L-Hyoscyamine to Atropine.[6]

  • Non-optimal pH: Solutions that are not pH-controlled can be more susceptible to racemization.

  • Extraction Procedures: Acid-base extractions during sample preparation can sometimes induce racemization.

Preventative Measures:

  • Proper Storage: Always store L-Hyoscyamine standards and solutions at refrigerated temperatures (2-8°C) and protect them from light.[7]

  • pH Control: Prepare solutions in a suitable buffer to maintain a stable pH.

  • Use Freshly Prepared Solutions: For quantitative analysis, it is best to use freshly prepared standard solutions.

Q3: My L-Hyoscyamine standard solution is showing a gradual decrease in concentration over time, even when stored properly. What could be the cause?

A3: A gradual loss of L-Hyoscyamine concentration is likely due to chemical degradation through hydrolysis or dehydration.

Degradation Pathways:

  • Hydrolysis: The ester linkage in L-Hyoscyamine is susceptible to hydrolysis, breaking down the molecule into Tropine and Tropic acid.[5] This process can be catalyzed by both acidic and basic conditions.

  • Dehydration: Under certain conditions, L-Hyoscyamine can undergo dehydration to form Apoatropine.[6][8]

Solutions:

  • Control pH: Maintain the pH of your standard solution within a stable range, as extremes in pH can accelerate hydrolysis. A slightly acidic pH is generally preferred for stability.

  • Solvent Choice: Prepare stock solutions in a non-aqueous solvent like methanol (B129727) or ethanol (B145695) and make further dilutions in the mobile phase just before use.

  • Stability-Indicating Method: Use a validated stability-indicating HPLC method that can separate L-Hyoscyamine from its degradation products to accurately quantify the amount of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of L-Hyoscyamine?

A1: The three primary degradation pathways for L-Hyoscyamine are:

  • Racemization: The conversion of the biologically active l-(-)-isomer into its inactive d-(+)-isomer, resulting in the formation of racemic Atropine.[6][9]

  • Hydrolysis: The cleavage of the ester bond to yield Tropine and Tropic acid.[5]

  • Dehydration: The elimination of a water molecule to form Apoatropine.[6]

Q2: How does pH affect the stability of L-Hyoscyamine solutions?

A2: The pH of the solution is a critical factor in the stability of L-Hyoscyamine.

  • Acidic Conditions (pH < 3): Can promote hydrolysis of the ester linkage.

  • Neutral to Slightly Acidic (pH 4-6): Generally provides the best stability against hydrolysis. The pH of a hyoscyamine (B1674123) sulfate (B86663) solution is typically in the range of 4.5 to 6.2.[7]

  • Basic Conditions (pH > 8): Can significantly increase the rate of both hydrolysis and racemization.

Q3: What are the recommended storage conditions for L-Hyoscyamine standards and solutions?

A3: To ensure the stability of L-Hyoscyamine:

  • Solid Standard: Store in a well-sealed container, protected from light, at a controlled temperature, typically 2-8°C.

  • Stock Solutions: Prepare in a suitable solvent (e.g., methanol) and store in amber vials at 2-8°C. For longer-term storage, freezing (-20°C) may be considered.

  • Working Solutions: Prepare fresh daily from the stock solution and keep in an autosampler at a controlled, cool temperature if possible.

Q4: Can light exposure affect my L-Hyoscyamine standard?

A4: Yes, L-Hyoscyamine can be sensitive to light. Photodegradation can occur, leading to the formation of various degradation products. It is crucial to protect both solid standards and solutions from light by using amber glassware or by wrapping containers in aluminum foil.

Data Summary Tables

Table 1: Summary of L-Hyoscyamine Degradation Products

Degradation PathwayDegradation Product(s)Key Contributing Factors
Racemizationd-(+)-Hyoscyamine (Atropine)Elevated temperature, non-optimal pH
HydrolysisTropine, Tropic AcidAcidic or basic pH, temperature
DehydrationApoatropineAcidic or basic conditions, heat

Table 2: Recommended HPLC Conditions for Stability-Indicating Analysis

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmGood retention and separation of alkaloids.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to suppress silanol interactions and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 20% B to 40% B over 10 minTo elute L-Hyoscyamine and its degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmWavelength at which tropane (B1204802) alkaloids exhibit absorbance.[7]
Column Temp. 30°CFor reproducible retention times.

Experimental Protocols

Protocol 1: Preparation of L-Hyoscyamine Standard Solutions

Objective: To prepare L-Hyoscyamine standard solutions for HPLC analysis with minimal degradation.

Materials:

  • L-Hyoscyamine reference standard

  • HPLC-grade Methanol

  • HPLC-grade water

  • Phosphoric acid

  • Volumetric flasks (amber)

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of L-Hyoscyamine reference standard into a 10 mL amber volumetric flask. b. Dissolve the standard in HPLC-grade methanol and bring to volume. Mix thoroughly. c. Store this stock solution at 2-8°C, protected from light.

  • Working Standard Solutions: a. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (e.g., 20:80 Acetonitrile:0.1% Phosphoric Acid in water). b. For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. c. Filter the working standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system. d. Prepare working standards fresh daily.

Protocol 2: Stability-Indicating HPLC Method for L-Hyoscyamine

Objective: To separate and quantify L-Hyoscyamine in the presence of its potential degradation products (Atropine, Apoatropine, Tropic Acid).

Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-3 min: 20% B

    • 3-10 min: 20% to 40% B

    • 10-12 min: 40% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

System Suitability:

  • Inject a solution containing L-Hyoscyamine and its degradation products.

  • The resolution between all adjacent peaks should be greater than 1.5.

  • The tailing factor for the L-Hyoscyamine peak should be less than 2.0.[10]

Visualizations

G cluster_degradation L-Hyoscyamine Degradation Pathways L_Hyoscyamine L-Hyoscyamine Atropine Atropine (Racemic Mixture) L_Hyoscyamine->Atropine Racemization (Heat, pH) Apoatropine Apoatropine L_Hyoscyamine->Apoatropine Dehydration (Acid/Base, Heat) Hydrolysis_Products Tropine + Tropic Acid L_Hyoscyamine->Hydrolysis_Products Hydrolysis (Acid/Base, Heat)

Caption: Degradation pathways of L-Hyoscyamine.

G cluster_workflow Stability-Indicating HPLC Method Workflow Prep Prepare Standard/Sample (Protocol 1) Inject Inject 20 µL onto C18 Column Prep->Inject Separate Gradient Elution (ACN/H2O/H3PO4) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Analyze Quantify Peaks & Assess Purity Detect->Analyze

Caption: Workflow for the stability-indicating HPLC method.

G cluster_troubleshooting Troubleshooting Logic for L-Hyoscyamine Instability Start Unstable Results Observed Check_Peak_Shape Peak Tailing? Start->Check_Peak_Shape Check_Extra_Peaks Extra Peaks? Check_Peak_Shape->Check_Extra_Peaks No Solution_Tailing Adjust Mobile Phase pH Use High-Purity Column Check_Peak_Shape->Solution_Tailing Yes Check_Concentration Concentration Loss? Check_Extra_Peaks->Check_Concentration No Solution_Racemization Check for Racemization (Atropine Peak) Improve Storage Conditions Check_Extra_Peaks->Solution_Racemization Yes Solution_Degradation Check for Hydrolysis/ Dehydration Products Use Fresh Solutions Check_Concentration->Solution_Degradation Yes End Stable Results Check_Concentration->End No Solution_Tailing->End Solution_Racemization->End Solution_Degradation->End

Caption: Troubleshooting decision tree for L-Hyoscyamine instability.

References

Optimizing extraction of L-Hyoscyamine from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of L-Hyoscyamine extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting L-Hyoscyamine from plant matrices?

A1: The most prevalent methods for L-Hyoscyamine extraction include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE).[1] Each method offers distinct advantages and is chosen based on factors such as sample complexity, desired purity, and available resources.[2] LLE is a traditional and widely used technique, while SPE offers high selectivity and can be automated.[2][3] SFE is a "green" alternative that uses supercritical fluids like CO2, minimizing the use of organic solvents.[4]

Q2: What is the importance of pH control during L-Hyoscyamine extraction?

A2: pH control is critical for efficient L-Hyoscyamine extraction.[5] L-Hyoscyamine is a tropane (B1204802) alkaloid, which is basic in nature.[6] In an acidic solution, it exists as a salt, making it more soluble in aqueous phases.[1][5] Conversely, in a basic environment (typically pH 9-11), it is in its free base form, which is more soluble in organic solvents.[7][8] This pH-dependent solubility is the fundamental principle behind acid-base LLE procedures.[5]

Q3: Can L-Hyoscyamine degrade during the extraction process?

A3: Yes, L-Hyoscyamine can be susceptible to degradation, particularly through racemization to its inactive form, atropine, especially under harsh acidic or basic conditions and elevated temperatures.[9] Therefore, it is crucial to use mild extraction conditions and avoid prolonged exposure to extreme pH values or high heat.

Q4: What are the key parameters to optimize in Supercritical Fluid Extraction (SFE) for L-Hyoscyamine?

A4: Key parameters to optimize for SFE of L-Hyoscyamine include pressure, temperature, and the use of a co-solvent (modifier).[10] The solubility of L-Hyoscyamine in supercritical CO2 is dependent on these factors.[11] Often, a polar co-solvent like methanol (B129727) or ethanol (B145695) is added to the supercritical CO2 to enhance the extraction of polar alkaloids like L-Hyoscyamine.[11]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery of L-Hyoscyamine Inappropriate Sorbent Selection: The chosen sorbent may not have the correct properties to retain L-Hyoscyamine effectively.[12]- For tropane alkaloids, a cation-exchange sorbent is often effective due to their basic nature.[7][13] - Ensure the sorbent has been properly conditioned and equilibrated according to the manufacturer's protocol.[14]
Inefficient Elution: The elution solvent may not be strong enough to desorb L-Hyoscyamine from the sorbent.[15]- Increase the strength of the elution solvent. For cation-exchange SPE, a common elution solvent is a mixture of methanol and ammonia (B1221849).[13] - Optimize the volume of the elution solvent; insufficient volume can lead to incomplete elution.[15]
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during loading.[14]- Reduce the amount of sample loaded onto the cartridge. - Use a cartridge with a larger sorbent mass.[14]
Poor Reproducibility Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can affect recovery.- Use a vacuum manifold or automated SPE system to maintain a consistent and controlled flow rate.[16]
Cartridge Drying Out: If the sorbent bed dries out before sample application, retention can be compromised.[12]- Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.[12]
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery of L-Hyoscyamine Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning L-Hyoscyamine into the desired solvent.- For extraction into an organic solvent, ensure the aqueous phase is sufficiently basic (pH 9-11) to convert L-Hyoscyamine to its free base form.[7][8] - For extraction into an acidic aqueous phase, ensure the pH is low enough to protonate the alkaloid.
Insufficient Phase Mixing: Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction.- Ensure thorough mixing by gentle inversion of the separatory funnel. Avoid vigorous shaking to prevent emulsion formation.
Incomplete Phase Separation: Poor separation of the aqueous and organic layers can result in loss of analyte.- Allow sufficient time for the layers to separate completely. - Centrifugation can aid in breaking up emulsions and improving phase separation.
Emulsion Formation High Concentration of Surfactant-like Molecules: Complex biological matrices can contain compounds that act as emulsifiers.- Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.
Analyte Degradation Harsh pH Conditions: Prolonged exposure to strong acids or bases can cause degradation of L-Hyoscyamine.- Use the mildest acidic and basic conditions necessary for efficient extraction. - Minimize the time the sample is exposed to extreme pH values.

Data Presentation

Table 1: Comparison of L-Hyoscyamine Extraction Yields from Datura stramonium

Extraction Method Solvent/Conditions Yield of L-Hyoscyamine (mg/g of dry weight) Reference
Pressurized Liquid Extraction (PLE)Methanol, 110°C, 3 x 5 min cyclesHighest Yield Reported[9]
Hot Solvent Extraction1% Tartaric Acid in Methanol, 90°C, 15 minHigh Yield[9]
Ultrasound-Assisted ExtractionAqueous Acetic Acid, 60°CHigh Yield[7]
Liquid-Liquid ExtractionDichloromethane (B109758) from basified aqueous extract (pH 12)Good Purification and Recovery[7]

Table 2: Recovery Rates of Tropane Alkaloids using a Mixed-Mode Cation-Exchange SPE [13]

Alkaloid Elution Solvent Recovery Rate (%)
L-HyoscyamineMethanol-10% Ammonia (3:1, v/v)80-100
Scopolamine (B1681570)Methanol-10% Ammonia (3:1, v/v)80-100
Scopolamine-N-oxideMethanol-10% Ammonia (3:1, v/v)80-100

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of L-Hyoscyamine from Datura species[13]

This protocol utilizes a mixed-mode reversed-phase cation-exchange SPE cartridge.

  • Sample Preparation:

    • Extract the powdered plant material with an appropriate solvent (e.g., methanol).

    • Evaporate the solvent and redissolve the residue in 0.05 M hydrochloric acid.

  • Cartridge Conditioning:

    • Condition the Oasis MCX cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of 0.05 M hydrochloric acid.

  • Sample Loading:

    • Load the prepared sample solution onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of 0.05 M hydrochloric acid to remove unretained impurities.

    • Wash the cartridge with 5 mL of methanol to remove non-basic, lipophilic impurities.

  • Elution:

    • Elute the L-Hyoscyamine from the cartridge with 10 mL of a methanol-10% ammonia solution (3:1, v/v).

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for chromatographic analysis (e.g., HPLC).

Protocol 2: Liquid-Liquid Extraction (LLE) of L-Hyoscyamine from Datura innoxia[7][8]

This protocol is a classic acid-base extraction method.

  • Initial Extraction:

    • Extract the powdered plant material with an acidic aqueous solution (e.g., aqueous acetic acid).

    • Filter the extract to remove solid plant material.

  • Basification:

    • Adjust the pH of the acidic aqueous extract to approximately 12 with an aqueous ammonia solution. This will convert the L-Hyoscyamine salt to its free base form.

  • Organic Solvent Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent, such as dichloromethane.

    • Gently invert the funnel multiple times to allow for partitioning of the L-Hyoscyamine into the organic phase.

    • Allow the layers to separate and collect the lower organic layer.

    • Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to ensure complete extraction.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter the dried organic extract and evaporate the solvent under reduced pressure to obtain the crude L-Hyoscyamine extract.

Protocol 3: Supercritical Fluid Extraction (SFE) of L-Hyoscyamine[11]

This protocol provides general guidelines for SFE. Optimal parameters may need to be determined empirically.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • SFE System Setup:

    • Pack the extraction vessel with the powdered plant material.

    • Set the desired extraction parameters:

      • Pressure: Typically in the range of 100-400 bar.

      • Temperature: Typically in the range of 40-80 °C.

      • Co-solvent: Methanol or ethanol, often with a small amount of a base like diethylamine, at a concentration of 5-15%.[11]

      • CO2 Flow Rate: Adjust as per the system's specifications.

  • Extraction:

    • Pump supercritical CO2 and the co-solvent through the extraction vessel for a predetermined time (e.g., 60-180 minutes).

  • Collection:

    • The extract is collected by depressurizing the fluid in a collection vessel, causing the CO2 to vaporize and leave behind the extracted L-Hyoscyamine.

  • Analysis:

    • Dissolve the collected extract in a suitable solvent for further purification or analysis.

Visualizations

L_Hyoscyamine_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methylpyrrolinium Tropinone Tropinone N_Methylpyrrolinium->Tropinone Tropine Tropine Tropinone->Tropine Tropinone reductase I Littorine Littorine Tropine->Littorine Phenylalanine L-Phenylalanine Phenyllactate Phenyllactate Phenylalanine->Phenyllactate Phenyllactate->Littorine L_Hyoscyamine L-Hyoscyamine Littorine->L_Hyoscyamine Cytochrome P450 (CYP80F1)

Caption: Biosynthetic pathway of L-Hyoscyamine.

Extraction_Workflow start Start: Complex Biological Matrix sample_prep Sample Preparation (Drying, Grinding) start->sample_prep extraction Extraction Method Selection sample_prep->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Traditional, cost-effective spe Solid-Phase Extraction (SPE) extraction->spe High selectivity, automatable sfe Supercritical Fluid Extraction (SFE) extraction->sfe 'Green' chemistry, high purity purification Purification/Cleanup lle->purification spe->purification sfe->purification analysis Analysis (HPLC, LC-MS/MS, etc.) purification->analysis end End: Quantified L-Hyoscyamine analysis->end

Caption: General experimental workflow for L-Hyoscyamine extraction.

Method_Selection_Logic start Start: Define Experimental Goal goal Primary Goal? start->goal high_throughput High-Throughput Screening? goal->high_throughput Screening high_purity High Purity Required? goal->high_purity Purification green_chem 'Green' Chemistry Priority? goal->green_chem Sustainability cost_sensitive Cost-Sensitive Application? goal->cost_sensitive Budget spe Solid-Phase Extraction (SPE) high_throughput->spe sfe Supercritical Fluid Extraction (SFE) high_purity->sfe green_chem->sfe lle Liquid-Liquid Extraction (LLE) cost_sensitive->lle

Caption: Logical diagram for selecting an L-Hyoscyamine extraction method.

References

Addressing poor peak shape in L-Hyoscyamine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor peak shape in the chromatography of L-Hyoscyamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor peak shape (tailing) when analyzing L-Hyoscyamine using reverse-phase HPLC?

A1: The most frequent cause of peak tailing for L-Hyoscyamine, a basic compound, is the interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1] This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a broadened and asymmetric peak shape.

Q2: How does the pH of the mobile phase affect the peak shape of L-Hyoscyamine?

A2: The mobile phase pH is a critical factor. At a low pH (typically below 3), the residual silanol groups on the silica (B1680970) stationary phase are protonated and thus neutral, which minimizes their electrostatic interaction with the protonated basic L-Hyoscyamine molecule, leading to improved peak symmetry.[2][3] Conversely, at mid-range pH values, silanols can be ionized, exacerbating peak tailing.

Q3: Can the choice of HPLC column impact the peak shape of L-Hyoscyamine?

A3: Absolutely. Modern HPLC columns that are "end-capped" are designed to reduce the number of accessible free silanol groups, thereby minimizing peak tailing for basic compounds.[1] Columns with novel bonding chemistries or those made with high-purity silica also offer improved performance and better peak shapes for challenging analytes like L-Hyoscyamine.

Q4: What are mobile phase additives, and can they help improve the peak shape of L-Hyoscyamine?

A4: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For basic analytes like L-Hyoscyamine, adding a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), can be effective.[2][4] These additives interact with the active silanol sites on the stationary phase, effectively "shielding" them from the analyte and reducing peak tailing.[2]

Q5: My L-Hyoscyamine peak is fronting. What could be the cause?

A5: Peak fronting is less common than tailing for basic compounds but can occur due to several reasons. The most common causes are column overload (injecting too much sample), or a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent stronger than the mobile phase.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common peak shape issues encountered during the analysis of L-Hyoscyamine.

Guide 1: Diagnosing and Resolving Peak Tailing

Problem: The L-Hyoscyamine peak exhibits significant tailing.

Initial Checks:

  • Is the column old or contaminated? An aging column can lose its bonded phase and expose more silanol groups. Consider flushing the column with a strong solvent or replacing it if it has been used extensively.

  • Are you overloading the column? To check for column overload, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you should reduce your sample concentration or injection volume.

  • Is your mobile phase pH appropriate? For basic compounds like L-Hyoscyamine, a mobile phase pH below 3 is generally recommended to suppress silanol activity.

Troubleshooting Workflow:

G A Poor L-Hyoscyamine Peak Shape (Tailing) B Check for Column Overload (Dilute and re-inject) A->B C Reduce Sample Concentration/ Injection Volume B->C Yes D Adjust Mobile Phase pH (e.g., to pH < 3) B->D No G Good Peak Shape Achieved C->G E Incorporate a Competing Base (e.g., 0.1% TEA) D->E No Improvement D->G Improved F Use a Modern, End-Capped or High-Purity Silica Column E->F No Improvement E->G Improved F->G Improved H Problem Persists F->H No Improvement I Problem Persists J Problem Persists

Figure 1: A troubleshooting workflow for addressing peak tailing of L-Hyoscyamine.

Guide 2: Addressing Peak Fronting

Problem: The L-Hyoscyamine peak is exhibiting fronting.

  • Is the sample concentration too high?

    • Action: Reduce the sample concentration and/or injection volume. Fronting is a classic sign of column overload.

  • Is the sample solvent appropriate?

    • Action: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Injecting in a stronger solvent can cause the analyte band to spread and lead to fronting.

  • Is the column packed properly?

    • Action: A void or channel in the column packing can cause peak fronting. This is a less common issue with modern, high-quality columns but can occur with older or self-packed columns. If you suspect a column issue, try a new column.

Quantitative Data on Peak Shape Improvement

The following table provides illustrative data on how different mobile phase conditions can impact the peak shape of a basic analyte like L-Hyoscyamine. The asymmetry factor (As) is a measure of peak shape, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1 indicate peak tailing.

ConditionMobile PhaseAsymmetry Factor (As)Tailing Factor (Tf)Observations
A (Control) 50:50 Acetonitrile:Water (pH 7.0)> 2.0> 2.0Severe peak tailing is observed due to silanol interactions at neutral pH.
B (Low pH) 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)~ 1.3~ 1.4Significant improvement in peak shape as the low pH suppresses silanol ionization.
C (Additive) 50:50 Acetonitrile:Water with 0.1% Triethylamine (pH adjusted to 7.0)~ 1.4~ 1.5The competing base (TEA) masks the silanol groups, leading to better peak symmetry.
D (Optimized) 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8) on an End-Capped Column~ 1.1~ 1.2The combination of a low pH mobile phase and a high-quality, end-capped column provides the best peak shape.

Note: This data is illustrative and based on typical results for basic analytes. Actual values may vary depending on the specific column, system, and experimental conditions.

Experimental Protocols

Optimized HPLC Method for Symmetrical L-Hyoscyamine Peak Shape

This protocol is designed to provide a good starting point for achieving a symmetrical peak shape for L-Hyoscyamine.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A typical starting gradient would be 10-90% B over 10 minutes. An isocratic method can also be developed. For example, 30% Acetonitrile in 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of L-Hyoscyamine in methanol (B129727) or the mobile phase. Further dilute to the desired concentration with the mobile phase.

  • Sample Preparation: Extract L-Hyoscyamine from the sample matrix using a suitable method. The final extract should be dissolved in the mobile phase to avoid solvent mismatch effects.

3. System Suitability:

  • Before running samples, perform a system suitability test using a standard solution of L-Hyoscyamine.

  • Acceptance Criteria:

    • Asymmetry Factor (As): ≤ 1.5

    • Theoretical Plates (N): > 2000

    • Relative Standard Deviation (RSD) for replicate injections: < 2.0%

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow of decisions and actions when troubleshooting poor peak shape for L-Hyoscyamine.

G A Start: Poor Peak Shape Observed B Identify Peak Anomaly A->B C Tailing B->C D Fronting B->D E Check for Secondary Interactions (Silanol Effects) C->E F Check for Column Overload or Solvent Mismatch D->F G Lower Mobile Phase pH (<3) E->G H Add Competing Base (e.g., TEA) E->H I Use End-Capped/Modern Column E->I J Reduce Sample Concentration/ Injection Volume F->J K Ensure Sample Solvent is Weaker than Mobile Phase F->K L Symmetrical Peak Achieved G->L H->L I->L J->L K->L

Figure 2: A logical diagram of troubleshooting steps for poor L-Hyoscyamine peak shape.

References

L-Hyoscyamine standard contamination and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Hyoscyamine standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in an L-Hyoscyamine standard?

A1: The most prevalent contaminant in an L-Hyoscyamine standard is its stereoisomer, D-Hyoscyamine. The racemic mixture of L- and D-Hyoscyamine is known as atropine[1][2]. Due to the inherent instability of the chiral center, L-Hyoscyamine can readily racemize to form atropine (B194438), especially under various chemical or thermal conditions[1]. Other potential impurities can include related tropane (B1204802) alkaloids co-extracted from plant sources, such as scopolamine, and degradation products like tropic acid and apoatropine[1][3].

Q2: Why is my L-Hyoscyamine standard showing two peaks in a chiral HPLC analysis?

A2: The presence of two peaks in a chiral High-Performance Liquid Chromatography (HPLC) analysis of L-Hyoscyamine typically indicates racemization has occurred. One peak corresponds to L-Hyoscyamine, and the other to its enantiomer, D-Hyoscyamine[4][5]. This conversion to a racemic mixture, known as atropine, can be initiated by factors such as pH, temperature, and the solvent used during storage or sample preparation[1].

Q3: Can I use a standard HPLC method to check the purity of L-Hyoscyamine?

A3: A standard (non-chiral) HPLC method can be used to detect impurities that are not stereoisomers of L-Hyoscyamine, such as apoatropine (B194451) or tropic acid[3]. However, it will not be able to distinguish between L-Hyoscyamine and D-Hyoscyamine. To determine the enantiomeric purity, a chiral HPLC method or chiral capillary electrophoresis is necessary[3][4][5].

Q4: What is the significance of atropine contamination in an L-Hyoscyamine standard?

A4: The pharmacological activity of atropine is primarily attributed to the L-enantiomer (L-Hyoscyamine)[2]. The D-enantiomer is significantly less active. Therefore, the presence of D-Hyoscyamine (as part of the racemic mixture, atropine) in an L-Hyoscyamine standard effectively reduces its potency and can lead to inaccurate experimental results in pharmacological assays.

Troubleshooting Guides

Issue 1: Suspected Racemization of L-Hyoscyamine Standard

Symptoms:

  • Reduced biological activity in assays compared to a fresh or certified standard.

  • Appearance of a second peak during chiral HPLC analysis.

  • Changes in optical rotation measurements.

Root Cause Analysis Workflow:

start Suspected Racemization check_storage Verify Storage Conditions (Temp, Light, Solvent) start->check_storage nmr Perform NMR Spectroscopy start->nmr chiral_hplc Perform Chiral HPLC Analysis check_storage->chiral_hplc decision Racemization Confirmed? chiral_hplc->decision nmr->decision purify Purify Standard decision->purify Yes discard Discard and Use New Standard decision->discard No end Issue Resolved purify->end discard->end

Caption: Workflow for troubleshooting suspected racemization.

Recommended Actions:

  • Confirm Racemization: The most definitive way to confirm racemization is through chiral analysis.

    • Experimental Protocol: Chiral HPLC for Enantiomeric Purity

      • Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®) or a protein-based column (e.g., Chiral AGP) is required[4][5].

      • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol (B145695), often with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape[1]. For protein-based columns, aqueous buffered mobile phases are used[4].

      • Detection: UV detection at a wavelength of around 210-230 nm is commonly used[4].

      • Sample Preparation: Dissolve a small, accurately weighed amount of the L-Hyoscyamine standard in the mobile phase to a known concentration.

      • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The presence of two peaks indicates the presence of both L- and D-Hyoscyamine. The enantiomeric excess (% ee) can be calculated from the peak areas.

  • Purification: If racemization is confirmed and the standard needs to be purified, recrystallization can be an effective method.

    • Experimental Protocol: Recrystallization of L-Hyoscyamine

      • Solvent Selection: The ideal solvent is one in which L-Hyoscyamine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for the recrystallization of alkaloids[6].

      • Procedure:

        • Dissolve the contaminated L-Hyoscyamine in a minimal amount of hot ethanol.

        • Allow the solution to cool slowly and undisturbed. Crystals of the less soluble enantiomer (or the racemate, depending on the system) will form.

        • Collect the crystals by filtration.

        • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

        • Dry the crystals under vacuum.

      • Verification: After recrystallization, re-analyze the purified standard using the chiral HPLC method to confirm the removal of the D-enantiomer.

Issue 2: Presence of Other Alkaloid Impurities

Symptoms:

  • Additional peaks observed in a standard (non-chiral) or chiral HPLC chromatogram.

  • Inconsistent results in bioassays that are sensitive to other tropane alkaloids.

Troubleshooting Workflow:

start Suspected Alkaloid Impurities hplc_ms Perform HPLC-MS Analysis start->hplc_ms id_impurities Identify Impurities (e.g., Scopolamine, Apoatropine) hplc_ms->id_impurities decision Purification Required? id_impurities->decision column_chrom Perform Column Chromatography decision->column_chrom Yes discard Use Higher Purity Standard decision->discard No end Issue Resolved column_chrom->end discard->end

References

Technical Support Center: Enhancing Sensitivity for Low-Level L-Hyoscyamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level L-Hyoscyamine (B7768854) detection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental detection of L-Hyoscyamine.

IssuePotential CauseRecommended Solution
Poor Peak Shape or Tailing in HPLC Incompatible sample solventDilute the sample with the mobile phase or a weaker solvent.[1]
Column contaminationUse a guard column and ensure proper sample cleanup. If contamination is suspected, wash the column with a strong solvent.[2]
Column voidReplace the column and avoid sudden pressure changes.[2]
Low Sensitivity/Poor Signal-to-Noise in LC-MS Suboptimal MS interface conditionsOptimize interface parameters such as capillary voltage and nebulizing gas pressure for L-Hyoscyamine.[3]
Matrix effects (ion suppression)Improve sample preparation to remove interfering substances. Consider using a different ionization source or a more selective mass transition.[3]
Inefficient ionizationAdjust the mobile phase pH or add modifiers to enhance the ionization of L-Hyoscyamine.[4]
Inconsistent Retention Times in HPLC Mobile phase composition variabilityPrepare fresh mobile phase daily and ensure proper mixing and degassing. Use a mobile phase with a buffer if retention is pH-sensitive.[1][2]
Pump malfunctionCheck for leaks, and worn seals, and ensure the pump is delivering a consistent flow rate.[5]
False Negatives or Low Signal in Immunoassays Incorrect sample pH or ionic strengthOptimize the buffer conditions for the antibody-antigen interaction.
Insufficient incubation timeEnsure adequate time for the binding reaction to occur as per the manufacturer's protocol.
High Background Noise in Biosensors Non-specific bindingBlock the sensor surface with an appropriate blocking agent (e.g., BSA). Optimize washing steps to remove unbound molecules.[6]
Analyte degradationEnsure sample stability and proper storage conditions before analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of L-Hyoscyamine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of low levels of L-Hyoscyamine in various matrices, including human plasma.[7][8] Methods have been developed with a linearity range of 20.0-400 pg/mL.[8]

Q2: How can I improve the sensitivity of my immunoassay for L-Hyoscyamine?

A2: To enhance immunoassay sensitivity, consider using fluorescently labeled antibodies instead of gold nanoparticles, as this can offer a higher coupling rate. Optimizing the concentration of the monoclonal antibody and the antigen, as well as the pH and ionic strength of the buffers, is also crucial.

Q3: Are there rapid screening methods available for L-Hyoscyamine?

A3: Yes, immunochromatographic test strips, such as lateral flow immunoassays (LFIA), provide a rapid, cost-effective, and sensitive method for on-site screening of L-Hyoscyamine in samples like pork, urine, and honey.[9] These tests can typically be completed within 10-17 minutes.[10]

Q4: What are the key challenges in developing a biosensor for L-Hyoscyamine detection?

A4: The main challenges in biosensor development include achieving a low detection limit, ensuring high specificity to differentiate from structurally similar molecules, and minimizing the detection time.[6] Overcoming issues like non-specific binding and analyte degradation is also critical for reliable performance.[6]

Q5: Can capillary electrophoresis be used for L-Hyoscyamine analysis?

A5: Chiral capillary electrophoresis is a validated method for separating L-Hyoscyamine from its enantiomer, D-Hyoscyamine.[11] This technique offers advantages over polarimetry, including the need for smaller analyte amounts and a lower limit of detection for the unwanted enantiomer.[11]

Data Presentation: Comparison of Detection Methods

MethodSample MatrixLimit of Detection (LOD) / Quantification (LOQ)Linearity RangeReference
LC-MS/MS Human PlasmaLOQ: 20 pg/mL20-500 pg/mL[7]
LC-MS/MS Human PlasmaLOQ: 20 pg/mL20.0-400 pg/mL[8]
Chiral HPLC-MS/MS Baby Herbal InfusionsLOQ: 0.092 µg/LNot Specified[12]
GC-MS Plant MaterialLOD: 3.125 µg/mL; LOQ: 6.25 µg/mLNot Specified[13]
Fluorescence-based Immunochromatographic Strip Pork, Pig Urine, HoneyCut-off Limit: 20 ng/mLNot Applicable
AuNPs Lateral Flow Immunoassay (LFIA) HoneyLOD: 0.29 ng/mLNot Specified[9][10]
Capillary Electrophoresis Not SpecifiedLower than polarimetryNot Specified[11]

Experimental Protocols

LC-MS/MS for L-Hyoscyamine in Human Plasma

This protocol is based on a validated method for the determination of L-Hyoscyamine in human plasma.[8]

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma, add an internal standard (e.g., scopolamine).[7]

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions:

  • Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm).[8]

  • Mobile Phase: Stepwise gradient elution with n-hexane, isopropanol, and diethylamine.[8]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: 20 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MS/MS Transition: For L-Hyoscyamine, monitor the parent-product ion transition of m/z 290.1 → 124.1.[8]

  • Detection: Multiple Reaction Monitoring (MRM).

Fluorescence-Based Immunochromatographic Assay

This protocol is for a rapid screening test for L-Hyoscyamine.

a. Preparation of Test Strip Components:

  • Conjugate a monoclonal antibody against L-Hyoscyamine to fluorescent microspheres.

  • Prepare a sample pad, conjugate pad, nitrocellulose membrane, and absorption pad.

  • On the nitrocellulose membrane, immobilize the L-Hyoscyamine antigen at the test line (T) and a secondary antibody at the control line (C).

b. Assay Procedure:

  • Apply a specific volume of the sample extract to the sample pad.

  • The sample migrates via capillary action. If L-Hyoscyamine is present, it will compete with the immobilized antigen on the T-line for binding to the fluorescently labeled antibody.

  • Allow the strip to develop for approximately 10 minutes.

  • Read the fluorescence intensity at the T and C lines using a strip reader. The signal intensity at the T-line is inversely proportional to the L-Hyoscyamine concentration.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Human Plasma Sample add_is 2. Add Internal Standard plasma->add_is lle 3. Liquid-Liquid Extraction add_is->lle evap 4. Evaporate to Dryness lle->evap recon 5. Reconstitute in Mobile Phase evap->recon inject 6. Inject Sample recon->inject hplc 7. HPLC Separation (Chiral Column) inject->hplc ms 8. Mass Spectrometry (ESI+, MRM) hplc->ms data 9. Data Acquisition & Analysis ms->data

Caption: LC-MS/MS workflow for L-Hyoscyamine detection.

immunoassay_pathway cluster_negative Negative Sample (No L-Hyoscyamine) cluster_positive Positive Sample (L-Hyoscyamine Present) Ab_F Fluorescent Antibody T_Line_Ag Test Line (Immobilized Antigen) Ab_F->T_Line_Ag Binds C_Line_Ab2 Control Line (Secondary Antibody) Ab_F->C_Line_Ab2 Binds Result_Neg Result: Strong Signal at T & C Lines L_Hyo L-Hyoscyamine Ab_F2 Fluorescent Antibody L_Hyo->Ab_F2 Binds (Competition) T_Line_Ag2 Test Line (Immobilized Antigen) Ab_F2->T_Line_Ag2 Binding Blocked C_Line_Ab2_2 Control Line (Secondary Antibody) Ab_F2->C_Line_Ab2_2 Binds Result_Pos Result: Weak/No Signal at T Line, Strong Signal at C Line

Caption: Competitive immunoassay signaling pathway.

References

Mobile phase optimization for L-Hyoscyamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of L-Hyoscyamine (B7768854), a critical compound in pharmaceutical research and development. Our resources are tailored to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a focus on mobile phase optimization for techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Mobile Phase Optimization

This guide addresses specific issues that may arise during the analysis of L-Hyoscyamine, offering potential causes and systematic solutions.

Q1: Why am I observing poor peak shape (tailing or fronting) for my L-Hyoscyamine peak?

Possible Causes:

  • Inappropriate Mobile Phase pH: L-Hyoscyamine is a basic compound. If the mobile phase pH is close to its pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[1][2][3]

  • Secondary Interactions: Interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column can cause peak tailing.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

Troubleshooting Steps:

G start Start: Poor Peak Shape Observed check_ph 1. Adjust Mobile Phase pH start->check_ph ph_low Lower pH (e.g., 2.5-3.5) with acidifier (Formic Acid, Phosphoric Acid) check_ph->ph_low For Reversed-Phase ph_high Increase pH with a modifier (e.g., Diethylamine) to suppress silanol activity check_ph->ph_high Alternative Strategy check_modifier 2. Add a Competing Base ph_low->check_modifier ph_high->check_modifier add_tea Incorporate a small amount of a competing base (e.g., 0.05% Diethylamine) into the mobile phase check_modifier->add_tea check_concentration 3. Evaluate Sample Concentration add_tea->check_concentration dilute_sample Dilute the sample and reinject check_concentration->dilute_sample end_good End: Symmetrical Peak Achieved dilute_sample->end_good Problem Solved end_bad Issue Persists: Consider Column Change (e.g., different packing material or end-capping) dilute_sample->end_bad Problem Not Solved

Q2: I am seeing inconsistent retention times for L-Hyoscyamine. What could be the cause?

Possible Causes:

  • Unbuffered Mobile Phase: Small shifts in the pH of an unbuffered mobile phase can cause significant changes in the retention time of ionizable compounds.[1][2]

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention.

  • Improperly Prepared Mobile Phase: Inconsistent preparation of the mobile phase from run to run will lead to variability.

Troubleshooting Steps:

G start Start: Inconsistent Retention Times check_buffer 1. Verify Mobile Phase Buffering start->check_buffer add_buffer Incorporate a buffer system effective at the desired pH (e.g., phosphate (B84403) or formate (B1220265) buffer) check_buffer->add_buffer check_temp 2. Ensure Stable Column Temperature add_buffer->check_temp use_oven Use a column oven set to a constant temperature (e.g., 40°C) check_temp->use_oven check_prep 3. Standardize Mobile Phase Preparation use_oven->check_prep sop_prep Follow a strict SOP for mobile phase preparation, including accurate measurements and thorough mixing check_prep->sop_prep end_good End: Stable Retention Times Achieved sop_prep->end_good Problem Solved end_bad Issue Persists: Check for pump issues or leaks sop_prep->end_bad Problem Not Solved

Q3: How can I improve the resolution between L-Hyoscyamine and its related impurities or enantiomer (D-Hyoscyamine/Atropine)?

Possible Causes:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separation.

  • Incorrect Column Chemistry: For enantiomeric separation, a chiral stationary phase is required.[4][5] For general impurity profiling, the column may not have the appropriate selectivity.

  • Isocratic vs. Gradient Elution: An isocratic elution may not provide sufficient resolving power for complex mixtures.

Troubleshooting Steps:

G start Start: Poor Resolution is_chiral Is the separation for enantiomers? start->is_chiral select_chiral_col 1a. Select a Chiral Column (e.g., Chiralpak® AY-3) is_chiral->select_chiral_col Yes optimize_rp_mp 1b. Optimize Reversed-Phase Mobile Phase is_chiral->optimize_rp_mp No (Impurities) optimize_chiral_mp 2a. Optimize Chiral Mobile Phase (e.g., Ethanol (B145695) with 0.05% Diethylamine) select_chiral_col->optimize_chiral_mp end_good End: Improved Resolution optimize_chiral_mp->end_good adjust_organic Adjust organic solvent (ACN/MeOH) percentage optimize_rp_mp->adjust_organic change_solvent Try a different organic solvent (e.g., switch from ACN to MeOH) adjust_organic->change_solvent implement_gradient 2b. Implement a Gradient Program change_solvent->implement_gradient implement_gradient->end_good

Frequently Asked Questions (FAQs)

Q: What is a typical starting mobile phase for reversed-phase HPLC analysis of L-Hyoscyamine? A: A common starting point is a mixture of an acidified aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.1% phosphoric acid in water (as the aqueous phase) and acetonitrile (B52724) (as the organic phase) is a good starting point.[6] The ratio can be adjusted to achieve the desired retention time.

Q: What is the importance of pH control in the mobile phase for L-Hyoscyamine analysis? A: L-Hyoscyamine is an ionizable basic compound. The pH of the mobile phase dictates its ionization state, which in turn significantly affects its retention and peak shape on a reversed-phase column.[1][2][3] Operating at a pH at least two units away from the analyte's pKa is recommended to ensure a single ionic form and reproducible results.[1][3] For L-Hyoscyamine, a low pH (e.g., 2.5-3.5) is often used to ensure it is fully protonated.[7]

Q: Can I use a gradient elution for L-Hyoscyamine analysis? A: Yes, a gradient elution can be very effective, especially when analyzing L-Hyoscyamine in the presence of other related substances or impurities.[5][8] A gradient program allows for the separation of compounds with a wider range of polarities in a single run.

Q: What are some common mobile phases for the chiral separation of L- and D-Hyoscyamine? A: Chiral separations often employ different mobile phase systems than standard reversed-phase methods. For instance, a mobile phase of ethanol with 0.05% diethylamine (B46881) has been successfully used with a polysaccharide-based chiral stationary phase (Chiralpak® AY-3).[4] Another reported mobile phase for a chiral column involves a stepwise gradient of n-hexane, isopropanol, and diethylamine.[5]

Q: My L-Hyoscyamine seems to be degrading or racemizing during analysis. Could the mobile phase be a factor? A: While L-Hyoscyamine is known to be susceptible to racemization (conversion to atropine), especially during sample extraction, the mobile phase composition is less likely to be the primary cause during a typical chromatographic run.[4][9] However, prolonged exposure to harsh pH conditions or high temperatures in the autosampler could potentially contribute to degradation. It is also noted that L-Hyoscyamine can be thermally unstable, which is a consideration if using techniques like GC-MS.[10]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for L-Hyoscyamine Quantification

This protocol is a general method for the quantification of L-Hyoscyamine.

ParameterSpecification
Column Primesep 200 (3.2 x 100 mm, 5 µm) or equivalent C18 column[6]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water[6]
Ratio 40% Acetonitrile : 60% Aqueous[6]
Flow Rate 0.5 mL/min[6]
Detection UV at 270 nm[6]
Column Temperature 40°C (recommended for stability)

Protocol 2: Chiral HPLC-MS/MS for Enantiomeric Separation of Hyoscyamine (B1674123)

This protocol is designed for the specific separation of L-Hyoscyamine and its enantiomer, D-Hyoscyamine.

ParameterSpecification
Column Chiralpak® AY-3 polysaccharide-based stationary phase[4]
Mobile Phase Ethanol with 0.05% Diethylamine[4]
Flow Rate To be optimized for the specific column dimensions
Detection Tandem Mass Spectrometry (MS/MS)[4][5]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 290.1 → 124.1[5]

Data Presentation: Mobile Phase Comparison

The following table summarizes different mobile phase compositions used for L-Hyoscyamine analysis, highlighting their applications.

ApplicationColumn TypeMobile Phase CompositionKey AdditivesReference
Quantification Reversed-Phase C18 / Mixed-ModeAcetonitrile / WaterPhosphoric Acid (0.1%)[6]
Impurity Profiling Reversed-Phase C18Acetonitrile / WaterPhosphate Buffer (pH 2.5)[7]
Chiral Separation Polysaccharide-basedEthanolDiethylamine (0.05%)[4]
Chiral Separation (LC/MS) Chiral MZ Columnn-Hexane / IsopropanolDiethylamine[5]
LC/MS Analysis ODSMethanol / Water5 mmol/L IPCC-MS3[11]

References

Validation & Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for L-Hyoscyamine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of L-Hyoscyamine. L-Hyoscyamine, the levorotatory isomer of atropine (B194438), is the pharmacologically active enantiomer.[1][2][3] Its counterpart, D-Hyoscyamine, is significantly less active, making the accurate determination of enantiomeric purity a critical aspect of quality control in pharmaceutical development and manufacturing.[1] This document outlines the validation of a chiral HPLC method and compares it with alternative analytical techniques, supported by experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The separation of enantiomers is a significant challenge in pharmaceutical analysis. Chiral HPLC has emerged as the standard for this purpose, offering high selectivity and resolution.[4][5] However, other techniques such as chiral Capillary Electrophoresis (CE) present viable alternatives. Below is a comparison of these methods for the analysis of L-Hyoscyamine.

Table 1: Performance Comparison of a Chiral HPLC-MS/MS Method and a Chiral Capillary Electrophoresis Method for Hyoscyamine (B1674123) Enantiomers

ParameterChiral HPLC-MS/MSChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential migration of enantiomers in an electric field with a chiral selector in the buffer.
Chiral Selector Chiralpak® AY-3 polysaccharide-based stationary phase.[6]Commercially available sulfated beta-cyclodextrin.[7]
Resolution (Rs) 1.59.[6]Baseline separation achieved.[7]
Analysis Time 6.5 minutes.[6]Not explicitly stated, but generally fast.
Limit of Quantification (LOQ) (+)-Hyoscyamine: 0.089 µg/L, (-)-Hyoscyamine: 0.092 µg/L.[6]Lower limit of detection than polarimetry.[7]
**Linearity (R²) **> 0.99.[6]Not explicitly stated.
Precision (%RSD) < 20%.[6]Not explicitly stated.
Accuracy (Recovery %) 94–99%.[6]Not explicitly stated.
Advantages High sensitivity and selectivity, suitable for complex matrices.[6]Smaller sample volume, lower analyte consumption.[7]
Disadvantages May require sample preconcentration for trace analysis.[6]Lower concentration sensitivity compared to HPLC-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections provide protocols for a validated chiral HPLC method.

Chiral HPLC Method for L-Hyoscyamine Enantiomeric Purity

This protocol is based on a validated method for the enantiomeric determination of L- and D-Hyoscyamine.[6]

1. Chromatographic Conditions:

  • Column: Chiralpak® AY-3 polysaccharide-based stationary phase.

  • Mobile Phase: Ethanol with 0.05% diethylamine.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Tandem Mass Spectrometry (MS/MS) or UV at 210 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of racemic hyoscyamine (atropine) in the mobile phase.

  • Sample Solution: Dissolve the L-Hyoscyamine drug substance or product in the mobile phase to a known concentration.

  • Spiked Sample for Accuracy: Prepare samples of the main enantiomer (L-Hyoscyamine) spiked with known amounts of the undesired enantiomer (D-Hyoscyamine) at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the chiral impurity).[4]

3. Validation Parameters and Acceptance Criteria:

The validation of a chiral HPLC method should adhere to the International Council for Harmonisation (ICH) guidelines.[4][8]

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria for Chiral HPLC Methods

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of other components.Baseline resolution between the enantiomers and from any other potential impurities.
Linearity To demonstrate a proportional relationship between the concentration and the detector response.Correlation coefficient (R²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for the main enantiomer and from the reporting level to 120% of the specification for the impurity enantiomer.
Accuracy The closeness of the test results to the true value.Recovery of 90-110% for the spiked impurity enantiomer.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 5% for the main enantiomer and ≤ 15% for the impurity enantiomer.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are varied slightly.[4]

Workflow and Logical Relationships

Visualizing the workflow for method validation provides a clear overview of the process.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Column & Mobile Phase Screening B Optimization of Chromatographic Conditions A->B C Specificity B->C Optimized Method D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of L-Hyoscyamine Enantiomeric Purity H->I Validated Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

Interrelationship of Key Validation Parameters

The validation parameters are interconnected, ensuring the overall reliability of the analytical method.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision SystemSuitability System Suitability SystemSuitability->Accuracy SystemSuitability->Precision Precision->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Range

Caption: Interrelationship of Key Validation Parameters for a Chiral HPLC Method.

References

A Comparative Analysis of L-Hyoscyamine and Scopolamine in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of L-Hyoscyamine and scopolamine (B1681570), two closely related tropane (B1204802) alkaloids widely utilized in neurological research. Both compounds are non-selective muscarinic acetylcholine (B1216132) receptor antagonists and are instrumental in modeling cognitive dysfunction and studying cholinergic pathways.[1][2][3] This document outlines their mechanisms of action, presents a quantitative comparison of their receptor binding affinities and neurological effects, provides detailed experimental protocols for their use in animal models, and visualizes key pathways and workflows to facilitate a deeper understanding of their pharmacological profiles.

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

Both L-Hyoscyamine and scopolamine exert their primary neurological effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs).[3] These G-protein coupled receptors are integral to the parasympathetic nervous system and play a crucial role in cognitive functions such as learning and memory.[4][5][6][7] There are five subtypes of muscarinic receptors (M1-M5), and their activation initiates distinct intracellular signaling cascades. The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, activating phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase.[4][7] By blocking the binding of the endogenous neurotransmitter acetylcholine, L-Hyoscyamine and scopolamine disrupt these signaling pathways, leading to a range of physiological and cognitive effects.

Muscarinic Acetylcholine Receptor Signaling Pathway Muscarinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_receptor cluster_gprotein cluster_effector cluster_extracellular Extracellular cluster_intracellular Intracellular mAChR mAChR (M1, M3, M5) Gq11 Gq/11 mAChR->Gq11 Activates mAChR2 mAChR (M2, M4) Gio Gi/o mAChR2->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG IP3 + DAG (Second Messengers) PLC->IP3_DAG Produces cAMP_decrease ↓ cAMP AC->cAMP_decrease Leads to ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates ACh->mAChR2 Binds & Activates Antagonist L-Hyoscyamine / Scopolamine Antagonist->mAChR Blocks Antagonist->mAChR2 Blocks Experimental Workflow for Scopolamine-Induced Amnesia in MWM Experimental Workflow for Scopolamine-Induced Amnesia in MWM cluster_prep Preparation Phase cluster_exp Experimental Phase (Daily for 4-5 days) cluster_probe Probe Phase (Day 6 or 7) cluster_analysis Data Analysis Habituation Animal Habituation (1 week) Pretraining Visible Platform Training (1-2 days) Habituation->Pretraining DrugAdmin Drug Administration (Test Compound -> Scopolamine/Saline) Pretraining->DrugAdmin Acquisition Acquisition Trials (Hidden Platform, 4 trials/day) DrugAdmin->Acquisition 30 min wait ProbeTrial Probe Trial (Platform Removed, 60s) Acquisition->ProbeTrial 24h after last trial Analysis Statistical Analysis (Escape Latency, Time in Quadrant) ProbeTrial->Analysis L-Hyoscyamine vs. Scopolamine: A Comparative Summary L-Hyoscyamine vs. Scopolamine: A Comparative Summary cluster_shared Shared Characteristics cluster_hyoscyamine L-Hyoscyamine cluster_scopolamine Scopolamine Shared1 Tropane Alkaloids Shared2 Non-selective Muscarinic Antagonists Shared1->Shared2 Shared3 Cross Blood-Brain Barrier Shared2->Shared3 Hyo3 High affinity for M1 and M2 receptors Sco3 High affinity across M1, M3, M4, M5 receptors Hyo1 Predominantly studied for peripheral effects Hyo2 Less potent in inducing amnesia Hyo1->Hyo2 Hyo2->Hyo3 Sco1 Standard tool for inducing cognitive deficits Sco2 Potent amnesic and sedative effects Sco1->Sco2 Sco2->Sco3

References

L-Hyoscyamine vs. Atropine: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between closely related compounds is paramount. This guide provides an objective comparison of the in-vivo efficacy of L-Hyoscyamine (B7768854) and atropine (B194438), supported by available experimental data. Atropine is a racemic mixture of D-Hyoscyamine and L-Hyoscyamine, with the L-isomer being the pharmacologically active component. This fundamental difference is key to understanding their comparative effects.

Quantitative Data Summary

The following table summarizes the comparative efficacy of L-Hyoscyamine and atropine from in vivo studies. The data highlights the relative potency of the two compounds in various physiological systems.

Parameter AssessedAnimal Model/SubjectsAtropineL-HyoscyamineKey Findings & Reference
Antisialogogue Effect (Salivary Secretion) HumansEffectiveImplied to be more potent due to atropine being a racemic mixtureL-Hyoscyamine is the active isomer responsible for the antisialogogue effect of atropine.[1][2]
Heart Rate HumansIncreased heart rateIncreased heart rateBoth compounds cause tachycardia by blocking M2 receptors on the SA node.[3][4]
Ocular Effects (Mydriasis and Cycloplegia) HumansEffectiveEffectiveAs tertiary amines, both readily penetrate the eye and exert effects on the iris and ciliary muscle.[5]
Central Nervous System Effects GeneralCan cross the blood-brain barrierCan cross the blood-brain barrierQuaternization of these alkaloids reduces their ability to penetrate the central nervous system.[6]
Muscarinic Receptor Subtype Affinity N/ANon-selective antagonistNon-selective antagonistBoth L-Hyoscyamine and atropine act as competitive antagonists at all subtypes of muscarinic receptors.[3]

Note: Atropine is a 1:1 mixture of D-Hyoscyamine and L-Hyoscyamine. The D-isomer is largely inactive. Therefore, on a weight-for-weight basis, pure L-Hyoscyamine is expected to be approximately twice as potent as atropine.[6]

Experimental Protocols

Detailed methodologies for in vivo comparison of L-Hyoscyamine and atropine are crucial for interpreting the results. Below are representative protocols derived from human volunteer studies.

Protocol 1: Assessment of Antisialogogue and Cardiovascular Effects

  • Objective: To compare the effects of orally and intramuscularly administered atropine and hyoscine (a closely related compound) on salivary secretion and heart rate.

  • Subjects: Healthy adult human volunteers.

  • Methodology:

    • A baseline measurement of salivary secretion and heart rate is recorded.

    • Subjects are administered equivalent doses of atropine or L-Hyoscyamine via oral or intramuscular routes.

    • Salivary secretion is measured by placing pre-weighed dental cotton rolls in the mouth for a specific duration and then re-weighing them.

    • Heart rate is continuously monitored using an electrocardiogram (ECG).

    • Measurements are taken at regular intervals post-administration to determine the onset, peak, and duration of action.

  • Results: The study design allows for a direct comparison of the potency and pharmacokinetic profiles of the two drugs. For instance, one study found the ratio of oral to i.m. doses of atropine on heart rate and salivary secretion to be 2:1.[7]

Protocol 2: Evaluation of Ocular Effects

  • Objective: To assess the effects of subcutaneously administered atropine-like drugs on pupillary size and accommodation.

  • Subjects: Healthy adult human volunteers.

  • Methodology:

    • Baseline pupil size and the near point of accommodation are measured.

    • Graded subcutaneous doses of atropine or L-Hyoscyamine are administered.

    • Pupil size is measured using a pupillometer.

    • The near point of accommodation is determined by measuring the closest point at which a subject can maintain a clear focus.

    • Observations are made at various time points to evaluate the time course of the drug effects.

  • Results: Such studies have shown that tertiary amines like atropine and hyoscine have a more pronounced effect on the eye compared to quaternary compounds.[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Muscarinic Receptor Antagonism

Both L-Hyoscyamine and atropine exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). They block the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting parasympathetic nerve stimulation.

Muscarinic Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Effector Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicle Triggers Release ACh ACh ACh_Vesicle->ACh Exocytosis mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds to Response Cellular Response (e.g., Salivation, Bradycardia) mAChR->Response Activates Antagonist L-Hyoscyamine / Atropine Antagonist->mAChR Blocks In Vivo Efficacy Workflow start Start: Hypothesis Formulation animal_model Selection of Animal Model (e.g., Human Volunteers, Rodents) start->animal_model drug_prep Drug Preparation (L-Hyoscyamine vs. Atropine) - Dose Formulation - Route of Administration animal_model->drug_prep baseline Baseline Data Collection - Heart Rate - Salivary Flow - Pupil Diameter drug_prep->baseline administration Drug Administration (Crossover or Parallel Group Design) baseline->administration data_collection Post-Administration Data Collection (Time-course measurements) administration->data_collection analysis Statistical Analysis - Potency Comparison (ED50) - Onset and Duration of Action data_collection->analysis conclusion Conclusion & Reporting analysis->conclusion

References

Cross-validation of L-Hyoscyamine quantification between HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of L-Hyoscyamine (B7768854) quantification methods.

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. L-Hyoscyamine, a tropane (B1204802) alkaloid and the active levorotatory isomer of atropine, is a widely used anticholinergic agent for treating a variety of conditions, including gastrointestinal disorders.[1][2] The precise measurement of L-Hyoscyamine in various matrices is crucial for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance for L-Hyoscyamine quantification, supported by experimental data and detailed protocols.

Performance Comparison: HPLC vs. LC-MS/MS

The choice between HPLC and LC-MS/MS for L-Hyoscyamine quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity.[3]

ParameterHPLCLC-MS/MS
Linearity Range Typically in the µg/mL to ng/mL range.Extends to the pg/mL range (e.g., 20-500 pg/mL in human plasma).[4]
Sensitivity (LOD/LOQ) Higher limits of detection (LOD) and quantification (LOQ), often around 20 ng per injection.[5]Significantly lower LOD (e.g., 0.02 ng/mL) and LOQ, enabling trace-level analysis.[6]
Precision (%RSD) Generally good, with Relative Standard Deviation (%RSD) values typically below 15%.Excellent precision, with within-run and between-run %RSD often below 6.3%.[7]
Accuracy (%RE) Acceptable accuracy for many applications.High accuracy, with relative error (%RE) values often within ±5%.[4][7]
Selectivity Good, but can be susceptible to interference from co-eluting compounds in complex matrices.Excellent selectivity due to the mass-based detection, minimizing matrix effects.
Run Time Can be optimized, but may be longer to achieve adequate separation.Capable of very short run times (e.g., 1.8 minutes) due to the high selectivity of MS detection.[4]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise for operation and data analysis.

Experimental Protocols

HPLC Method for L-Hyoscyamine Quantification

This protocol is a representative example for the analysis of L-Hyoscyamine in plant material.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: Eurospher C18 reversed-phase column (25 cm × 4 mm i.d.).[8]

Mobile Phase: An isocratic mixture of triethylammonium (B8662869) phosphate (B84403) buffer (30 mM, pH 6.2) and acetonitrile (B52724) (75:25).[8]

Flow Rate: 1.0 mL/min.[8]

Detection: UV detection at 210 nm.[8]

Sample Preparation:

  • Extraction of the sample with a mixture of chloroform, methanol, and 25% ammonium (B1175870) hydroxide (B78521) (15:5:1, v/v/v).[8]

  • The resulting extract is then filtered prior to injection into the HPLC system.

LC-MS/MS Method for L-Hyoscyamine Quantification in Human Plasma

This protocol outlines a highly sensitive method for determining L-Hyoscyamine levels in a biological matrix.

Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

Column: A chiral MZ column (250 mm × 4.6 mm, 5.0 μm) is used for chromatographic separation.[7]

Mobile Phase: A stepwise gradient elution with n-hexane, isopropanol, and diethylamine.[7]

Ionization: Atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI).[4]

Detection: Multiple Reaction Monitoring (MRM) mode. The parent-to-product ion transition for L-Hyoscyamine is m/z 290.1 → 124.1.[7]

Sample Preparation:

  • Liquid-liquid extraction of L-Hyoscyamine from human plasma.[7]

  • An internal standard, such as scopolamine (B1681570), is typically used for accurate quantification.[4]

Visualizing the Processes

To better understand the analytical workflow and the mechanism of action of L-Hyoscyamine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Sample (e.g., Plasma, Plant Extract) IS Internal Standard Spiking Sample->IS Extraction Extraction (LLE or SPE) Evaporation Evaporation & Reconstitution Extraction->Evaporation IS->Extraction HPLC HPLC Separation Evaporation->HPLC LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS Integration Peak Integration HPLC->Integration LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for L-Hyoscyamine quantification.

G cluster_pathway L-Hyoscyamine Mechanism of Action ACh Acetylcholine (ACh) M_Receptor Muscarinic Acetylcholine Receptor ACh->M_Receptor Binds to G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M_Receptor Blocks

Caption: Signaling pathway of L-Hyoscyamine.

Conclusion

The cross-validation between HPLC and LC-MS/MS for L-Hyoscyamine quantification reveals a trade-off between accessibility and performance. HPLC provides a reliable and cost-effective solution for routine analysis where high sensitivity is not a prerequisite. In contrast, LC-MS/MS stands out for its exceptional sensitivity, selectivity, and speed, making it the method of choice for bioanalytical studies, trace-level detection, and in complex matrices where specificity is critical. The selection of the appropriate technique should be guided by the specific analytical needs, available resources, and the desired level of performance.

References

A Guide to Inter-laboratory Comparison of Analytical Methods for L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of L-Hyoscyamine (B7768854), a tropane (B1204802) alkaloid and the active levorotatory isomer of atropine (B194438).[1][2] L-Hyoscyamine's anticholinergic properties make it a valuable compound in pharmaceuticals for treating a range of conditions, including gastrointestinal disorders and motion sickness.[2] Accurate and precise quantification is crucial for ensuring the safety and efficacy of pharmaceutical formulations. This document outlines key performance characteristics of prevalent analytical techniques and provides detailed experimental protocols to aid laboratories in method selection and validation for inter-laboratory comparison studies.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of common methods used for L-Hyoscyamine analysis based on published validation data.

Method Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD) Accuracy (%RE) Key Advantages Considerations
LC-MS/MS 20 - 500 pg/mL[3]Not explicitly stated, but high sensitivity is implied by the linearity range.20.0 pg/mL[1]Within-run: 1.9 - 3.4%; Between-run: 1.2 - 5.0%[3]Within-run: -3.3 to +5.1%; Between-run: -4.5 to +2.5%[3]High sensitivity and selectivity, suitable for complex matrices like plasma.[1][3]Requires sophisticated instrumentation and expertise.
UFLC/UPLC 18 - 112.5 µg/mL[4]Not explicitly stated.Not explicitly stated.Not explicitly stated, but recovery was 100.02%[4]Recovery: 100.02%[4]Faster analysis times, improved resolution, and reduced solvent consumption compared to HPLC.[5][6][7]Higher operating pressures may require specialized equipment.[8]
HPLC 4 - 12 µg/mL[9]Not explicitly stated.Not explicitly stated.Not explicitly stated.Not explicitly stated.Robust and widely available, suitable for routine quality control.[2][6]Lower sensitivity and longer run times compared to UPLC.[5]
GC-MS 6.25 - 1200 µg/mL[10]3.125 µg/mL[10][11]6.25 µg/mL[10][11]Not explicitly stated.Not explicitly stated.Good for volatile and thermally stable compounds.[12]May require derivatization for non-volatile samples.
Capillary Electrophoresis (CE) 4 - 12 µg/mL[9]Lower than polarimetry.[13][14]Not explicitly stated.Not explicitly stated.Not explicitly stated.Requires smaller sample volumes and can separate enantiomers.[13][14]Can be less robust than HPLC for routine analysis.
Dipstick Immunoassay Target level of 800 µg/kg for hyoscyamine (B1674123) and scopolamine (B1681570) sum.[15][16]Not applicable (screening test).Not applicable (screening test).Low probability of false positives/negatives at target levels.[15][16]Not applicable (screening test).Rapid, cost-effective screening tool for feed analysis.[15]Provides qualitative or semi-quantitative results, not suitable for precise quantification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in inter-laboratory studies. Below are generalized protocols for the most common chromatographic methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the analysis of L-Hyoscyamine in biological matrices.[1][3]

  • Sample Preparation:

    • For plasma samples, a liquid-liquid extraction is commonly employed.[1]

    • An internal standard, such as scopolamine, is added to the plasma sample.[3]

    • The sample is then subjected to extraction, followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral column is often used to separate L-Hyoscyamine from its dextrorotatory isomer.[1]

    • Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., n-hexane, isopropanol) and an amine modifier (e.g., diethylamine) is typical.[1]

    • Flow Rate: Adjusted to achieve optimal separation and peak shape.

    • Injection Volume: A small volume (e.g., 20 µL) is injected into the system.

  • Mass Spectrometry Detection:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific parent-product ion transition (e.g., m/z 290.1 → 124.1).[1]

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are widely used for the routine analysis of L-Hyoscyamine in pharmaceutical formulations and plant materials.[4][17] UPLC offers significant advantages in terms of speed and resolution.[5][7]

  • Sample Preparation:

    • Pharmaceutical dosage forms are typically dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase, followed by filtration.

    • Plant materials require extraction, often using a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide, followed by a clean-up step.[17]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[4][17]

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., triethylammonium (B8662869) phosphate) and an organic solvent (e.g., acetonitrile) is typical.[17]

    • Flow Rate: Typically around 1.0 mL/min for HPLC and 0.4 mL/min for UPLC.[6][17]

    • Detection: UV detection at a wavelength of around 210 nm.[17]

Visualizations

Experimental Workflow for L-Hyoscyamine Analysis

The following diagram illustrates a generalized workflow for the analysis of L-Hyoscyamine from sample collection to data analysis.

L-Hyoscyamine Analysis Workflow General Workflow for L-Hyoscyamine Quantification cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing SampleCollection Sample Collection (e.g., Plasma, Pharmaceutical, Plant Material) Extraction Extraction (e.g., LLE, SPE, Dissolution) SampleCollection->Extraction Purification Purification / Filtration Extraction->Purification Chromatography Chromatographic Separation (HPLC, UPLC, GC, CE) Purification->Chromatography Detection Detection (MS/MS, UV, FID) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting & Validation Quantification->Reporting

Caption: A generalized workflow for L-Hyoscyamine analysis.

This guide is intended to serve as a starting point for laboratories involved in the analysis of L-Hyoscyamine. The specific parameters for each method should be optimized and validated for the intended application and sample matrix to ensure reliable and reproducible results in an inter-laboratory setting.

References

A Comparative Analysis of L-Hyoscyamine and Other Anticholinergic Drugs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the receptor binding affinities, mechanisms of action, and experimental evaluation of prominent anticholinergic agents.

This guide provides a comprehensive comparison of L-Hyoscyamine with other widely used anticholinergic drugs, including atropine (B194438), scopolamine, and ipratropium (B1672105). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and visualizes critical pathways to support informed decision-making in therapeutic development.

Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors

L-Hyoscyamine, the levorotatory isomer of atropine, and the other drugs in this comparison exert their effects by acting as competitive antagonists at muscarinic acetylcholine (ACh) receptors.[1][2] These G-protein coupled receptors are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscle, cardiac muscle, and exocrine glands. By blocking the binding of the endogenous neurotransmitter acetylcholine, these drugs inhibit parasympathetic nerve stimulation, leading to a range of physiological effects.

There are five subtypes of muscarinic receptors (M1-M5), and the clinical utility and side-effect profile of an anticholinergic drug are largely determined by its affinity and selectivity for these different subtypes. L-Hyoscyamine, like its racemic form atropine, is a non-selective muscarinic antagonist, meaning it binds to all five subtypes with similar affinity.[1][3] Scopolamine also demonstrates non-selective binding across all five muscarinic receptor subtypes.[4][5] Ipratropium is another non-selective muscarinic antagonist, primarily targeting M1, M2, and M3 receptors.[6]

Comparative Receptor Binding Affinities

The binding affinity of a drug for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki) or its logarithmic form (pKi), where a lower Ki or a higher pKi value indicates a higher binding affinity. The following table summarizes the reported binding affinities of L-Hyoscyamine (represented by its active enantiomer, S-(-)-hyoscyamine), atropine, scopolamine, and ipratropium for the five human muscarinic receptor subtypes.

DrugM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)Selectivity
S-(-)-Hyoscyamine 9.48 ± 0.18[7]9.45 ± 0.31[7]9.30 ± 0.19[7]9.55 ± 0.13[7]9.24 ± 0.30[7]Non-selective
Atropine ~8.9 - 9.7[8] (Ki: 0.6 nM[9])~8.9 - 9.7[8]~8.9 - 9.7[8]~8.9 - 9.7[8]~8.9 - 9.7[8]Non-selective
Scopolamine 9.0[4] (Ki: 0.83 nM[5])8.28[4] (Ki: 5.3 nM[5])9.47[4] (Ki: 0.34 nM[5])9.42[4] (Ki: 0.38 nM[5])9.47[4] (Ki: 0.34 nM[5])Non-selective
Ipratropium Non-selective[6] (Ki: 0.5-3.6 nM in human lung)[10]Non-selective[6] (Ki: 0.5-3.6 nM in human lung)[10]Non-selective[6] (Ki: 0.5-3.6 nM in human lung)[10]Not specifiedNot specifiedNon-selective

Note: Data is compiled from multiple sources and experimental conditions may vary. The pKi values for S-(-)-Hyoscyamine are presented as the mean ± standard deviation. The Ki value for atropine at the M1 receptor is from a study on cultured rat neostriatal neurons. The Ki value range for ipratropium is for human peripheral lung and airway smooth muscle muscarinic receptors.

Signaling Pathway of Anticholinergic Drugs

The binding of an anticholinergic drug to a muscarinic receptor competitively inhibits the binding of acetylcholine, thereby blocking the downstream signaling cascade. The following diagram illustrates this general mechanism.

Anticholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh_Vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor (M1-M5) G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction/Relaxation, Glandular Secretion) Effector->Cellular_Response Leads to ACh->Muscarinic_Receptor Binds Anticholinergic Anticholinergic Drug Anticholinergic->Muscarinic_Receptor Blocks

Caption: General signaling pathway of anticholinergic drugs.

Experimental Protocols for Comparative Evaluation

Objective comparison of anticholinergic drugs relies on standardized experimental protocols. Below are detailed methodologies for two key assays used to characterize these compounds.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a drug for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of L-Hyoscyamine, atropine, scopolamine, and ipratropium for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell lines individually expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, a substance with high affinity for the receptor of interest that is labeled with a radioactive isotope (e.g., [³H]-N-methylscopolamine).

  • Test compounds: L-Hyoscyamine, atropine, scopolamine, ipratropium.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the target receptor subtype and harvest them. Homogenize the cells to prepare a membrane fraction containing the receptors.

  • Competition Binding: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Muscle Contraction Assay

This functional assay assesses the potency of an anticholinergic drug in inhibiting smooth muscle contraction induced by a muscarinic agonist.

Objective: To determine the potency (e.g., IC50 or pA2 value) of L-Hyoscyamine, atropine, scopolamine, and ipratropium in antagonizing acetylcholine-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, bladder detrusor muscle).

  • Organ bath apparatus with a force transducer.

  • Krebs-Henseleit solution (physiological salt solution).

  • Acetylcholine (agonist).

  • Test compounds: L-Hyoscyamine, atropine, scopolamine, ipratropium.

Procedure:

  • Tissue Preparation: Isolate the desired smooth muscle tissue and mount it in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine to determine the EC50 (the concentration that produces 50% of the maximal contraction).

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the test anticholinergic drug for a predetermined period.

  • Shift in Agonist Response: In the presence of the antagonist, generate a new concentration-response curve for acetylcholine.

  • Data Analysis: The antagonist will cause a rightward shift in the agonist concentration-response curve. The magnitude of this shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency. Alternatively, the IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) can be determined.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comparative evaluation of anticholinergic drugs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_binding Receptor Binding Assays cluster_functional In Vitro Functional Assays cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Solutions of L-Hyoscyamine, Atropine, Scopolamine, Ipratropium Radioligand_Assay Perform Radioligand Binding Assays (M1-M5) Compound_Prep->Radioligand_Assay Muscle_Assay Perform In Vitro Muscle Contraction Assays Compound_Prep->Muscle_Assay Ki_Determination Determine Ki values Radioligand_Assay->Ki_Determination Data_Compilation Compile and Tabulate Quantitative Data Ki_Determination->Data_Compilation Potency_Determination Determine Potency (pA2/IC50) Muscle_Assay->Potency_Determination Potency_Determination->Data_Compilation Comparative_Analysis Comparative Analysis of Affinity, Potency, and Selectivity Data_Compilation->Comparative_Analysis

Caption: Experimental workflow for anticholinergic drug comparison.

Conclusion

This guide provides a foundational comparison of L-Hyoscyamine with other key anticholinergic drugs. The data presented highlights the non-selective nature of these compounds at the muscarinic receptor level. For drug development professionals, understanding these binding profiles, in conjunction with pharmacokinetic and pharmacodynamic properties, is crucial for the design of new therapeutic agents with improved efficacy and reduced side-effect profiles. The detailed experimental protocols offer a standardized approach for the in-house evaluation and comparison of novel anticholinergic candidates. Future research may focus on developing more subtype-selective muscarinic antagonists to target specific disease states with greater precision and fewer off-target effects.

References

Validation of L-Hyoscyamine Immunoassay: A Comparative Guide to Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Hyoscyamine immunoassay performance with alternative analytical methods, focusing on the critical parameters of specificity and sensitivity. The information presented is intended to assist researchers in selecting the appropriate analytical method for their needs and in developing robust validation protocols for L-Hyoscyamine detection.

Performance Comparison: Immunoassay vs. LC-MS/MS

The selection of an analytical method for L-Hyoscyamine quantification depends on the specific requirements of the study, including desired sensitivity, specificity, sample throughput, and available instrumentation. Immunoassays offer a rapid and high-throughput screening solution, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher specificity and is often considered the gold standard for confirmation.

ParameterImmunoassay (Competitive ELISA)LC-MS/MS
Principle Antigen-antibody binding competitionPhysicochemical separation and mass-to-charge ratio detection
Sensitivity High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)
Specificity Can be subject to cross-reactivity with structurally similar compoundsHigh, based on molecular weight and fragmentation patterns
Sample Throughput High (96-well plate format)Lower, sequential sample analysis
Instrumentation Cost Low to moderateHigh
Sample Preparation Often minimalCan be more extensive (e.g., extraction, derivatization)
Primary Use Screening, high-throughput analysisConfirmation, quantitative analysis, pharmacokinetic studies

Immunoassay Performance Data

The following tables summarize the performance characteristics of two different L-Hyoscyamine immunoassays.

Table 1: Neogen Ipratropium/Atropine Forensic ELISA Kit

Note: Atropine is a racemic mixture of D- and L-Hyoscyamine. L-Hyoscyamine is the pharmacologically active isomer.

AnalyteI-50 (Sensitivity) in EIA Buffer% Cross-Reactivity
Ipratropium0.15 ng/mL100%
Atropine (L-Hyoscyamine) 0.17 ng/mL 88%
4'Chloro-3-(diphenylmethoxy)-Tropane83 ng/mL0.30%
Scopolamine900 ng/mL0.03%
Aminobenztropine1300 ng/mL0.02%
Scopolamine N-oxide7200 ng/mL0.004%
Table 2: Broad-Spectrum Tropane (B1204802) Alkaloid Indirect Competitive ELISA (ic-ELISA)

This assay utilizes a monoclonal antibody with broad-spectrum recognition of several tropane alkaloids.

AnalyteIC50 (ng/mL)
Atropine0.05
Homatropine0.07
L-Hyoscyamine 0.14
Apoatropine0.14
Scopolamine0.24
Anisodamine5.30
Anisodine10.15

Alternative Method Performance Data: LC-MS/MS

For comparison, the performance of a validated LC-MS/MS method for the determination of L-Hyoscyamine in human plasma is presented below.[1][2]

ParameterPerformance Characteristic
Linearity Range 20-500 pg/mL
Intra-assay Precision (%RSD) 1.9 - 3.4%
Inter-assay Precision (%RSD) 1.2 - 5.0%
Accuracy (%RE) -3.3 to +5.1%
Lower Limit of Quantification (LLOQ) 20 pg/mL

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on established principles for immunoassay validation.

Protocol 1: Determination of Sensitivity (IC50) by Competitive ELISA

Objective: To determine the concentration of L-Hyoscyamine that inhibits 50% of the maximum signal (IC50) in a competitive ELISA.

Materials:

  • L-Hyoscyamine standard

  • Microtiter plate pre-coated with a capture antibody against L-Hyoscyamine

  • L-Hyoscyamine-enzyme conjugate (e.g., HRP-conjugated)

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard Preparation: Prepare a serial dilution of the L-Hyoscyamine standard in assay buffer. Concentrations should span the expected IC50 value. Include a zero-standard (assay buffer only) for maximum signal (B0).

  • Competition Reaction:

    • Add 50 µL of each L-Hyoscyamine standard dilution to the respective wells of the antibody-coated microtiter plate.

    • Add 50 µL of the L-Hyoscyamine-enzyme conjugate to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of binding for each standard concentration relative to the zero-standard (B/B0 %).

    • Plot the percentage of binding against the logarithm of the L-Hyoscyamine concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

Protocol 2: Determination of Specificity (Cross-Reactivity)

Objective: To assess the cross-reactivity of the immunoassay with structurally related compounds.

Materials:

  • L-Hyoscyamine standard

  • Potentially cross-reacting compounds (e.g., atropine, scopolamine, homatropine, etc.)

  • All other materials as listed in Protocol 1.

Procedure:

  • Standard and Cross-Reactant Preparation:

    • Prepare a standard curve for L-Hyoscyamine as described in Protocol 1.

    • For each potentially cross-reacting compound, prepare a serial dilution in assay buffer.

  • Assay Performance: Perform the competitive ELISA as described in Protocol 1, substituting the L-Hyoscyamine standard dilutions with the dilutions of the potentially cross-reacting compounds.

  • Data Analysis:

    • Determine the IC50 value for L-Hyoscyamine and for each of the tested compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of L-Hyoscyamine / IC50 of Test Compound) x 100

Mandatory Visualizations

G cluster_workflow Immunoassay Validation Workflow Assay_Development Assay Development & Optimization Sensitivity Sensitivity Determination (LOD, LOQ) Assay_Development->Sensitivity Specificity Specificity (Cross-Reactivity) Assay_Development->Specificity Precision Precision (Intra- & Inter-Assay) Sensitivity->Precision Specificity->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Linearity Linearity of Dilution Accuracy->Linearity Validation_Report Validation Report Linearity->Validation_Report

Figure 1. A typical workflow for the validation of an L-Hyoscyamine immunoassay.

G cluster_principle Competitive ELISA Principle cluster_signal Signal Interpretation Well Microtiter Well (Coated with Capture Antibody) Antibody Capture Antibody Well->Antibody Immobilized L_Hyoscyamine L-Hyoscyamine (Sample) L_Hyoscyamine->Antibody Binds Enzyme_Conjugate L-Hyoscyamine-Enzyme Conjugate Enzyme_Conjugate->Antibody Competes for Binding Substrate Substrate Enzyme_Conjugate->Substrate Converts Product Colored Product Substrate->Product to High_Conc High L-Hyoscyamine in Sample Low_Signal Low Signal (Less colored product) High_Conc->Low_Signal Low_Conc Low L-Hyoscyamine in Sample High_Signal High Signal (More colored product) Low_Conc->High_Signal

Figure 2. The principle of a competitive immunoassay for L-Hyoscyamine detection.

G cluster_structure Structural Similarity and Cross-Reactivity cluster_binding Antibody Binding L_Hyoscyamine L-Hyoscyamine (Target Analyte) Atropine Atropine (Racemic Mixture) L_Hyoscyamine->Atropine Isomer Scopolamine Scopolamine L_Hyoscyamine->Scopolamine Structural Similarity Homatropine Homatropine L_Hyoscyamine->Homatropine Structural Similarity Core_Structure Tropane Ring (Common Core Structure) L_Hyoscyamine->Core_Structure Contains Atropine->Core_Structure Contains Scopolamine->Core_Structure Contains Homatropine->Core_Structure Contains Antibody Anti-L-Hyoscyamine Antibody L_Hyoscyamine_bind High Affinity Binding Antibody->L_Hyoscyamine_bind Cross_Reactants_bind Lower Affinity Binding (Potential for Cross-Reactivity) Antibody->Cross_Reactants_bind

Figure 3. The structural relationship between L-Hyoscyamine and potential cross-reactants.

References

A Comparative Guide to L-Hyoscyamine Quantification: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Hyoscyamine (B7768854) is paramount for robust pharmacological studies and the development of safe and effective therapeutics. This guide provides a comprehensive comparison of leading analytical methodologies, presenting key performance data, detailed experimental protocols, and a visualization of the compound's mechanism of action.

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its anticholinergic properties make it a valuable therapeutic agent for a range of conditions, including gastrointestinal disorders.[3][4] Given its potent activity, the ability to reliably measure its concentration in various matrices is critical. This guide explores the accuracy and precision of three principal analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Quantification Methods

The selection of an appropriate quantification method for L-Hyoscyamine depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of LC-MS/MS, GC-MS, and CE based on published validation data.

MethodAnalyte(s)MatrixLinearity RangeAccuracyPrecision (% RSD)Limit of Quantification (LOQ)
LC-MS/MS L-HyoscyamineHuman Plasma20 - 500 pg/mL-4.5% to +2.5% (Relative Error)[5]1.2% to 5.0% (Between-run)[5]60 pg/mL (as a quality control)[5]
LC-MS/MS L-HyoscyamineHuman Plasma20.0 - 400 pg/mL-2.7% to 4.5%[6]Within 6.3%[6]Not explicitly stated, lowest standard is 20.0 pg/mL[6]
GC-MS L-HyoscyaminePlant Material (Hyoscyamus reticulatus)6.250 - 1200 µg/mLExpressed as % deviation, data in original paper[7]Not explicitly stated in abstract6.250 µg/mL[7]
Capillary Electrophoresis Atropine (racemic Hyoscyamine), Scopolamine, AnisodaminePlant Material (Flos daturae)4.0 - 36.0 µg/mL (for Atropine)Not explicitly stated in abstractNot explicitly stated in abstractNot explicitly stated in abstract, lowest standard is 4.0 µg/mL[8]
Capillary Electrophoresis Atropine, Scopolamine, Tropic AcidPlant Material (Hyoscyamus muticus)5.00 - 140 µg/mL (for Atropine)Not explicitly stated in abstractNot explicitly stated in abstractNot explicitly stated in abstract, lowest standard is 5.00 µg/mL[9]

Mechanism of Action: Muscarinic Receptor Antagonism

L-Hyoscyamine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[1][2] By blocking the binding of the endogenous neurotransmitter acetylcholine, L-Hyoscyamine inhibits parasympathetic nerve stimulation. This leads to a variety of physiological responses, including reduced smooth muscle contraction, decreased glandular secretion, and effects on the central nervous system.[3][4]

L_Hyoscyamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Smooth Muscle, Gland) ACh_storage Acetylcholine (ACh) in Vesicles ACh Acetylcholine (ACh) ACh_storage->ACh Release Muscarinic_Receptor Muscarinic Receptor Response Physiological Response (e.g., Contraction, Secretion) Muscarinic_Receptor->Response ACh->Muscarinic_Receptor Stimulation Stimulation L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->Muscarinic_Receptor Inhibition Inhibition

Caption: L-Hyoscyamine's anticholinergic mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the experimental protocols for the discussed quantification methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for analyzing L-Hyoscyamine in complex biological matrices like human plasma.

LCMS_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard (e.g., Scopolamine) Start->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC Chiral HPLC Separation Reconstitution->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for LC-MS/MS analysis of L-Hyoscyamine.

Protocol Outline:

  • Sample Preparation: A specific volume of plasma (e.g., 1.0 mL) is spiked with an internal standard (e.g., scopolamine) to correct for extraction variability.

  • Extraction: L-Hyoscyamine is extracted from the plasma using a liquid-liquid extraction procedure.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A chiral column is often employed to separate L-Hyoscyamine from its dextrorotatory isomer, D-Hyoscyamine.[6] A gradient elution with a mobile phase consisting of solvents like n-hexane, isopropanol, and diethylamine (B46881) is used.[6]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The parent-to-product ion transition for L-Hyoscyamine is monitored (e.g., m/z 290.1 → 124.1).[6]

  • Quantification: The concentration of L-Hyoscyamine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of volatile and thermally stable compounds. For tropane alkaloids like L-Hyoscyamine, derivatization is often necessary to improve their chromatographic properties.

Protocol Outline:

  • Sample Preparation and Extraction: Plant material is ground, and alkaloids are extracted using an appropriate solvent system.

  • Derivatization: The extracted alkaloids are converted to more volatile and thermally stable derivatives (e.g., trimethylsilyl (B98337) derivatives) prior to GC analysis.

  • GC Separation: The derivatized sample is injected into a Gas Chromatograph equipped with a capillary column. The temperature of the GC oven is programmed to ramp up, allowing for the separation of different components in the sample based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated compounds are detected by a Mass Spectrometer, which provides mass spectra that can be used for identification and quantification.

  • Quantification: The concentration of L-Hyoscyamine is determined using an external or internal standard method by comparing the peak areas to a calibration curve.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules like alkaloids.

Protocol Outline:

  • Sample Preparation: Plant material is extracted, and the extract is filtered before analysis.

  • CE Separation: The sample is introduced into a fused-silica capillary filled with a background electrolyte (e.g., a phosphate (B84403) buffer). A high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities based on their charge-to-size ratio, thus achieving separation.

  • Detection: The separated analytes are typically detected by UV-Vis spectrophotometry as they pass through a detection window in the capillary.

  • Quantification: The concentration of L-Hyoscyamine is determined by comparing the peak area to a calibration curve constructed from standards of known concentrations.

Conclusion

The choice of an analytical method for L-Hyoscyamine quantification is a critical decision that impacts the reliability of research and development outcomes. LC-MS/MS stands out for its exceptional sensitivity and specificity, particularly for complex biological samples. GC-MS offers a robust alternative, especially for plant matrices, though it often requires a derivatization step. Capillary Electrophoresis provides high separation efficiency and can be a valuable tool for the analysis of alkaloids in various samples. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can select the most appropriate technique to achieve accurate and precise quantification of L-Hyoscyamine in their specific application.

References

Comparative Pharmacology of L-Hyoscyamine and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the pharmacological properties of L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid, and its synthetic analogues.[1][2][3] As competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), these compounds are crucial tools in research and have significant therapeutic applications.[1][3] This document focuses on their performance in key pharmacological assays, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in their studies.

Introduction to L-Hyoscyamine and its Analogues

L-Hyoscyamine is the levorotatory isomer of atropine (B194438) and the primary active compound responsible for the anticholinergic effects of plants from the Solanaceae family, such as Atropa belladonna (deadly nightshade).[1][2] It functions as a non-selective antagonist of muscarinic receptors, inhibiting the parasympathetic actions of acetylcholine.[1] Synthetic analogues have been developed to improve selectivity for specific receptor subtypes, enhance potency, or modify pharmacokinetic properties for therapeutic benefit. Key synthetic analogues include atropine (the racemic mixture of D- and L-hyoscyamine), ipratropium (B1672105) bromide, and tiotropium (B1237716) bromide, which are particularly important in the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[4][5]

Quantitative Comparison of Receptor Binding Affinities

The affinity of L-Hyoscyamine and its analogues for the five subtypes of muscarinic acetylcholine receptors (M1-M5) is a critical determinant of their pharmacological profile. This affinity is typically quantified by the inhibition constant (Ki), determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of L-Hyoscyamine and Analogues for Human Muscarinic Receptor Subtypes

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
L-Hyoscyamine ~1-2~1-2~1-2~1-2~1-2
Atropine 1.91.71.31.81.6
Ipratropium ~20~20~20Not widely reportedNot widely reported
Tiotropium 1.01.60.34Not widely reportedNot widely reported
Pirenzepine 16320200110320

Note: Data is compiled from multiple sources and experimental conditions may vary. L-Hyoscyamine is known to be non-selective, with similar affinity across all subtypes. Pirenzepine is included as an example of an M1-selective antagonist.

As the data indicates, L-Hyoscyamine and atropine are non-selective antagonists. Tiotropium, while potent across M1, M2, and M3 receptors, shows a slightly higher affinity for the M3 subtype.[5][6] Ipratropium is also non-selective but is approximately 10-fold less potent than tiotropium.[6] This difference in potency and receptor dissociation kinetics contributes to tiotropium's longer duration of action.[6]

Experimental Methodologies

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of test compounds for muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells expressing a single human muscarinic receptor subtype (e.g., CHO or Sf9 cells).[7]

  • Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[7][8][9]

  • Test compounds (L-Hyoscyamine, synthetic analogues).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold).

  • Non-specific binding control (e.g., a high concentration of atropine, 10 µM).[10]

  • Glass fiber filters (pre-soaked in a solution like 0.1% polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-NMS at a concentration near its Kd), and varying concentrations of the test compound.[10]

  • Incubation: Incubate the plates for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).[10]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Guinea Pig Ileum Contraction

This ex vivo assay measures the ability of an antagonist to inhibit the contraction of smooth muscle induced by a muscarinic agonist, providing a measure of its functional potency.

Objective: To determine the functional antagonism of test compounds on M3 muscarinic receptors in a native tissue environment.

Materials:

  • Guinea pig ileum segment.

  • Organ bath apparatus with an isotonic transducer.[11]

  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.

  • Muscarinic agonist (e.g., acetylcholine or carbachol).[12]

  • Test compounds (L-Hyoscyamine, synthetic analogues).

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing aerated Krebs-Henseleit solution at 37°C.[12]

  • Equilibration: The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.[11]

  • Agonist Dose-Response: A cumulative concentration-response curve is generated for the agonist (e.g., acetylcholine) to determine the maximal contractile response.[12]

  • Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the test antagonist for a set period (e.g., 5-20 minutes).[12]

  • Second Agonist Dose-Response: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the antagonist's potency, often expressed as a pA2 value. A higher pA2 value indicates a more potent antagonist.

Visualizations: Pathways and Workflows

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the mechanism of action for L-Hyoscyamine as a muscarinic antagonist. It binds to the muscarinic receptor, preventing acetylcholine (ACh) from binding and activating downstream G-protein signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1, M3, M5) ACh->Receptor Binds & Activates L_Hyo L-Hyoscyamine L_Hyo->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 -> Ca²⁺ Release PLC->IP3 Generates DAG DAG -> PKC Activation PLC->DAG Generates Response Cellular Response (e.g., Smooth Muscle Contraction) IP3->Response DAG->Response experimental_workflow cluster_invitro start Compound Selection (L-Hyoscyamine & Analogues) in_vitro In Vitro Assays start->in_vitro binding Receptor Binding Assays (Determine Ki for M1-M5) in_vitro->binding functional Functional Assays (e.g., Guinea Pig Ileum) in_vitro->functional data_analysis Data Analysis & Comparison (Potency, Selectivity) binding->data_analysis functional->data_analysis in_vivo In Vivo Models (e.g., Bronchoconstriction) data_analysis->in_vivo If promising conclusion Conclusion (Pharmacological Profile) data_analysis->conclusion in_vivo->conclusion

References

Evaluating the Cross-Reactivity of L-Hyoscyamine in Immunoassays for Other Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When testing for alkaloids, the potential for cross-reactivity with structurally similar compounds can lead to inaccurate quantification and misinterpreted results. This guide provides an objective comparison of the cross-reactivity of L-Hyoscyamine (B7768854) in various immunoassays designed for other alkaloids, supported by experimental data and detailed protocols.

L-Hyoscyamine, a tropane (B1204802) alkaloid, shares a common structural backbone with other significant alkaloids like atropine (B194438) (its racemic form) and scopolamine (B1681570). This structural similarity presents a challenge for immunoassay development, where antibodies generated against a specific alkaloid may also bind to L-Hyoscyamine, leading to a false-positive or inflated result. Understanding the degree of this cross-reactivity is crucial for the accurate analysis of samples in various fields, including clinical toxicology, forensic science, and pharmaceutical research.

Comparative Analysis of L-Hyoscyamine Cross-Reactivity

The following table summarizes the cross-reactivity of L-Hyoscyamine in several immunoassays developed for other tropane alkaloids. The data is presented to facilitate a clear comparison of assay performance.

Immunoassay TypeTarget AnalyteL-Hyoscyamine Cross-Reactivity (%)Key Findings & Reference
Monoclonal Antibody-based ELISAScopolamine0.21This enzyme immunoassay demonstrated high selectivity for scopolamine, with minimal cross-reactivity from L-Hyoscyamine.
Broad-Spectrum ic-ELISAAtropine28.6Based on IC50 values, this indirect competitive ELISA showed significant cross-reactivity with L-Hyoscyamine when targeting atropine.[1]
Broad-Spectrum ic-ELISAHomatropine (B1218969)50The same broad-spectrum assay exhibited 50% cross-reactivity with L-Hyoscyamine for the detection of homatropine.[1]
Broad-Spectrum ic-ELISAScopolamine58.3In this assay, L-Hyoscyamine showed a cross-reactivity of 58.3% when scopolamine was the target analyte.[1]
Dipstick ImmunoassayHyoscyamine (B1674123) & ScopolamineSimilar SensitivityThis rapid screening tool was designed to detect both hyoscyamine and scopolamine with similar sensitivity, indicating intentional cross-reactivity for broader screening purposes.[2]
RadioimmunoassayAtropineEqual RecognitionThe antiserum developed for this radioimmunoassay recognized atropine and l-hyoscyamine equally well, while not interfering with other structurally related drugs like homatropine and scopolamine.[3]

Cross-reactivity is calculated based on the half-inhibitory concentrations (IC50) where applicable: (IC50 of target analyte / IC50 of L-Hyoscyamine) x 100.

Experimental Protocols

Accurate evaluation of cross-reactivity relies on robust experimental design. Below are detailed methodologies for common immunoassay formats used in alkaloid detection.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) Protocol for Tropane Alkaloids

This protocol outlines the key steps for determining the concentration of tropane alkaloids and assessing cross-reactivity.

  • Coating: Microtiter plates are coated with a coating antigen (e.g., a hapten-protein conjugate) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). The plate is then incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well, and the plate is incubated for 1-2 hours at room temperature.[4] The plate is then washed again.

  • Competition Reaction: A mixture of the sample or standard solution (containing the free alkaloid) and a specific monoclonal antibody is added to the wells. The plate is incubated for 1-2 hours at 37°C, allowing the free alkaloid and the coated antigen to compete for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and alkaloids.

  • Addition of Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes to allow for color development.[4]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).[4]

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of the alkaloid in the sample is inversely proportional to the signal intensity and is determined by comparison with a standard curve.

Lateral Flow Immunoassay (LFIA) Protocol for Tropane Alkaloids

LFIA provides a rapid and portable method for screening alkaloids. The competitive format is typically used for small molecules like alkaloids.

  • Sample Preparation: The sample is extracted and diluted in an appropriate buffer.

  • Application: A few drops of the prepared sample are applied to the sample pad of the LFIA strip.

  • Migration: The liquid sample migrates along the strip via capillary action. It first rehydrates the gold nanoparticle-conjugated antibodies stored in the conjugate pad.

  • Competition: If the target alkaloid is present in the sample, it will bind to the conjugated antibodies. This complex then continues to migrate towards the test line. The test line is pre-coated with a hapten-protein conjugate of the target alkaloid.

  • Detection:

    • Negative Result: In the absence of the target alkaloid in the sample, the conjugated antibodies are free to bind to the hapten-protein conjugate on the test line, resulting in a visible colored line.

    • Positive Result: If the target alkaloid is present in the sample, it binds to the conjugated antibodies, preventing them from binding to the test line. Therefore, no colored line appears at the test line, or the line is significantly fainter.

  • Control Line: The remaining unbound conjugated antibodies continue to migrate to the control line, which is coated with a secondary antibody that captures the conjugated antibody, forming a visible line and indicating that the test has run correctly.

  • Interpretation: The results are typically interpreted visually within 5-10 minutes.

Visualizing the Immunoassay Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for competitive immunoassays.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coated_Antigen Antigen Coating Blocking Blocking Coated_Antigen->Blocking Wash Competition Competition Step Blocking->Competition Wash Detection Detection Competition->Detection Wash Readout Measure Signal Detection->Readout Wash Sample_Ab_Mix Sample/Standard + Antibody Sample_Ab_Mix->Competition Secondary_Ab Enzyme-conjugated Secondary Antibody Secondary_Ab->Detection Substrate Substrate Substrate->Readout

Caption: Workflow of a Competitive ELISA for alkaloid detection.

Lateral_Flow_Workflow Sample_Application 1. Sample Application Conjugate_Release 2. Antibody-Gold Conjugate Release Sample_Application->Conjugate_Release Analyte_Binding 3. Analyte Binding (Competition) Conjugate_Release->Analyte_Binding Test_Line 4. Test Line Capture (Signal Inhibition) Analyte_Binding->Test_Line Control_Line 5. Control Line Capture Test_Line->Control_Line Result 6. Visual Result Control_Line->Result

Caption: Workflow of a Competitive Lateral Flow Immunoassay.

Conclusion

The evaluation of L-Hyoscyamine cross-reactivity is a critical step in the validation of any immunoassay for other tropane alkaloids. The data presented in this guide highlights that the degree of cross-reactivity can vary significantly depending on the specificity of the monoclonal antibody and the design of the immunoassay. For applications requiring high specificity for a particular alkaloid, such as scopolamine, immunoassays with low L-Hyoscyamine cross-reactivity are available. Conversely, for broader screening purposes, assays with intentional cross-reactivity for multiple alkaloids can be advantageous. Researchers and drug development professionals must carefully consider the cross-reactivity profiles of commercially available or in-house developed immunoassays to ensure the accuracy and reliability of their results. The provided experimental protocols and workflows serve as a foundational guide for performing these critical validation studies.

References

Safety Operating Guide

Proper Disposal of L-Hyoscyamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of L-Hyoscyamine is critical for ensuring personnel safety and environmental protection. As a potent, acutely toxic substance, L-Hyoscyamine and its related waste must be managed as hazardous material from the point of generation through final disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of L-Hyoscyamine waste in accordance with established safety protocols.

Hazard Profile and Classification

Understanding the hazard profile of L-Hyoscyamine is fundamental to its safe handling and disposal. The substance is classified as highly toxic and requires stringent control measures.

Identifier Value Source
CAS Number 101-31-5[1][2]
GHS Classification Acute Toxicity, Oral (Category 1/2); Acute Toxicity, Inhalation (Category 1/2)[2][3]
Hazard Statements H300: Fatal if swallowed; H330: Fatal if inhaled[2][4]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (L-Hyoscyamine)[2][5]
Water Hazard Class Class 1: Slightly hazardous for water[6]

Core Disposal Protocol: Unused and Expired L-Hyoscyamine

Disposal of bulk, unused, or expired L-Hyoscyamine must be handled by a licensed professional hazardous waste disposal service.[3] Under no circumstances should L-Hyoscyamine be disposed of down the drain or in regular trash.[5][7]

Methodology:

  • Segregation and Labeling:

    • Isolate all L-Hyoscyamine waste, including expired product and non-recyclable solutions.

    • Ensure the primary container is sealed, in good condition, and clearly labeled as "Hazardous Waste: L-Hyoscyamine, Acutely Toxic."

  • Containerization:

    • Place the primary container within a larger, durable, and sealed secondary container for transport.

    • Affix appropriate hazard labels in compliance with local and federal regulations.

  • Professional Disposal:

    • Arrange for collection by a licensed hazardous material disposal company.[1]

    • Provide the disposal service with the Safety Data Sheet (SDS) for L-Hyoscyamine.

    • The preferred method of destruction is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful decomposition products like carbon oxides and nitrogen oxides.[1][4]

Disposal of Contaminated Materials and Packaging

Items with trace amounts of contamination, such as empty containers, personal protective equipment (PPE), and labware, must be managed as hazardous waste.

Methodology:

  • "RCRA Empty" Containers: According to the Resource Conservation and Recovery Act (RCRA), a container that held an acutely hazardous waste (which includes many P-listed substances) must be triple-rinsed to be considered non-hazardous. The rinsate from this process must be collected and disposed of as hazardous waste.[8]

  • Trace Contaminated Items:

    • All disposable items that have come into contact with L-Hyoscyamine (e.g., gloves, wipes, bench paper, weighing boats) must be considered trace-contaminated waste.

    • Collect these materials in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Disposal:

    • Dispose of the collected trace-contaminated waste through a licensed professional waste disposal service, following the same procedure as for bulk material.[1][3] Contaminated packaging should be eliminated in the same way as the product itself.[3]

Emergency Procedure: Spill Cleanup Protocol

Accidental spills of L-Hyoscyamine require an immediate and cautious response to prevent exposure and environmental contamination.

Methodology:

  • Evacuate and Secure:

    • Immediately evacuate all non-essential personnel from the contaminated area.[3]

    • Ensure the area is well-ventilated, preferably within a laboratory fume hood.[1]

  • Don Appropriate PPE:

    • Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]

  • Containment and Cleanup (Solid Spill):

    • Avoid any actions that could generate dust.[3][4]

    • Carefully sweep or scoop the solid material into a suitable, sealed container labeled for hazardous waste disposal.[4]

  • Containment and Cleanup (Liquid Spill):

    • Absorb solutions with a non-reactive, liquid-binding material such as diatomite or universal binders.[2]

    • Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Wash the contaminated surface thoroughly with soap and water.[3]

    • Collect all cleaning materials and rinsate as hazardous waste. Do not allow wash water to enter drains.[3][5]

  • Final Disposal:

    • Dispose of all spill cleanup materials through the licensed professional waste disposal service.[2]

L_Hyoscyamine_Disposal_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node waste_node waste_node start L-Hyoscyamine Waste Generated type Identify Waste Type start->type bulk Bulk / Unused / Expired L-Hyoscyamine type->bulk  Bulk Material trace Trace Contaminated (PPE, Glassware, Packaging) type->trace Trace Contamination   spill Accidental Spill type->spill Spill collect_bulk Seal and label primary container. Place in secondary container. bulk->collect_bulk collect_trace Collect in a dedicated, sealed, and labeled hazardous waste container. trace->collect_trace spill_ppe Evacuate Area & Don PPE (respirator, gloves, goggles) spill->spill_ppe disposal Dispose of all containers via Licensed Hazardous Waste Service (Incineration Recommended) collect_bulk->disposal collect_trace->disposal spill_contain Contain spill without creating dust. Absorb liquids. spill_ppe->spill_contain spill_collect Place cleanup materials in sealed hazardous waste container. spill_contain->spill_collect spill_decon Decontaminate area with soap & water. Collect rinsate as hazardous waste. spill_collect->spill_decon spill_decon->disposal

Caption: Disposal workflow for L-Hyoscyamine waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.